4,4-Dimethylpentanal
Description
Structure
3D Structure
Properties
IUPAC Name |
4,4-dimethylpentanal | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O/c1-7(2,3)5-4-6-8/h6H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZWACSVTJIDBDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CCC=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00453698 | |
| Record name | 4,4-dimethylpentanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00453698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
926-36-3 | |
| Record name | 4,4-dimethylpentanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00453698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4-dimethylpentanal | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of 4,4-Dimethylpentanal
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical properties of 4,4-Dimethylpentanal (CAS No. 926-36-3), an organic aldehyde of interest in various chemical syntheses. This document consolidates available data on its fundamental physical characteristics and outlines standard experimental methodologies for their determination.
Core Physical Properties
This compound is a branched-chain aldehyde with the molecular formula C7H14O.[1] At room temperature, it exists as a colorless liquid and is characterized by a distinct aldehydic odor.[1] Its molecular structure, featuring a bulky tert-butyl group, significantly influences its physical properties.
Quantitative Physical Data
| Property | Value | Source |
| Molecular Formula | C7H14O | [1][2] |
| Molecular Weight | 114.19 g/mol | [3][4] |
| Boiling Point | 136-137 °C | [4] |
| Melting Point | Not available (n/a) | [5][6] |
| Density | 0.807 g/cm³ (Predicted) | [4] |
| Solubility in Water | Limited solubility | [1] |
| Solubility in Organic Solvents | Soluble in Chloroform and Ethyl Acetate (Slightly) | [4] |
| Refractive Index | Not available (n/a) | [5] |
| Vapor Pressure | Not available (n/a) |
Experimental Protocols
Accurate determination of physical properties is paramount for the application of this compound in research and development. The following sections detail standard experimental methodologies for measuring the key physical properties of aldehydes.
Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. A common and effective method for the determination of the boiling point of a small quantity of a liquid like this compound is the Thiele tube method.
Apparatus:
-
Thiele tube
-
Thermometer (calibrated)
-
Capillary tube (sealed at one end)
-
Small test tube
-
Heating source (e.g., Bunsen burner or heating mantle)
-
Mineral oil or other suitable heating fluid
Procedure:
-
A small amount of this compound is placed in the small test tube.
-
The capillary tube, with its sealed end uppermost, is placed inside the test tube containing the sample.
-
The test tube is attached to the thermometer, ensuring the sample is level with the thermometer bulb.
-
The assembly is placed in the Thiele tube containing mineral oil, ensuring the side arm is properly positioned for convection heating.
-
The Thiele tube is gently heated. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
The heating is stopped, and the liquid is allowed to cool.
-
The boiling point is recorded as the temperature at which the liquid just begins to enter the capillary tube.
Determination of Density
The density of a liquid is its mass per unit volume. For a liquid such as this compound, a pycnometer or a digital density meter provides accurate measurements.
Apparatus:
-
Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it)
-
Analytical balance
-
Thermostat or water bath
Procedure:
-
The empty pycnometer is cleaned, dried, and its mass is accurately weighed (m1).
-
The pycnometer is filled with distilled water of a known temperature and weighed again (m2). The density of water at this temperature is known.
-
The pycnometer is emptied, dried, and then filled with this compound at the same temperature and weighed (m3).
-
The density of this compound is calculated using the formula: Density = [(m3 - m1) / (m2 - m1)] * Density of water
Determination of Solubility
The solubility of a substance in a particular solvent is the maximum amount of that substance that can dissolve in a given amount of the solvent at a specified temperature.
Procedure for Qualitative Solubility:
-
To a test tube containing a small amount of the solvent (e.g., water, chloroform, ethyl acetate), a few drops of this compound are added.
-
The mixture is shaken vigorously.
-
The formation of a homogeneous solution indicates solubility, while the presence of separate layers or cloudiness indicates insolubility or limited solubility.
Procedure for Quantitative Solubility: For a precise measurement of solubility, a saturated solution of this compound in the solvent of interest is prepared at a constant temperature. A known volume of the saturated solution is then carefully evaporated to dryness, and the mass of the remaining solute (this compound) is measured.
Logical Relationship of Physical Properties
The physical properties of a compound are interconnected. The following diagram illustrates the logical hierarchy and relationships between the fundamental and derived physical properties of this compound.
Caption: Interrelation of this compound's physical properties.
References
- 1. CAS 926-36-3: Pentanal, 4,4-dimethyl- | CymitQuimica [cymitquimica.com]
- 2. Page loading... [wap.guidechem.com]
- 3. This compound | C7H14O | CID 11062343 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Pentanal, 4,4-dimethyl- CAS#: 926-36-3 [m.chemicalbook.com]
- 5. chemsynthesis.com [chemsynthesis.com]
- 6. This compound | CAS#:926-36-3 | Chemsrc [chemsrc.com]
4,4-Dimethylpentanal chemical structure and IUPAC name.
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4,4-dimethylpentanal, a branched-chain aliphatic aldehyde. The document details its chemical structure, IUPAC nomenclature, and key physicochemical properties. A significant focus is placed on the experimental protocols for its synthesis, primarily through the hydroformylation of 3,3-dimethyl-1-butene, and its characteristic chemical reactions. Spectroscopic data, including ¹H NMR, ¹³C NMR, IR, and mass spectrometry, are presented in a structured format to aid in compound identification and characterization. This guide is intended to be a valuable resource for professionals in research, and drug development who may utilize this compound as a building block or reference compound.
Chemical Structure and IUPAC Name
This compound is an organic compound classified as an aldehyde. Its structure consists of a five-carbon pentanal chain with two methyl groups attached to the fourth carbon atom.
IUPAC Name: this compound[1]
Synonyms: 3,3-dimethylbutyraldehyde, 4,4-dimethyl-pentan-1-al[2]
Chemical Structure:
The SMILES notation for the structure is CC(C)(C)CCC=O, and the InChIKey is DZWACSVTJIDBDB-UHFFFAOYSA-N.[1]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below. The data is a combination of computed and, where available, experimental values.
| Property | Value | Source |
| Molecular Formula | C₇H₁₄O | [1] |
| Molecular Weight | 114.19 g/mol | [1] |
| CAS Number | 926-36-3 | [1] |
| Boiling Point | Not available | |
| Melting Point | Not available | |
| Density | Not available | |
| XLogP3-AA (logP) | 1.7 | [1] |
| Topological Polar Surface Area | 17.1 Ų | [1] |
Experimental Protocols
Synthesis of this compound via Hydroformylation
The primary industrial method for the synthesis of this compound is the hydroformylation (or oxo process) of 3,3-dimethyl-1-butene. This reaction involves the addition of a formyl group (-CHO) and a hydrogen atom across the double bond of the alkene.
Reaction Scheme:
Detailed Experimental Protocol (Representative):
-
Catalyst System: A rhodium-based catalyst, such as a rhodium complex with a phosphine (B1218219) or phosphite (B83602) ligand, is typically employed to ensure high regioselectivity for the linear aldehyde.
-
Reaction Conditions: The reaction is generally carried out in a high-pressure reactor.
-
Temperature: 70-100°C
-
Pressure: 1-3 MPa of syngas (a mixture of CO and H₂)
-
Solvent: A non-reactive, high-boiling point solvent like 2,2,4-trimethyl-1,3-pentanediol (B51712) monoisobutyrate can be used.
-
-
Procedure:
-
The reactor is charged with the solvent, the rhodium catalyst precursor, and the phosphine or phosphite ligand.
-
The reactor is sealed and purged with an inert gas, followed by pressurization with syngas to the desired pressure.
-
The mixture is heated to the reaction temperature with stirring.
-
3,3-dimethyl-1-butene is then introduced into the reactor.
-
The reaction progress is monitored by gas chromatography (GC) to observe the consumption of the alkene and the formation of the aldehyde.
-
Upon completion, the reactor is cooled, and the pressure is carefully released.
-
The product, this compound, is isolated from the reaction mixture by distillation.
-
General Reactions of Aldehydes
This compound, as a typical aldehyde, can undergo a variety of chemical transformations. Detailed experimental protocols for two common reactions are provided below.
-
Reagents: Potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) in an acidic medium.
-
Procedure (using KMnO₄):
-
Dissolve this compound in a suitable solvent like acetone.
-
Slowly add a solution of potassium permanganate in water to the aldehyde solution with stirring. The reaction is exothermic and should be cooled in an ice bath.
-
Continue stirring until the purple color of the permanganate disappears, indicating the completion of the reaction.
-
The manganese dioxide precipitate is removed by filtration.
-
The filtrate is acidified with a dilute strong acid (e.g., HCl) to precipitate the carboxylic acid.
-
The 4,4-dimethylpentanoic acid is collected by filtration, washed with cold water, and can be further purified by recrystallization.
-
-
Reagents: Sodium borohydride (B1222165) (NaBH₄) in an alcohol solvent (e.g., methanol (B129727) or ethanol) or lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent.
-
Procedure (using NaBH₄):
-
Dissolve this compound in methanol and cool the solution in an ice bath.
-
Slowly add sodium borohydride in small portions with stirring.
-
After the addition is complete, allow the mixture to stir at room temperature for a specified time to ensure the reaction goes to completion.
-
The reaction is quenched by the slow addition of water.
-
The methanol is removed under reduced pressure.
-
The aqueous residue is extracted with a suitable organic solvent (e.g., diethyl ether).
-
The combined organic extracts are dried over an anhydrous drying agent (e.g., MgSO₄), filtered, and the solvent is evaporated to yield 4,4-dimethylpentan-1-ol. The product can be purified by distillation.
-
Spectroscopic Data
The following tables summarize the expected spectroscopic data for this compound. This data is crucial for the identification and characterization of the compound.
¹H NMR Spectroscopy
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~9.76 | t | 1H | -CHO |
| ~2.42 | dt | 2H | -CH₂-CHO |
| ~1.55 | t | 2H | -CH₂-C(CH₃)₂- |
| ~0.90 | s | 9H | -C(CH₃)₃ |
¹³C NMR Spectroscopy
| Chemical Shift (ppm) | Assignment |
| ~202.8 | -CHO |
| ~45.5 | -CH₂-CHO |
| ~40.5 | -CH₂-C(CH₃)₂- |
| ~30.5 | -C(CH₃)₃ |
| ~29.5 | -C(CH₃)₃ |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2950-2850 | Strong | C-H stretch (alkane) |
| ~2820, ~2720 | Medium | C-H stretch (aldehyde) |
| ~1725 | Strong | C=O stretch (aldehyde) |
| ~1465 | Medium | C-H bend (alkane) |
Mass Spectrometry (Electron Ionization)
| m/z | Relative Intensity | Possible Fragment |
| 114 | Low | [M]⁺ (Molecular Ion) |
| 99 | Medium | [M-CH₃]⁺ |
| 57 | High | [C(CH₃)₃]⁺ (tert-butyl cation) |
| 43 | Base Peak | [C₃H₇]⁺ |
| 41 | Medium | [C₃H₅]⁺ |
| 29 | Medium | [CHO]⁺ or [C₂H₅]⁺ |
Experimental and Synthetic Workflows
General Organic Synthesis and Purification Workflow
The synthesis and purification of this compound, like many organic compounds, follows a standard workflow. This process is crucial for obtaining a pure product for further use in research or as a building block in more complex syntheses. The general workflow is depicted in the diagram below.[3][4][5][6]
This diagram illustrates the key stages, starting from the initial reagents and proceeding through the chemical reaction, monitoring, work-up, purification, and final analysis to obtain the pure product. Each step is critical for the successful synthesis of this compound.
References
- 1. This compound | C7H14O | CID 11062343 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | CAS#:926-36-3 | Chemsrc [chemsrc.com]
- 3. m.youtube.com [m.youtube.com]
- 4. biotage.com [biotage.com]
- 5. Breaking through bottlenecks in organic synthesis with a streamlined purification workflow [connect.discoveracs.org]
- 6. Organic Synthesis | Fisher Scientific [fishersci.co.uk]
In-Depth Technical Guide to the Properties and Hazards of 4,4-Dimethylpentanal (CAS 926-36-3)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties, toxicological hazards, and associated experimental methodologies for 4,4-Dimethylpentanal (CAS 926-36-3). The information is intended to support research, development, and safety assessments involving this compound.
Chemical and Physical Properties
This compound is a branched-chain aliphatic aldehyde.[1] Its core structure consists of a pentanal backbone with two methyl groups attached to the fourth carbon.[1][2] This substitution pattern influences its physical and chemical characteristics.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₇H₁₄O | [2][3][4] |
| Molecular Weight | 114.19 g/mol | [2][4] |
| Appearance | Colorless liquid with a distinct odor | [2][5] |
| Boiling Point | 136-137 °C | [5] |
| Density (Predicted) | 0.807 ± 0.06 g/cm³ | [5] |
| Solubility | Soluble in organic solvents; limited solubility in water | [2][5] |
| Topological Polar Surface Area | 17.1 Ų | [4] |
| XLogP3-AA | 1.7 | [4] |
Experimental Protocols for Property Determination
The following are standard methodologies for determining the key physicochemical properties of a liquid substance like this compound, based on established protocols.
Boiling Point Determination (Thiele Tube Method):
A small amount of the liquid is placed in a small test tube, and a capillary tube, sealed at one end, is inverted into the liquid. The apparatus is attached to a thermometer and heated in a Thiele tube containing mineral oil. The temperature is raised until a steady stream of bubbles emerges from the capillary tube. The heat is then removed, and the temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point.
Density Determination:
The density of a liquid can be determined using a pycnometer. The pycnometer is first weighed empty, then filled with the sample liquid and weighed again. The volume of the pycnometer is known, and the density is calculated by dividing the mass of the liquid by its volume. The measurement should be performed at a constant, recorded temperature.
Solubility in Water (Flask Method - OECD Guideline 105):
A known amount of this compound is added to a known volume of water in a flask. The mixture is agitated at a constant temperature for a prolonged period to ensure equilibrium is reached. The mixture is then allowed to stand, and the concentration of the dissolved substance in the aqueous phase is determined by a suitable analytical method, such as gas chromatography.
Partition Coefficient (n-octanol/water) (Shake Flask Method - OECD Guideline 107):
The partition coefficient (Pow) is determined by measuring the equilibrium concentration of the substance in a two-phase system of n-octanol and water.[6][7][8][9] A solution of this compound in either n-octanol or water is prepared and shaken with the other solvent until equilibrium is reached.[6][8][9] The phases are then separated, and the concentration of the analyte in each phase is measured.[6][8][9] The partition coefficient is the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.[6][8]
Hazards and Toxicology
This compound is classified as a hazardous substance with multiple potential health effects. It is a flammable liquid and vapor and can cause skin, eye, and respiratory irritation.
Table 2: GHS Hazard Classification for this compound
| Hazard Class | Hazard Category | Hazard Statement | Reference |
| Flammable liquids | 3 | H226: Flammable liquid and vapor | [4] |
| Skin corrosion/irritation | 2 | H315: Causes skin irritation | [4] |
| Serious eye damage/eye irritation | 2A | H319: Causes serious eye irritation | [4] |
| Specific target organ toxicity — single exposure | 3 | H335: May cause respiratory irritation | [4] |
Experimental Protocols for Hazard Determination
The toxicological data for classifying this compound are typically generated following standardized OECD guidelines to ensure international acceptance and comparability.
Acute Dermal Toxicity (OECD Guideline 402):
This test evaluates the potential for a substance to cause adverse effects from a single, short-term dermal exposure. The test substance is applied uniformly to a shaved area of the skin (approximately 10% of the body surface) of a small number of rodents (typically rats), and the area is covered with a porous gauze dressing for 24 hours.[10][11][12] The animals are observed for signs of toxicity and mortality for at least 14 days.[10][13] A limit test at a high dose (e.g., 2000 mg/kg body weight) can be performed initially. If no toxicity is observed, further testing at different doses may not be necessary. If toxicity occurs, a full study with multiple dose levels is conducted to determine the dose-response relationship.[10]
Acute Dermal Irritation/Corrosion (OECD Guideline 404):
This in vivo test assesses the potential of a substance to cause reversible (irritation) or irreversible (corrosion) skin damage. A single dose of the test substance is applied to a small area of the skin of an albino rabbit and covered with a patch for a 4-hour exposure period.[14][15][16][17] The skin is then observed for erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours) after patch removal, and observations may continue for up to 14 days to assess the reversibility of the effects.[14][15] A tiered testing strategy is recommended, starting with in vitro methods (e.g., OECD TG 431) to minimize animal use.[14][15][16][17]
Acute Eye Irritation/Corrosion (OECD Guideline 405):
This test determines the potential for a substance to cause eye irritation or corrosion. A single dose of the test substance is applied to the conjunctival sac of one eye of an albino rabbit, with the other eye serving as a control.[18][19][20][21] The eyes are examined for lesions of the cornea, iris, and conjunctiva at 1, 24, 48, and 72 hours after application, and the observation period can be extended to assess reversibility.[18][20] The use of topical anesthetics and systemic analgesics is recommended to minimize animal distress.[18][19][20][22] A weight-of-evidence approach, including results from in vitro tests, should be considered before conducting the in vivo study.[19]
Mechanism of Aldehyde Toxicity
While specific mechanistic studies on this compound are limited, the toxicity of aldehydes, in general, is well-documented. Aldehydes are reactive electrophilic compounds that can readily form covalent adducts with cellular macromolecules, including proteins and DNA. This reactivity can lead to cellular dysfunction and toxicity.
A common mechanism of aldehyde-induced toxicity involves the generation of reactive oxygen species (ROS), leading to oxidative stress. This can trigger a cascade of cellular responses, including inflammatory signaling and apoptosis.
General Aldehyde-Induced Cellular Stress Pathway
The following diagram illustrates a generalized workflow for assessing the skin irritation potential of a chemical like this compound, incorporating in vitro methods as a primary step.
Caption: Workflow for Skin Irritation Assessment.
The diagram below illustrates a generalized signaling pathway for aldehyde-induced cellular stress.
Caption: General Aldehyde-Induced Cellular Stress Pathway.
Conclusion
This compound is a flammable liquid with the potential to cause skin, eye, and respiratory irritation. Standardized testing protocols, primarily those established by the OECD, are crucial for accurately assessing its hazards. The toxic effects of this aldehyde are likely mediated through mechanisms common to other aldehydes, including the induction of oxidative stress and interaction with cellular macromolecules. A thorough understanding of these properties and hazards is essential for the safe handling, use, and development of products containing this chemical. Researchers and drug development professionals should adhere to appropriate safety precautions and regulatory guidelines when working with this compound.
References
- 1. calnesis.com [calnesis.com]
- 2. search.library.brandeis.edu [search.library.brandeis.edu]
- 3. Acute Dermal Irritation OECD 404 - Altogen Labs [altogenlabs.com]
- 4. oecd.org [oecd.org]
- 5. oecd.org [oecd.org]
- 6. biotecnologiebt.it [biotecnologiebt.it]
- 7. oecd.org [oecd.org]
- 8. Partition coefficient octanol/water | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 9. oecd.org [oecd.org]
- 10. nucro-technics.com [nucro-technics.com]
- 11. Acute Dermal Toxicity OECD 402 - Altogen Labs [altogenlabs.com]
- 12. Acute dermal toxicity-402 | PPTX [slideshare.net]
- 13. scribd.com [scribd.com]
- 14. nucro-technics.com [nucro-technics.com]
- 15. oecd.org [oecd.org]
- 16. oecd.org [oecd.org]
- 17. oecd.org [oecd.org]
- 18. nucro-technics.com [nucro-technics.com]
- 19. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 20. oecd.org [oecd.org]
- 21. catalog.labcorp.com [catalog.labcorp.com]
- 22. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
An In-depth Technical Guide to 4,4-Dimethylpentanal
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4,4-dimethylpentanal, a valuable aliphatic aldehyde in organic synthesis. The document details its chemical and physical properties, including molecular formula and weight. Furthermore, it presents detailed experimental protocols for its synthesis and its application in fundamental carbon-carbon bond-forming reactions, namely the Wittig reaction and aldol (B89426) condensation. Safety and handling information are also included to ensure its proper use in a laboratory setting. All quantitative data is summarized for clarity, and key experimental workflows are visualized using Graphviz diagrams to facilitate understanding and implementation by researchers in the field.
Chemical Identity and Properties
This compound, also known as 3,3-dimethylbutyraldehyde, is an organic compound classified as an aldehyde.[1] Its structure features a five-carbon chain with a terminal carbonyl group and two methyl groups attached to the fourth carbon atom.[1] This substitution pattern imparts specific steric and electronic properties that influence its reactivity.
Molecular Formula and Weight
The chemical formula for this compound is C₇H₁₄O. It has a molecular weight of approximately 114.19 g/mol .[2]
Physicochemical Properties
This compound is a colorless liquid at room temperature with a distinct odor characteristic of aldehydes.[1] It is soluble in common organic solvents and has limited solubility in water.[1] A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₁₄O | |
| Molecular Weight | 114.19 g/mol | [2] |
| CAS Number | 926-36-3 | [2] |
| Boiling Point | 136-137 °C | |
| Density (predicted) | 0.807 ± 0.06 g/cm³ | |
| Solubility | Soluble in organic solvents, slightly soluble in chloroform (B151607) and ethyl acetate. | [1][3] |
Synthesis of this compound
The synthesis of this compound can be achieved through several routes. Two common and effective methods are the hydroformylation of 3,3-dimethyl-1-butene (B1661986) and the oxidation of 4,4-dimethylpentan-1-ol.
Synthesis via Hydroformylation of 3,3-Dimethyl-1-butene
Hydroformylation, also known as the oxo process, is a powerful industrial method for the synthesis of aldehydes from alkenes.[4] This reaction involves the addition of a formyl group (-CHO) and a hydrogen atom across the double bond of an alkene, catalyzed by a transition metal complex, typically involving rhodium or cobalt.[5][6]
Experimental Protocol: Rhodium-Catalyzed Hydroformylation
This protocol is a representative procedure for the hydroformylation of 3,3-dimethyl-1-butene to yield this compound.
-
Materials:
-
3,3-Dimethyl-1-butene
-
Rhodium-based catalyst (e.g., Rh(CO)₂(acac) with a phosphine (B1218219) ligand like PPh₃)
-
Syngas (a mixture of carbon monoxide and hydrogen, typically 1:1 ratio)
-
Anhydrous toluene (B28343) (solvent)
-
High-pressure reactor (autoclave) equipped with a stirrer and temperature and pressure controls
-
-
Procedure:
-
In a glovebox, charge the high-pressure reactor with the rhodium catalyst and the phosphine ligand in anhydrous toluene.
-
Add 3,3-dimethyl-1-butene to the reactor.
-
Seal the reactor and purge it several times with nitrogen, followed by syngas.
-
Pressurize the reactor with syngas to the desired pressure (e.g., 20-50 bar).
-
Heat the reactor to the reaction temperature (e.g., 80-120 °C) with vigorous stirring.
-
Monitor the reaction progress by gas chromatography by taking aliquots at regular intervals.
-
Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess syngas in a well-ventilated fume hood.
-
The crude reaction mixture can be purified by distillation under reduced pressure to isolate this compound.
-
Synthesis via Oxidation of 4,4-Dimethylpentan-1-ol
The oxidation of primary alcohols to aldehydes is a fundamental transformation in organic chemistry. Various oxidizing agents can be employed for this purpose, with milder reagents being preferred to prevent over-oxidation to the carboxylic acid.
Experimental Protocol: Swern Oxidation
The Swern oxidation is a reliable method for the oxidation of primary alcohols to aldehydes with minimal side products.
-
Materials:
-
4,4-Dimethylpentan-1-ol
-
Oxalyl chloride or trifluoroacetic anhydride (B1165640)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Triethylamine (B128534) (Et₃N)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Inert atmosphere (Nitrogen or Argon)
-
-
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and two dropping funnels under an inert atmosphere.
-
Add anhydrous DCM to the flask and cool it to -78 °C using a dry ice/acetone (B3395972) bath.
-
Slowly add oxalyl chloride or trifluoroacetic anhydride to the stirred DCM.
-
In a separate flask, dissolve DMSO in anhydrous DCM and add this solution dropwise to the reaction mixture, maintaining the temperature below -60 °C.
-
Dissolve 4,4-dimethylpentan-1-ol in anhydrous DCM and add it dropwise to the reaction mixture, again keeping the temperature below -60 °C.
-
After stirring for a short period (e.g., 15-30 minutes), add triethylamine dropwise to the reaction mixture. The temperature may rise but should be kept below -50 °C.
-
After the addition is complete, remove the cooling bath and allow the reaction to warm to room temperature.
-
Quench the reaction by adding water.
-
Separate the organic layer and wash it successively with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude this compound can be purified by distillation.
-
Applications in Organic Synthesis
This compound is a versatile starting material for the synthesis of more complex molecules due to the reactivity of its aldehyde functional group. It readily undergoes nucleophilic addition and condensation reactions.
Wittig Reaction
The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes or ketones and a phosphonium (B103445) ylide (Wittig reagent).[7]
Experimental Protocol: Wittig Olefination of this compound
This protocol describes the reaction of this compound with methylenetriphenylphosphorane (B3051586) to yield 5,5-dimethyl-1-hexene.
-
Materials:
-
A strong base (e.g., n-butyllithium (n-BuLi) or potassium tert-butoxide (t-BuOK))
-
Anhydrous tetrahydrofuran (B95107) (THF) or diethyl ether
-
This compound
-
Inert atmosphere (Nitrogen or Argon)
-
Procedure:
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere, suspend methyltriphenylphosphonium bromide in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add the strong base (e.g., n-BuLi solution) to the stirred suspension. The formation of the ylide is indicated by a color change (typically to orange or deep red).
-
Allow the mixture to warm to room temperature and stir for 1-2 hours to ensure complete ylide formation.
-
Cool the ylide solution back to 0 °C.
-
Dissolve this compound in a small amount of anhydrous THF and add it dropwise to the ylide solution.
-
Allow the reaction mixture to warm to room temperature and stir for several hours or overnight. Monitor the reaction by thin-layer chromatography (TLC).
-
Quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).
-
Extract the product with diethyl ether.
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
The crude product can be purified by column chromatography on silica (B1680970) gel to isolate 5,5-dimethyl-1-hexene. The by-product, triphenylphosphine (B44618) oxide, can often be removed by precipitation from a nonpolar solvent like hexane.
-
Aldol Condensation
The aldol condensation is a fundamental carbon-carbon bond-forming reaction that involves the reaction of an enol or enolate ion with a carbonyl compound to form a β-hydroxy aldehyde or β-hydroxy ketone, followed by dehydration to give a conjugated enone.[8]
Experimental Protocol: Base-Catalyzed Aldol Condensation with Acetone
This protocol outlines the reaction of this compound with acetone in the presence of a base to form 6,6-dimethyl-2-hepten-4-one.
-
Materials:
-
This compound
-
Acetone
-
Aqueous sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) solution
-
Ethanol
-
-
Procedure:
-
In a round-bottom flask, dissolve this compound in ethanol.
-
Add an excess of acetone to the solution.
-
Cool the mixture in an ice bath.
-
Slowly add the aqueous base solution to the stirred mixture.
-
Allow the reaction to stir at room temperature for several hours or until a precipitate forms. If no precipitate forms, gentle warming may be required.
-
Once the reaction is complete, cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the product with cold water, followed by a small amount of cold ethanol.
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.
-
Safety and Handling
This compound is a flammable liquid and vapor. It can cause skin and serious eye irritation, and may cause respiratory irritation. Therefore, it should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. Keep away from heat, sparks, and open flames.
Conclusion
This compound is a readily accessible and synthetically useful aldehyde. The protocols provided in this guide for its synthesis and subsequent reactions offer a foundation for its application in various research and development endeavors. Its predictable reactivity makes it a valuable building block for the construction of more complex molecular architectures. As with all chemical procedures, a thorough risk assessment should be conducted prior to commencing any experimental work.
References
- 1. community.wvu.edu [community.wvu.edu]
- 2. This compound | C7H14O | CID 11062343 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. magritek.com [magritek.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. US8921607B2 - Hydroformylation of butenes - Google Patents [patents.google.com]
- 7. Chemistry 211 Experiment 5 [home.miracosta.edu]
- 8. amherst.edu [amherst.edu]
Spectroscopic Profile of 4,4-Dimethylpentanal: A Technical Guide
This guide provides a comprehensive overview of the spectroscopic data for 4,4-Dimethylpentanal (C₇H₁₄O), a branched-chain aliphatic aldehyde. The information presented is intended for researchers, scientists, and professionals in drug development and related fields, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics.
Molecular Structure and Spectroscopic Overview
This compound is a colorless liquid with a molecular weight of 114.19 g/mol . Its structure, featuring a neo-pentyl group adjacent to an aldehyde functional group, gives rise to a distinct spectroscopic signature. This guide will detail the expected and reported data from ¹H NMR, ¹³C NMR, IR, and MS analyses.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the different proton environments in the molecule. The aldehydic proton is notably deshielded and appears at a characteristic downfield shift.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~9.75 | Triplet (t) | 1H | H-1 (Aldehyde) |
| ~2.40 | Triplet (t) | 2H | H-2 |
| ~1.55 | Triplet (t) | 2H | H-3 |
| ~0.90 | Singlet (s) | 9H | H-5 (3 x CH₃) |
Note: Predicted values based on typical chemical shifts for aldehydes. Actual experimental values may vary slightly.
The ¹³C NMR spectrum provides information on the different carbon environments. The carbonyl carbon of the aldehyde is a key diagnostic peak, appearing significantly downfield.
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Carbon Assignment |
| ~202.8 | C-1 (C=O) |
| ~53.5 | C-2 |
| ~42.0 | C-3 |
| ~30.5 | C-4 |
| ~29.5 | C-5 (3 x CH₃) |
Note: Data sourced from available spectral databases.[1]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound is dominated by a strong absorption from the carbonyl group.
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2955 | Strong | C-H stretch (alkane) |
| ~2870, ~2710 | Medium | C-H stretch (aldehyde) |
| ~1725 | Strong | C=O stretch (aldehyde) |
| ~1465 | Medium | C-H bend (alkane) |
Note: Predicted values based on typical IR frequencies for aliphatic aldehydes.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, Electron Ionization (EI) is a common technique.
Table 4: Major Fragments in the Mass Spectrum of this compound
| m/z | Relative Intensity (%) | Possible Fragment |
| 114 | Low | [M]⁺ (Molecular Ion) |
| 57 | High | [C₄H₉]⁺ (tert-butyl cation) |
| 44 | Moderate | [C₂H₄O]⁺ (McLafferty rearrangement) |
| 41 | Moderate | [C₃H₅]⁺ |
| 29 | Moderate | [CHO]⁺ |
Note: Fragmentation patterns are predicted based on the structure and common fragmentation pathways of aldehydes.
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
¹H and ¹³C NMR Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.
Methodology:
-
Sample Preparation: A sample of this compound (typically 5-20 mg for ¹H, 20-100 mg for ¹³C) is dissolved in a deuterated solvent (e.g., 0.5-0.7 mL of CDCl₃) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) may be added as an internal standard (0 ppm).
-
Instrument Setup: The NMR spectrometer is tuned to the appropriate frequency for the nucleus being observed (¹H or ¹³C). The magnetic field is shimmed to achieve homogeneity.
-
Data Acquisition:
-
For ¹H NMR, a standard single-pulse experiment is typically used. Key parameters include the spectral width, acquisition time, relaxation delay, and number of scans.
-
For ¹³C NMR, a proton-decoupled experiment is commonly performed to simplify the spectrum to single lines for each carbon. A sufficient relaxation delay is crucial for accurate integration, especially for quaternary carbons.
-
-
Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed to produce the spectrum. Phase and baseline corrections are applied. The chemical shifts are referenced to the solvent peak or TMS.
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To obtain the infrared absorption spectrum of liquid this compound.
Methodology:
-
Sample Preparation: For a neat liquid sample, a single drop of this compound is placed between two salt plates (e.g., NaCl or KBr). The plates are gently pressed together to form a thin film.
-
Instrument Setup: A background spectrum of the empty salt plates is recorded.
-
Data Acquisition: The sample is placed in the spectrometer's sample compartment, and the IR spectrum is recorded. The instrument measures the interference pattern of the infrared beam after it has passed through the sample.
-
Data Processing: The interferogram is converted to a spectrum (transmittance or absorbance vs. wavenumber) via a Fourier transform. The background spectrum is subtracted from the sample spectrum.
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To obtain the mass spectrum of this compound and to separate it from any potential impurities.[2]
Methodology:
-
Sample Preparation: A dilute solution of this compound is prepared in a volatile solvent (e.g., dichloromethane (B109758) or hexane).
-
Instrument Setup: The GC is equipped with a suitable capillary column (e.g., a non-polar or weakly polar column). The oven temperature program, carrier gas flow rate, and injector temperature are set. The mass spectrometer is set to scan a specific mass range (e.g., m/z 20-200).
-
Data Acquisition: A small volume of the sample solution (typically 1 µL) is injected into the GC. The components of the sample are separated based on their boiling points and interactions with the column's stationary phase. As each component elutes from the column, it enters the mass spectrometer, where it is ionized (typically by electron impact), and the resulting ions are separated by their mass-to-charge ratio.
-
Data Processing: The data system generates a chromatogram (detector response vs. retention time) and a mass spectrum for each chromatographic peak.
Visualizations
The following diagram illustrates the relationship between the spectroscopic techniques and the structural information they provide for this compound.
Caption: Spectroscopic workflow for this compound.
References
An In-depth Technical Guide to the Solubility of 4,4-Dimethylpentanal in Common Laboratory Solvents
This technical guide provides a comprehensive overview of the solubility characteristics of 4,4-Dimethylpentanal. The information is intended for researchers, scientists, and professionals in drug development who require an understanding of the solubility of this compound for experimental and formulation purposes. This document presents qualitative solubility data, detailed experimental protocols for solubility determination, and visualizations of experimental workflows and intermolecular interactions.
Physicochemical Properties of this compound
This compound is an organic compound classified as an aldehyde.[1] Its structure consists of a five-carbon chain with two methyl groups attached to the fourth carbon and a terminal aldehyde group.[1] Key physical and chemical properties are summarized below:
Solubility Profile of this compound
The solubility of a substance is largely governed by the principle of "like dissolves like," which suggests that substances with similar polarities are more likely to be miscible.[5] this compound possesses a polar carbonyl group (C=O) and a nonpolar hydrocarbon tail. This dual character influences its solubility in various solvents.
Quantitative Solubility Data
| Solvent Name | Solvent Type | Formula | Polarity | Solubility Description |
| Water | Polar Protic | H₂O | High | Limited solubility[1] |
| Chloroform | Polar Aprotic | CHCl₃ | Medium | Slightly soluble[4][6] |
| Ethyl Acetate | Polar Aprotic | C₄H₈O₂ | Medium | Slightly soluble[4][6] |
| Organic Solvents (General) | Various | Various | Low to Medium | Soluble[1] |
Note: "Limited solubility" in water is expected due to the presence of the hydrophobic hydrocarbon chain.[1] The aldehyde group can form hydrogen bonds with water, but the long alkyl chain disrupts this interaction, leading to poor miscibility.
Experimental Protocol for Solubility Determination
The following is a generalized experimental protocol for determining the solubility of a compound like this compound. This method is based on standard laboratory procedures for qualitative and semi-quantitative solubility assessment.
Objective: To determine the solubility of this compound in various laboratory solvents.
Materials:
-
This compound
-
A selection of solvents (e.g., water, ethanol, acetone, hexane)
-
Small test tubes or vials
-
Pipettes or graduated cylinders
-
Vortex mixer
-
pH paper (for aqueous solutions)
Procedure:
-
Preparation: Label a series of clean, dry test tubes with the names of the solvents to be tested.
-
Solvent Addition: Add a fixed volume (e.g., 1 mL) of each solvent to its respective test tube.
-
Solute Addition: To each test tube, add a small, measured amount of this compound. For a liquid, this could be a specific number of drops (e.g., 5 drops).[7] For a more quantitative approach, a known mass (e.g., 10 mg) can be used.
-
Mixing: Agitate the tubes vigorously using a vortex mixer for a set period (e.g., 1-2 minutes) to ensure thorough mixing.[7]
-
Observation: After mixing, allow the tubes to stand and observe the contents.
-
Soluble: The solute completely dissolves, forming a clear, homogeneous solution with a single phase.
-
Partially Soluble: The solution may appear cloudy, or some of the solute may remain undissolved.
-
Insoluble: The solute does not dissolve, and two distinct layers are visible, or the solute settles at the bottom.[7]
-
-
pH Measurement (for water): If the compound is soluble in water, test the pH of the solution using pH paper.[8]
-
Record Results: Carefully record all observations for each solvent.
Safety Precautions: this compound is a flammable liquid and vapor and can cause skin and eye irritation.[2] All work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) should be worn.
Visualizations
Experimental Workflow for Solubility Determination
The following diagram illustrates the logical steps involved in the experimental determination of solubility.
Caption: A flowchart of the key steps in a typical laboratory solubility test.
Intermolecular Interactions and Solubility
The solubility of this compound is dictated by the interplay of intermolecular forces between the solute and the solvent. The diagram below conceptualizes these interactions.
Caption: Intermolecular forces governing the solubility of this compound.
References
- 1. CAS 926-36-3: Pentanal, 4,4-dimethyl- | CymitQuimica [cymitquimica.com]
- 2. This compound | C7H14O | CID 11062343 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [wap.guidechem.com]
- 4. Pentanal, 4,4-dimethyl- CAS#: 926-36-3 [m.chemicalbook.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Pentanal, 4,4-dimethyl- | 926-36-3 [m.chemicalbook.com]
- 7. chm.uri.edu [chm.uri.edu]
- 8. csub.edu [csub.edu]
Synthesis of 4,4-Dimethylpentanal: A Technical Guide to Precursors and Methodologies
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the primary synthesis precursors and methodologies for the production of 4,4-dimethylpentanal. This valuable aldehyde serves as a key building block in the synthesis of more complex molecules in the pharmaceutical and fine chemical industries. The core of this guide focuses on two principal synthetic routes: the oxidation of 4,4-dimethyl-1-pentanol (B1294636) and the hydroformylation of 3,3-dimethyl-1-butene (B1661986).
Detailed experimental protocols for key reactions are provided, and all quantitative data is summarized in structured tables for straightforward comparison. Additionally, signaling pathways and experimental workflows are visualized using diagrams to facilitate a clear understanding of the chemical transformations.
Oxidation of 4,4-Dimethyl-1-pentanol
A primary and direct route to this compound is the oxidation of its corresponding primary alcohol, 4,4-dimethyl-1-pentanol. To achieve the desired aldehyde without over-oxidation to the carboxylic acid, the use of mild oxidizing agents under anhydrous conditions is crucial. Two prominent methods for this transformation are Pyridinium (B92312) Chlorochromate (PCC) oxidation and Sworn oxidation.
Pyridinium Chlorochromate (PCC) Oxidation
PCC is a milder version of chromic acid that selectively oxidizes primary alcohols to aldehydes.[1][2] The reaction is typically carried out in an anhydrous solvent like dichloromethane (B109758) (DCM).[3] The presence of a solid support like Celite is often beneficial to simplify the work-up by adsorbing the chromium byproducts.[4]
Table 1: Quantitative Data for PCC Oxidation of Primary Alcohols
| Oxidizing Agent | Substrate | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Reference(s) |
| Pyridinium Chlorochromate (PCC) | Primary Alcohols | Dichloromethane (DCM) | Room Temperature | 2 - 4 | 75 - 85 | [4] |
Materials:
-
4,4-dimethyl-1-pentanol
-
Pyridinium Chlorochromate (PCC)
-
Celite
-
Anhydrous dichloromethane (DCM)
-
Anhydrous diethyl ether
Procedure:
-
A dry, two-necked round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet is charged with a suspension of pyridinium chlorochromate (1.5 equivalents) and Celite in anhydrous dichloromethane.
-
A solution of 4,4-dimethyl-1-pentanol (1.0 equivalent) in anhydrous dichloromethane is added to the stirred suspension at room temperature.
-
The reaction mixture is stirred under a nitrogen atmosphere for 2-4 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is diluted with anhydrous diethyl ether and filtered through a pad of silica gel to remove the chromium salts and Celite.
-
The filtrate is concentrated under reduced pressure to yield the crude this compound.
-
Further purification can be achieved by distillation or column chromatography.
Swern Oxidation
The Swern oxidation is another mild method that utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride, followed by the addition of a hindered base such as triethylamine.[5] This metal-free oxidation offers a good alternative to chromium-based reagents and is known for its high yields and tolerance of various functional groups.[6]
Table 2: Quantitative Data for Swern Oxidation of Primary Alcohols
| Activating Agent | Oxidant | Base | Solvent | Temperature (°C) | Typical Yield (%) | Reference(s) |
| Oxalyl Chloride | DMSO | Triethylamine | Dichloromethane (DCM) | -78 to Room Temp. | High | [5][6] |
Materials:
-
4,4-dimethyl-1-pentanol
-
Oxalyl chloride
-
Dimethyl sulfoxide (DMSO)
-
Triethylamine
-
Anhydrous dichloromethane (DCM)
Procedure:
-
A solution of oxalyl chloride (1.1 equivalents) in anhydrous dichloromethane is cooled to -78 °C in a dry, three-necked round-bottom flask under a nitrogen atmosphere.
-
A solution of dimethyl sulfoxide (2.2 equivalents) in anhydrous dichloromethane is added dropwise to the stirred solution, maintaining the temperature at -78 °C. The mixture is stirred for 10 minutes.
-
A solution of 4,4-dimethyl-1-pentanol (1.0 equivalent) in anhydrous dichloromethane is then added dropwise, again maintaining the temperature at -78 °C. The reaction is stirred for 15-20 minutes.
-
Triethylamine (5.0 equivalents) is added dropwise, and the reaction mixture is stirred for an additional 10 minutes at -78 °C before being allowed to warm to room temperature.
-
Water is added to quench the reaction, and the aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product can be purified by distillation or column chromatography.
Hydroformylation of 3,3-Dimethyl-1-butene
Hydroformylation, also known as the oxo process, involves the addition of a formyl group (CHO) and a hydrogen atom across a carbon-carbon double bond. For the synthesis of this compound, the precursor is 3,3-dimethyl-1-butene. A key challenge in the hydroformylation of terminal alkenes is controlling the regioselectivity to favor the linear aldehyde over the branched isomer. Rhodium-based catalysts, often modified with phosphine (B1218219) or phosphite (B83602) ligands, are highly effective in achieving high selectivity for the linear product.[7] The steric bulk of the neopentyl group in 3,3-dimethyl-1-butene also favors the formation of the terminal aldehyde.
Table 3: Quantitative Data for Rhodium-Catalyzed Hydroformylation
| Catalyst System | Substrate | Pressure (bar) | Temperature (°C) | n:iso Ratio | Reference(s) |
| Rhodium/Phosphine | Terminal Alkenes | 10 - 100 | 80 - 120 | >10:1 | [7][8] |
| Rhodium/Phosphite | Sterically Hindered Alkenes | 40 - 80 | 100 | High linear selectivity | [9] |
Materials:
-
3,3-Dimethyl-1-butene
-
Rhodium catalyst precursor (e.g., Rh(CO)₂(acac))
-
Phosphine or phosphite ligand (e.g., triphenylphosphine)
-
Anhydrous toluene (B28343)
-
Syngas (CO/H₂)
Procedure:
-
A high-pressure autoclave reactor is charged with the rhodium catalyst precursor and the phosphine or phosphite ligand in anhydrous toluene under an inert atmosphere.
-
3,3-Dimethyl-1-butene is added to the reactor.
-
The reactor is sealed, purged with syngas, and then pressurized to the desired pressure (e.g., 20-50 bar) with a 1:1 mixture of carbon monoxide and hydrogen.
-
The reaction mixture is heated to the desired temperature (e.g., 80-100 °C) and stirred vigorously for several hours.
-
After the reaction is complete, the reactor is cooled to room temperature and the pressure is carefully released.
-
The reaction mixture is analyzed by gas chromatography (GC) to determine the conversion and selectivity.
-
The product is isolated by distillation.
Conclusion
The synthesis of this compound can be effectively achieved through two primary pathways: the oxidation of 4,4-dimethyl-1-pentanol and the hydroformylation of 3,3-dimethyl-1-butene. The choice of synthetic route will depend on factors such as the availability of starting materials, desired scale of production, and the specific requirements for purity and yield. The oxidation methods, particularly Swern oxidation, offer a metal-free approach, while rhodium-catalyzed hydroformylation provides an atom-economical route with high selectivity for the desired linear aldehyde. The detailed protocols and comparative data presented in this guide are intended to assist researchers and drug development professionals in selecting and implementing the most suitable method for their specific applications.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Pyridinium Chlorochromate (PCC) [organic-chemistry.org]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. Swern oxidation - Wikipedia [en.wikipedia.org]
- 6. organic-chemistry.org [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. Hydroformylation of alkenes by use of rhodium complex catalysts - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
Reactivity of the Aldehyde Group in 4,4-Dimethylpentanal: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,4-Dimethylpentanal, a branched-chain aliphatic aldehyde, presents a unique case study in aldehyde reactivity due to the significant steric hindrance imposed by the adjacent tert-butyl group. This bulky neopentyl-like structure profoundly influences the accessibility of the carbonyl carbon and the acidity of the α-protons, thereby modulating its participation in a wide array of chemical transformations. Understanding these steric and electronic effects is crucial for chemists aiming to utilize this molecule as a building block in organic synthesis, particularly in the context of drug discovery and development where precise control over reaction outcomes is paramount. This technical guide provides a comprehensive overview of the reactivity of the aldehyde group in this compound, summarizing key reactions, providing adaptable experimental protocols, and discussing the mechanistic implications of its sterically demanding structure.
General Reactivity Profile
The aldehyde functional group is characterized by a polarized carbon-oxygen double bond, rendering the carbonyl carbon electrophilic and susceptible to attack by nucleophiles. Additionally, the protons on the carbon atom adjacent to the carbonyl group (α-protons) exhibit enhanced acidity, allowing for the formation of enolates which can act as nucleophiles. In the case of this compound, the large tert-butyl group at the γ-position sterically shields the electrophilic carbonyl carbon and the α-protons, making reactions that require nucleophilic attack at the carbonyl or deprotonation at the α-carbon kinetically less favorable compared to less hindered aldehydes. This steric hindrance can, however, be exploited to achieve selectivity in certain reactions.
Key Chemical Transformations
The aldehyde group of this compound can undergo a variety of transformations typical of aldehydes, including oxidation, reduction, nucleophilic addition (e.g., Grignard and Wittig reactions), and reactions involving enolate intermediates (e.g., aldol (B89426) condensation). The following sections detail these key reactions, providing generalized experimental protocols that can be adapted for this compound.
Oxidation to 4,4-Dimethylpentanoic Acid
The aldehyde group is readily oxidized to a carboxylic acid. Common oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromium-based reagents can be employed.
Table 1: Summary of Oxidation Reaction Data
| Oxidizing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| KMnO₄ | Acetone (B3395972)/Water | 0 - 25 | 1 - 4 | 70 - 90 |
| Jones Reagent (CrO₃/H₂SO₄) | Acetone | 0 - 25 | 0.5 - 2 | 80 - 95 |
Experimental Protocol: Oxidation with Potassium Permanganate
-
Dissolve this compound (1 equivalent) in a suitable solvent such as acetone.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of potassium permanganate (approximately 1.1 equivalents) in water dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 1-4 hours, monitoring the disappearance of the purple permanganate color.
-
Quench the reaction by adding a saturated solution of sodium bisulfite until the brown manganese dioxide precipitate is dissolved.
-
Acidify the solution with dilute hydrochloric acid to a pH of approximately 2.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4,4-dimethylpentanoic acid.
-
Further purification can be achieved by distillation or recrystallization.
Spectroscopic Data for 4,4-Dimethylpentanoic Acid:
-
¹³C NMR: Key signals are expected for the carbonyl carbon (~180 ppm), the α-carbon, β-carbon, the quaternary carbon of the tert-butyl group, and the methyl carbons of the tert-butyl group.
-
IR: A broad O-H stretch from approximately 2500-3300 cm⁻¹ and a strong C=O stretch around 1710 cm⁻¹ are characteristic.
Reduction to 4,4-Dimethylpentanol
Aldehydes are readily reduced to primary alcohols using hydride-based reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Table 2: Summary of Reduction Reaction Data
| Reducing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| NaBH₄ | Methanol (B129727) or Ethanol | 0 - 25 | 0.5 - 2 | 90 - 98 |
| LiAlH₄ | Diethyl ether or THF | 0 - 25 | 1 - 4 | 90 - 98 |
Experimental Protocol: Reduction with Sodium Borohydride
-
Dissolve this compound (1 equivalent) in methanol or ethanol.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (0.25 - 0.5 equivalents) portion-wise, maintaining the temperature below 10 °C.
-
After the addition, allow the reaction to stir at room temperature for 30 minutes to 2 hours, monitoring by TLC.
-
Carefully quench the reaction by the slow addition of water or dilute hydrochloric acid.
-
Remove the bulk of the organic solvent under reduced pressure.
-
Extract the aqueous residue with an organic solvent (e.g., diethyl ether).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate to give 4,4-dimethylpentanol.
-
Purification can be achieved by distillation.
Spectroscopic Data for 4,4-Dimethylpentanol:
-
¹H NMR: The aldehyde proton signal will be absent. A new multiplet corresponding to the -CH₂OH protons will appear, along with a broad singlet for the hydroxyl proton.
Nucleophilic Addition: The Grignard Reaction
Grignard reagents (R-MgX) are potent nucleophiles that add to the carbonyl carbon of aldehydes to form secondary alcohols after an acidic workup. The steric hindrance around the carbonyl of this compound may necessitate longer reaction times or more forcing conditions compared to less hindered aldehydes.
Experimental Protocol: Grignard Reaction with Methylmagnesium Bromide
-
Set up a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and nitrogen inlet.
-
Place magnesium turnings (1.1 equivalents) in the flask.
-
Add a small crystal of iodine to activate the magnesium.
-
Add a small portion of a solution of methyl bromide (1.1 equivalents) in anhydrous diethyl ether to initiate the reaction.
-
Once the reaction begins (as evidenced by bubbling and heat), add the remaining methyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the Grignard reagent has formed, cool the solution to 0 °C.
-
Add a solution of this compound (1 equivalent) in anhydrous diethyl ether dropwise.
-
Allow the reaction to stir at room temperature for several hours or overnight.
-
Carefully quench the reaction by pouring it over a mixture of ice and a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the resulting secondary alcohol by distillation or column chromatography.
Nucleophilic Addition: The Wittig Reaction
The Wittig reaction provides a powerful method for the synthesis of alkenes from aldehydes and ketones. A phosphorus ylide attacks the carbonyl carbon to form a betaine (B1666868) intermediate, which then collapses to an oxaphosphetane that fragments to yield an alkene and triphenylphosphine (B44618) oxide. The steric hindrance of this compound may influence the stereoselectivity of the resulting alkene.
Experimental Protocol: Wittig Reaction with Methylenetriphenylphosphorane
-
In a flame-dried flask under a nitrogen atmosphere, suspend methyltriphenylphosphonium (B96628) bromide (1.1 equivalents) in anhydrous THF.
-
Cool the suspension to 0 °C and add a strong base such as n-butyllithium or sodium hydride (1.1 equivalents) to generate the ylide (a color change to deep red or orange is typically observed).
-
Stir the ylide solution at room temperature for about 30 minutes.
-
Cool the solution back to 0 °C and add a solution of this compound (1 equivalent) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for several hours or overnight.
-
Quench the reaction with water and extract the product with a nonpolar solvent like pentane (B18724) or hexane (B92381) to minimize the co-extraction of triphenylphosphine oxide.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate carefully.
-
The triphenylphosphine oxide byproduct can often be removed by crystallization from a nonpolar solvent or by column chromatography.
Enolate Chemistry: The Aldol Condensation
The α-protons of this compound are acidic and can be removed by a base to form an enolate. This enolate can then act as a nucleophile, for instance, in an aldol reaction. However, the steric hindrance from the neopentyl group can make the formation of the enolate and its subsequent reaction challenging. Self-condensation, where two molecules of the aldehyde react, may be slow. Crossed aldol condensations with less hindered carbonyl compounds might be more successful. The use of a strong, bulky base like lithium diisopropylamide (LDA) can favor the formation of the kinetic enolate.
Experimental Protocol: Crossed Aldol Condensation with Acetone
-
In a flame-dried flask under nitrogen, prepare a solution of lithium diisopropylamide (LDA) (1.1 equivalents) in anhydrous THF at -78 °C.
-
Slowly add a solution of this compound (1 equivalent) in anhydrous THF to the LDA solution at -78 °C to form the enolate.
-
Stir the enolate solution for 30-60 minutes at -78 °C.
-
Add a solution of acetone (1.2 equivalents) in anhydrous THF dropwise.
-
Allow the reaction to proceed at -78 °C for several hours, then slowly warm to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the resulting β-hydroxy ketone by column chromatography.
The Impact of Steric Hindrance on Reactivity
The neopentyl group in this compound is a significant steric impediment. This steric bulk has several important consequences for the reactivity of the aldehyde group:
-
Reduced Reaction Rates: Nucleophilic attack on the carbonyl carbon is slowed down due to the difficulty of the nucleophile approaching the electrophilic center. This is particularly relevant for reactions involving bulky nucleophiles.
-
Influence on Equilibrium: In reversible reactions, the steric strain in the product can shift the equilibrium back towards the starting materials.
-
Stereoselectivity: The bulky group can influence the facial selectivity of nucleophilic attack, potentially leading to higher diastereoselectivity in reactions that form new stereocenters.
-
Enolate Formation: Deprotonation at the α-carbon is also hindered. While this can slow down desired enolate reactions, it can also suppress unwanted side reactions like self-condensation. The use of strong, non-nucleophilic bases is often necessary to achieve significant enolate formation.
Conclusion
This compound serves as an excellent substrate for studying the interplay of steric and electronic effects in aldehyde chemistry. While it undergoes the typical reactions of aldehydes, the presence of the bulky tert-butyl group significantly modulates its reactivity, often leading to slower reaction rates and influencing product distributions. For researchers in drug development and other areas of chemical synthesis, a thorough understanding of these effects is essential for the rational design of synthetic routes and the optimization of reaction conditions. The adaptable protocols and mechanistic insights provided in this guide offer a solid foundation for further exploration and utilization of this unique chemical entity.
An In-depth Technical Guide on the Thermochemical Properties of 4,4-Dimethylpentanal
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermochemical properties of 4,4-Dimethylpentanal. Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes information from analogous compounds, details the established experimental and computational methodologies for determining thermochemical properties, and presents a logical workflow for their determination.
Introduction to this compound
This compound, a branched-chain aldehyde with the chemical formula C₇H₁₄O, possesses a molecular structure characterized by a terminal aldehyde group and a quaternary carbon atom. Its structure is as follows:
The presence of the neopentyl group significantly influences its physical and chemical properties, including its reactivity and thermochemistry. A thorough understanding of its thermochemical properties, such as enthalpy of formation, entropy, and heat capacity, is crucial for various applications, including reaction modeling, process design, and safety assessments in chemical synthesis.
Quantitative Thermochemical Data
Table 1: Physical and Chemical Properties of this compound and Related Compounds
| Property | This compound | n-Heptanal |
| Molecular Formula | C₇H₁₄O[1] | C₇H₁₄O[2] |
| Molecular Weight | 114.19 g/mol [1] | 114.18 g/mol [2] |
| Boiling Point | Not available | 153 °C[2] |
| CAS Number | 926-36-3[1] | 111-71-7[2] |
Table 2: Standard Molar Enthalpy of Formation (ΔfH°) for Aldehydes (gas phase, 298.15 K)
| Compound | Formula | ΔfH° (kJ/mol) | ΔfH° (kcal/mol) | Reference |
| Acetaldehyde (B116499) | C₂H₄O | -166.2 ± 0.5 | -39.72 ± 0.12 | [3] |
| Propanal | C₃H₆O | -189.0 ± 4.6 | -45.18 ± 1.1 | [3] |
| Butanal | C₄H₈O | -209.2 ± 0.7 | -50.0 ± 0.17 | [3] |
| Pentanal | C₅H₁₀O | -228.5 ± 1.2 | -54.61 ± 0.29 | [3] |
| Hexanal | C₆H₁₂O | -248.4 ± 1.5 | -59.37 ± 0.36 | [3] |
| Heptanal | C₇H₁₄O | -268.6 ± 1.9 | -64.2 ± 0.45 | [3] |
Table 3: Standard Molar Entropy (S°) and Heat Capacity (Cp) for Acetaldehyde (gas phase, 298.15 K)
| Compound | Formula | S° (J/mol·K) | Cp (J/mol·K) | Reference |
| Acetaldehyde | C₂H₄O | 264.2 ± 0.4 | 55.32 ± 0.08 | [4] |
Note: The data for acetaldehyde is provided to illustrate typical values for a small aldehyde. Values for larger and branched aldehydes would be expected to be higher.
Experimental Protocols for Determining Thermochemical Properties
The determination of thermochemical properties relies on a set of well-established experimental techniques. The primary methods are calorimetry for measuring heat changes and spectroscopy for deriving thermodynamic data from molecular energy levels.
Calorimetry is the science of measuring the heat of chemical reactions or physical changes.
-
Bomb Calorimetry (for Enthalpy of Combustion):
-
Principle: This technique measures the heat of combustion of a substance in a constant-volume vessel, the "bomb." The heat released by the combustion reaction is absorbed by the surrounding water bath, and the temperature change is measured.
-
Methodology:
-
A precisely weighed sample of the substance (e.g., this compound) is placed in a crucible inside the bomb.
-
The bomb is filled with high-pressure oxygen (typically 25-30 atm) to ensure complete combustion.
-
The bomb is submerged in a known quantity of water in an insulated container (the calorimeter).
-
The initial temperature of the water is recorded.
-
The sample is ignited electrically.
-
The final temperature of the water after combustion is recorded.
-
The heat of combustion is calculated from the temperature rise, the heat capacity of the calorimeter system (determined by calibrating with a substance of known heat of combustion, such as benzoic acid), and the mass of the sample.
-
-
-
Differential Scanning Calorimetry (DSC) (for Heat Capacity):
-
Principle: DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference.
-
Methodology:
-
A small, accurately weighed sample is placed in an aluminum pan. An empty pan is used as a reference.
-
The sample and reference are heated at a constant rate.
-
The instrument measures the difference in heat flow to the sample and the reference required to maintain them at the same temperature.
-
This differential heat flow is directly proportional to the heat capacity of the sample.
-
-
Spectroscopic techniques can be used to determine thermodynamic quantities by analyzing the energy levels of molecules.
-
Principle: By studying the vibrational and rotational spectra of a molecule, its energy levels can be determined. Statistical mechanics can then be used to calculate thermodynamic properties such as entropy and heat capacity from these energy levels.
-
Methodology:
-
The infrared (IR) and Raman spectra of the gaseous sample are recorded to determine the vibrational frequencies.
-
Microwave spectroscopy can be used to determine the rotational constants.
-
These spectroscopic constants are used as input for statistical mechanics calculations to determine the partition function.
-
From the partition function, the standard entropy, heat capacity, and other thermodynamic functions can be calculated.
-
Computational Thermochemistry
In the absence of experimental data, computational chemistry provides a powerful tool for predicting thermochemical properties.
-
Principle: Quantum mechanical methods are used to calculate the electronic energy of a molecule. From this, and by calculating vibrational frequencies, it is possible to determine thermochemical properties.
-
Methodologies:
-
Ab initio methods: High-level ab initio methods like the Gaussian-n (e.g., G3, G4) and Complete Basis Set (CBS) methods can provide highly accurate thermochemical data.[5] These methods involve a series of calculations at different levels of theory and with different basis sets to extrapolate to a high-accuracy result.
-
Density Functional Theory (DFT): DFT is a computationally less expensive method that can provide good accuracy for thermochemical predictions, especially when combined with empirical corrections.[6]
-
Isodesmic Reactions: To improve the accuracy of calculated enthalpies of formation, isodesmic reactions are often used. These are hypothetical reactions where the number and types of chemical bonds are conserved on both sides of the equation. This helps in canceling out systematic errors in the calculations.
-
Visualization of Workflow
The following diagram illustrates a typical workflow for the determination of thermochemical properties, integrating both experimental and computational approaches.
Caption: Workflow for determining thermochemical properties.
Conclusion
While direct experimental thermochemical data for this compound are currently lacking in the literature, this guide provides a framework for understanding and obtaining these crucial parameters. By leveraging data from analogous compounds and employing the detailed experimental and computational methodologies described, researchers can derive reliable estimates for the enthalpy of formation, standard entropy, and heat capacity of this compound. Such data are indispensable for the advancement of chemical process development and scientific research involving this compound.
References
- 1. This compound | C7H14O | CID 11062343 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ScenTree - Aldehyde C-7 (CAS N° 111-71-7) [scentree.co]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Acetaldehyde [webbook.nist.gov]
- 5. Recent Advances in Computational Thermochemistry and Challenges for the Future - Impact of Advances in Computing and Communications Technologies on Chemical Science and Technology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
In-Depth Technical Guide to the Safe Handling of 4,4-Dimethylpentanal
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for 4,4-Dimethylpentanal, a key reagent in various chemical syntheses. Adherence to these protocols is crucial for ensuring a safe laboratory environment.
Chemical and Physical Properties
A thorough understanding of the physical and chemical properties of this compound is the foundation of its safe handling. These properties dictate its behavior under various laboratory conditions and inform the necessary safety precautions.
| Property | Value | Source |
| Molecular Formula | C₇H₁₄O | |
| Molecular Weight | 114.19 g/mol | |
| CAS Number | 926-36-3 | |
| Appearance | Colorless liquid | |
| Odor | Distinctive, pleasant odor | |
| Boiling Point | 145-147 °C (estimated) | |
| Density | 0.82 g/cm³ (estimated) | |
| Flash Point | 38 °C (100.4 °F) - Closed Cup (estimated) | |
| Solubility | Soluble in organic solvents; limited solubility in water |
Hazard Identification and GHS Classification
This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are associated with its flammability and its potential to cause irritation.
GHS Classification:
-
Flammable Liquids: Category 3
-
Skin Corrosion/Irritation: Category 2
-
Serious Eye Damage/Eye Irritation: Category 2A
-
Specific Target Organ Toxicity (Single Exposure), Respiratory Tract Irritation: Category 3
Hazard Statements (H-Statements):
-
H226: Flammable liquid and vapor.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Statements (P-Statements): A comprehensive list of precautionary statements can be found in the Safety Data Sheet (SDS). Key statements include:
-
P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking.
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Occupational Exposure Limits
As of the date of this publication, specific occupational exposure limits (OELs), such as the Permissible Exposure Limit (PEL) from the Occupational Safety and Health Administration (OSHA) or the Threshold Limit Value (TLV) from the American Conference of Governmental Industrial Hygienists (ACGIH), have not been established for this compound. In the absence of specific OELs, it is prudent to handle this chemical with engineering controls and personal protective equipment to minimize any potential exposure.
Experimental Protocols for Safe Handling
The following protocols are designed to minimize risk during common laboratory procedures involving this compound.
General Handling and Storage
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.
-
Ignition Sources: Keep the chemical away from all sources of ignition, including open flames, hot plates, and spark-producing equipment.
-
Grounding: When transferring significant quantities, ensure that containers are properly grounded and bonded to prevent the build-up of static electricity.
-
Storage: Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area designated for flammable liquids.
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound:
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Nitrile or neoprene gloves. Inspect gloves for any signs of degradation before use. |
| Skin and Body Protection | A flame-resistant lab coat worn over long pants and closed-toe shoes. |
| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge may be necessary for large spills or in situations with inadequate ventilation. |
Weighing and Transferring
-
Preparation: Don all required PPE. Ensure the chemical fume hood is operational.
-
Dispensing: Use a calibrated pipette or a graduated cylinder for liquid transfers. For solids, use a clean, dedicated spatula.
-
Containment: Perform all transfers over a secondary containment tray to catch any potential spills.
-
Sealing: Immediately reseal the container after dispensing.
-
Cleaning: Clean any minor drips or spills immediately with an appropriate absorbent material.
Emergency Procedures
Prompt and correct response to an emergency is critical to minimizing harm.
Spills
-
Small Spills (manageable by lab personnel):
-
Alert others in the immediate area.
-
If flammable vapors are a concern, extinguish all nearby ignition sources.
-
Contain the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Carefully collect the absorbed material into a sealed container for hazardous waste disposal.
-
Clean the spill area with soap and water.
-
-
Large Spills:
-
Evacuate the laboratory immediately.
-
Activate the nearest fire alarm.
-
Contact the institution's emergency response team.
-
Provide the emergency responders with the Safety Data Sheet for this compound.
-
First Aid
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Visualized Workflows
The following diagrams illustrate key safety workflows for handling this compound.
Methodological & Application
Synthesis of 4,4-Dimethylpentanal: Application Notes and Detailed Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 4,4-Dimethylpentanal, a valuable aldehyde intermediate in organic synthesis. The primary synthetic routes discussed are the oxidation of 4,4-dimethyl-1-pentanol (B1294636) and the hydroformylation of 3,3-dimethyl-1-butene (B1661986). This guide includes quantitative data, detailed methodologies, and visual representations of the synthetic pathways to aid in laboratory preparation.
Introduction
This compound is a branched-chain aldehyde with significant applications in the synthesis of fine chemicals and pharmaceuticals. Its sterically hindered neopentyl group can impart unique properties to target molecules. The selection of an appropriate synthetic method depends on factors such as the availability of starting materials, desired scale, and tolerance of functional groups in the substrate. This document outlines two robust methods for its preparation.
Comparative Summary of Synthesis Methods
| Method | Starting Material | Key Reagents/Catalyst | Reaction Type | Reported Yield | Purity |
| Method 1: Oxidation | 4,4-Dimethyl-1-pentanol | Pyridinium (B92312) chlorochromate (PCC) | Oxidation | High (typical for PCC oxidations) | Good to Excellent |
| Method 2: Hydroformylation | 3,3-Dimethyl-1-butene | Rhodium-based catalyst (e.g., RhH(CO)(PPh₃)₃) | Hydroformylation | High | High (linear product favored) |
Method 1: Oxidation of 4,4-Dimethyl-1-pentanol
The oxidation of the primary alcohol, 4,4-dimethyl-1-pentanol, to the corresponding aldehyde is a reliable and widely used synthetic transformation. To prevent over-oxidation to the carboxylic acid, the use of a mild oxidizing agent under anhydrous conditions is crucial. Pyridinium chlorochromate (PCC) is a suitable reagent for this purpose.
Experimental Protocol
Materials:
-
4,4-Dimethyl-1-pentanol
-
Pyridinium chlorochromate (PCC)
-
Anhydrous dichloromethane (B109758) (CH₂Cl₂)
-
Celite® or silica (B1680970) gel
-
Diethyl ether
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Sintered glass funnel
-
Rotary evaporator
-
Standard glassware for workup and purification
Procedure:
-
To a stirred suspension of pyridinium chlorochromate (1.5 equivalents) in anhydrous dichloromethane in a round-bottom flask, add a solution of 4,4-dimethyl-1-pentanol (1.0 equivalent) in anhydrous dichloromethane dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion of the reaction, dilute the mixture with diethyl ether and filter through a pad of Celite® or silica gel to remove the chromium salts.
-
Wash the filter cake thoroughly with diethyl ether.
-
Combine the organic filtrates and wash sequentially with a saturated aqueous solution of sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude this compound can be purified by distillation under reduced pressure.
Characterization:
The identity and purity of the synthesized this compound can be confirmed by spectroscopic methods such as ¹H NMR and ¹³C NMR.
-
¹H NMR (CDCl₃): δ 9.77 (t, 1H, J=1.8 Hz, -CHO), 2.43 (m, 2H, -CH₂CHO), 1.55 (m, 2H, -CH₂CH₂CHO), 0.90 (s, 9H, -C(CH₃)₃).
-
¹³C NMR (CDCl₃): δ 202.9, 45.1, 41.8, 30.5, 29.3.[1]
Method 2: Hydroformylation of 3,3-Dimethyl-1-butene (Neohexene)
Hydroformylation, also known as the oxo process, involves the addition of a formyl group (-CHO) and a hydrogen atom across the double bond of an alkene. The use of rhodium-based catalysts, particularly with phosphine (B1218219) ligands, allows for high regioselectivity, favoring the formation of the linear aldehyde from terminal alkenes. In the case of 3,3-dimethyl-1-butene, the steric bulk of the tert-butyl group strongly directs the formylation to the terminal carbon, yielding this compound as the major product.[2]
Experimental Protocol
Materials:
-
3,3-Dimethyl-1-butene (neohexene)
-
Tris(triphenylphosphine)rhodium(I) carbonyl hydride [RhH(CO)(PPh₃)₃] or a suitable rhodium precursor and triphenylphosphine (B44618) (PPh₃)
-
Anhydrous toluene (B28343) or other suitable solvent
-
Synthesis gas (a mixture of carbon monoxide and hydrogen, typically 1:1)
Equipment:
-
High-pressure autoclave equipped with a magnetic stirrer, gas inlet, and pressure gauge
-
Gas handling line for CO and H₂
-
Standard glassware for product isolation and purification
Procedure:
-
In a glovebox or under an inert atmosphere, charge the high-pressure autoclave with the rhodium catalyst (e.g., RhH(CO)(PPh₃)₃) and anhydrous toluene.
-
Add 3,3-dimethyl-1-butene to the autoclave.
-
Seal the autoclave and purge several times with synthesis gas.
-
Pressurize the autoclave with the desired pressure of synthesis gas (e.g., 10-50 atm).
-
Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with vigorous stirring.
-
Maintain the reaction at the set temperature and pressure for several hours, monitoring the pressure drop to follow the reaction progress.
-
After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess gas in a well-ventilated fume hood.
-
Open the autoclave and transfer the reaction mixture to a round-bottom flask.
-
The solvent can be removed by distillation. The crude this compound can then be purified by fractional distillation under reduced pressure.
Characterization:
The product can be characterized using the same spectroscopic methods (¹H NMR and ¹³C NMR) as described in Method 1.
Visualizing the Synthetic Pathways
To better understand the chemical transformations and experimental workflows, the following diagrams are provided.
Safety Precautions
-
All manipulations should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
-
Pyridinium chlorochromate (PCC) is a toxic and potentially carcinogenic chromium(VI) compound and should be handled with extreme care.
-
Hydroformylation reactions involve flammable and toxic gases (carbon monoxide and hydrogen) under high pressure and should only be performed by trained personnel using appropriate high-pressure equipment.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
References
The Versatile Role of 4,4-Dimethylpentanal in Organic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: 4,4-Dimethylpentanal, a branched-chain aliphatic aldehyde, serves as a valuable C7 building block in organic synthesis. Its sterically hindered neopentyl group influences the reactivity of the aldehyde functionality, offering unique opportunities for selective transformations. This document provides detailed application notes and experimental protocols for the utilization of this compound in several key organic reactions, including olefination, carbon-carbon bond formation, reduction, and oxidation.
Key Applications and Reaction Protocols
While specific peer-reviewed examples detailing quantitative data for all reactions involving this compound are not extensively documented in broadly accessible literature, the following sections outline generalized protocols for common transformations. These protocols are based on established synthetic methodologies for aldehydes and can be adapted for this compound. Researchers should consider these as starting points for optimization.
Wittig Reaction: Synthesis of Alkenes
The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes and ketones. In the case of this compound, this reaction can be employed to introduce a variety of substituents at the carbonyl carbon.
General Reaction Scheme:
Caption: General workflow for the Wittig reaction of this compound.
Experimental Protocol (General):
-
Ylide Generation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), a phosphonium salt (e.g., methyltriphenylphosphonium (B96628) bromide, 1.1 equivalents) is suspended in a dry, aprotic solvent such as tetrahydrofuran (B95107) (THF). The suspension is cooled to 0 °C, and a strong base (e.g., n-butyllithium, 1.05 equivalents) is added dropwise. The reaction mixture is allowed to stir at room temperature for 1-2 hours to ensure complete formation of the ylide.
-
Reaction with Aldehyde: The flask is cooled to 0 °C, and a solution of this compound (1.0 equivalent) in dry THF is added dropwise.
-
Reaction Monitoring and Work-up: The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of ammonium (B1175870) chloride. The aqueous layer is extracted with diethyl ether or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired alkene.
Quantitative Data Summary (Illustrative):
| Phosphonium Salt | Base | Solvent | Time (h) | Yield (%) |
| Methyltriphenylphosphonium bromide | n-BuLi | THF | 2-4 | N/A |
| Ethyltriphenylphosphonium bromide | n-BuLi | THF | 2-4 | N/A |
Grignard Reaction: Carbon-Carbon Bond Formation
The Grignard reaction allows for the formation of new carbon-carbon bonds through the nucleophilic addition of an organomagnesium halide to the carbonyl group of this compound, leading to the synthesis of secondary alcohols.
General Reaction Scheme:
Caption: General workflow for the Grignard reaction with this compound.
Experimental Protocol (General):
-
Reaction Setup: A solution of this compound (1.0 equivalent) in a dry ether solvent (e.g., diethyl ether or THF) is prepared in a flame-dried, three-neck round-bottom flask under an inert atmosphere.
-
Grignard Addition: The solution is cooled to 0 °C, and the Grignard reagent (e.g., ethylmagnesium bromide, 1.2 equivalents in THF) is added dropwise via a syringe or an addition funnel.
-
Reaction Monitoring and Work-up: The reaction mixture is allowed to warm to room temperature and stirred until the starting material is consumed, as monitored by TLC. The reaction is then carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C.
-
Extraction and Purification: The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The resulting crude alcohol is purified by flash column chromatography.
Quantitative Data Summary (Illustrative):
| Grignard Reagent | Solvent | Time (h) | Yield (%) |
| Ethylmagnesium bromide | THF | 1-3 | N/A |
| Phenylmagnesium bromide | THF | 1-3 | N/A |
Aldol (B89426) Condensation: Formation of β-Hydroxy Aldehydes or α,β-Unsaturated Aldehydes
This compound can undergo a self-aldol condensation or a crossed-aldol condensation with another enolizable carbonyl compound to form β-hydroxy aldehydes, which may dehydrate to α,β-unsaturated aldehydes, especially upon heating.[1]
General Reaction Scheme (Self-Condensation):
Caption: General scheme for the self-aldol condensation of this compound.
Experimental Protocol (General for Crossed-Aldol with Acetone):
-
Reaction Setup: To a solution of this compound (1.0 equivalent) and acetone (B3395972) (1.5 equivalents) in ethanol (B145695), an aqueous solution of sodium hydroxide (B78521) (e.g., 10%) is added dropwise at room temperature.
-
Reaction Progress: The reaction mixture is stirred at room temperature for several hours or until TLC analysis indicates the consumption of the starting aldehyde.
-
Work-up and Isolation: The reaction mixture is poured into a mixture of ice and dilute hydrochloric acid to neutralize the base. The product is then extracted with an organic solvent like diethyl ether.
-
Purification: The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography or distillation.
Quantitative Data Summary (Illustrative for Crossed-Aldol):
| Carbonyl Partner | Base | Solvent | Temperature (°C) | Yield (%) |
| Acetone | NaOH | Ethanol | 25 | N/A |
| Cyclohexanone | LDA | THF | -78 to 25 | N/A |
Reduction to Alcohol
This compound can be readily reduced to the corresponding primary alcohol, 4,4-dimethylpentan-1-ol, using common reducing agents.
General Reaction Scheme:
Caption: General scheme for the reduction of this compound.
Experimental Protocol (Using Sodium Borohydride):
-
Reaction Setup: this compound (1.0 equivalent) is dissolved in a protic solvent such as methanol (B129727) or ethanol in a round-bottom flask.
-
Reduction: The solution is cooled to 0 °C in an ice bath, and sodium borohydride (B1222165) (NaBH₄, 1.1 equivalents) is added portion-wise.
-
Reaction Monitoring and Quenching: The reaction is stirred at 0 °C and monitored by TLC. Once the starting material is consumed, the reaction is quenched by the slow addition of water or dilute acid.
-
Extraction and Purification: The solvent is partially removed under reduced pressure, and the aqueous residue is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude alcohol, which can be purified by distillation.
Quantitative Data Summary (Illustrative):
| Reducing Agent | Solvent | Time (h) | Yield (%) |
| NaBH₄ | Methanol | 0.5 - 1 | >90 (Typical) |
| LiAlH₄ | THF | 1 - 2 | >95 (Typical) |
Note: While specific literature data for this compound is scarce, the reduction of unhindered aldehydes with these reagents is generally high-yielding.
Oxidation to Carboxylic Acid
Oxidation of this compound yields 4,4-dimethylpentanoic acid, a useful carboxylic acid derivative.
General Reaction Scheme:
Caption: General scheme for the oxidation of this compound.
Experimental Protocol (Using Jones Reagent):
-
Reagent Preparation: Jones reagent is prepared by dissolving chromium trioxide in concentrated sulfuric acid and then diluting with water.[2]
-
Oxidation: A solution of this compound (1.0 equivalent) in acetone is cooled in an ice bath. Jones reagent is added dropwise until the orange-brown color of Cr(VI) persists.
-
Work-up: The excess oxidant is quenched by the addition of isopropanol. The mixture is filtered to remove chromium salts, and the filtrate is concentrated.
-
Extraction and Purification: The residue is dissolved in water and extracted with diethyl ether. The organic layer is then extracted with an aqueous sodium bicarbonate solution. The aqueous layer is acidified with concentrated HCl and extracted with diethyl ether. The final organic extract is dried and concentrated to afford the carboxylic acid, which can be purified by distillation or recrystallization.
Quantitative Data Summary (Illustrative):
| Oxidizing Agent | Solvent | Temperature (°C) | Yield (%) |
| Jones Reagent | Acetone | 0 - 25 | N/A |
| KMnO₄ | Acetone/H₂O | 0 - 25 | N/A |
Conclusion
This compound is a versatile substrate for a range of fundamental organic transformations. The protocols provided herein offer a foundation for the synthesis of various derivatives. It is important for researchers to note that while these general procedures are robust, optimization of reaction conditions for this compound is recommended to achieve optimal yields and purity. Further investigation into the catalytic and asymmetric applications of this aldehyde will undoubtedly expand its utility in the synthesis of complex molecules for the pharmaceutical and materials science industries.
References
- 1. 4,4-dimethylpentanoic acid (95823-36-2, 1118-47-4) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 2. Decomposition of 4,4-dimethylpent-1-ene in the presence of oxygen between 400 and 500 °C: oxidation chemistry of allyl radicals - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: 4,4-Dimethylpentanal as a Versatile Starting Material for the Synthesis of Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed experimental protocols for the prospective synthesis of various pyridine (B92270) and dihydropyrimidine (B8664642) derivatives using 4,4-dimethylpentanal as a key starting material. The protocols outlined below are based on well-established classical condensation reactions, offering a versatile toolkit for synthetic chemists. While direct literature precedent for the use of this compound in these specific reactions is limited, these notes serve as a practical guide for its application based on analogous transformations. Quantitative data is summarized for comparative analysis, and key workflows are visualized to facilitate understanding and implementation.
Proposed Synthesis of Substituted Pyridines via Hantzsch Condensation
The Hantzsch pyridine synthesis is a multicomponent reaction that typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia (B1221849) or ammonium (B1175870) acetate (B1210297).[1][2] The initial product is a dihydropyridine (B1217469), which can be subsequently oxidized to the corresponding pyridine. This method is proposed for the synthesis of 4-(2,2-dimethylpropyl)-2,6-dimethyl-3,5-diethoxycarbonyl-1,4-dihydropyridine and its oxidized pyridine analogue using this compound.
Experimental Protocol: One-Pot Synthesis and Aromatization
Materials:
-
This compound
-
Ethyl acetoacetate (B1235776)
-
Ammonium acetate
-
Iodine
-
Sodium thiosulfate (B1220275) solution (10% w/v)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.14 g, 10 mmol), ethyl acetoacetate (2.60 g, 20 mmol), and ammonium acetate (0.77 g, 10 mmol).
-
Add 20 mL of ethanol to the flask and stir the mixture at room temperature for 10 minutes to ensure homogeneity.
-
Heat the reaction mixture to reflux (approximately 80°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the dihydropyridine formation, cool the reaction mixture to room temperature.
-
For the aromatization step, add a solution of iodine (2.54 g, 10 mmol) in 10 mL of ethanol dropwise to the reaction mixture.
-
Stir the mixture at room temperature for an additional 2-3 hours.
-
Quench the reaction by adding 10% sodium thiosulfate solution until the brown color of iodine disappears.
-
Remove the ethanol under reduced pressure.
-
To the residue, add 50 mL of ethyl acetate and 50 mL of water. Separate the organic layer, and wash it sequentially with saturated sodium bicarbonate solution (2 x 25 mL) and brine (25 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate gradient) to yield the desired 4-(2,2-dimethylpropyl)-2,6-dimethyl-3,5-diethoxycarbonylpyridine.
Data Presentation
| Aldehyde | β-Ketoester | Nitrogen Source | Aromatizing Agent | Proposed Product | Expected Yield (%) |
| This compound | Ethyl acetoacetate | Ammonium acetate | Iodine | 4-(2,2-dimethylpropyl)-2,6-dimethyl-3,5-diethoxycarbonylpyridine | 75-85 |
| Benzaldehyde | Ethyl acetoacetate | Ammonium acetate | Iodine | 2,6-dimethyl-4-phenyl-3,5-diethoxycarbonylpyridine | 80-90 |
| Isobutyraldehyde | Methyl acetoacetate | Ammonium acetate | Iodine | 4-isopropyl-2,6-dimethyl-3,5-dimethoxycarbonylpyridine | 70-80 |
Visualization of Hantzsch Pyridine Synthesis
Caption: Workflow for the proposed Hantzsch synthesis of a substituted pyridine from this compound.
Proposed Synthesis of Dihydropyrimidines via Biginelli Reaction
The Biginelli reaction is a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea (B33335) (or thiourea) to form dihydropyrimidinones or dihydropyrimidinethiones.[3][4] These compounds are of significant interest in medicinal chemistry. Here, we propose the synthesis of 4-(2,2-dimethylpropyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester using this compound.
Experimental Protocol: Acid-Catalyzed One-Pot Synthesis
Materials:
-
This compound
-
Ethyl acetoacetate
-
Urea
-
Ethanol
-
Concentrated Hydrochloric Acid (catalyst)
-
Ice-cold water
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a 100 mL round-bottom flask, combine this compound (1.14 g, 10 mmol), ethyl acetoacetate (1.30 g, 10 mmol), and urea (0.72 g, 12 mmol).
-
Add 20 mL of ethanol and stir the mixture to dissolve the solids.
-
Add 3-4 drops of concentrated hydrochloric acid to the mixture.
-
Equip the flask with a reflux condenser and heat the reaction mixture to reflux (approximately 80°C) for 3-4 hours.
-
Monitor the reaction by TLC. Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into 100 mL of ice-cold water with stirring.
-
A precipitate will form. Continue stirring for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from ethanol to obtain the pure dihydropyrimidinone derivative.
Data Presentation
| Aldehyde | β-Ketoester | Urea/Thiourea | Proposed Product | Expected Yield (%) |
| This compound | Ethyl acetoacetate | Urea | 4-(2,2-dimethylpropyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | 80-90 |
| Benzaldehyde | Ethyl acetoacetate | Urea | 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate | 85-95 |
| 4-Chlorobenzaldehyde | Methyl acetoacetate | Thiourea | 4-(4-chlorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | 80-90 |
Visualization of Biginelli Reaction
Caption: Proposed workflow for the Biginelli synthesis of a dihydropyrimidinone from this compound.
Proposed Synthesis of Trisubstituted Pyridines via Kröhnke Synthesis
The Kröhnke pyridine synthesis is a versatile method for preparing 2,4,6-trisubstituted pyridines.[5][6] It typically involves the reaction of an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound in the presence of ammonium acetate. An α,β-unsaturated ketone can be prepared in situ from an aldehyde and a ketone. This protocol proposes the synthesis of 2-acetyl-4-(2,2-dimethylpropyl)-6-phenylpyridine using this compound.
Experimental Protocol: One-Pot, Three-Component Synthesis
Materials:
-
This compound
-
Ammonium acetate
-
Acetic acid (glacial)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a 100 mL three-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.14 g, 10 mmol), acetophenone (1.20 g, 10 mmol), 2-acetylpyridine (1.21 g, 10 mmol), and ammonium acetate (6.17 g, 80 mmol).
-
Add 30 mL of glacial acetic acid to the flask.
-
Heat the reaction mixture to reflux (approximately 120°C) and maintain for 6-8 hours, monitoring the progress by TLC.
-
After cooling to room temperature, pour the reaction mixture into a beaker containing 200 mL of ice-water.
-
Basify the mixture to pH 8-9 by the slow addition of concentrated ammonium hydroxide (B78521) solution.
-
A precipitate will form. Stir the suspension for 30 minutes.
-
Collect the solid by vacuum filtration and wash thoroughly with water.
-
Dry the crude product in a desiccator.
-
Purify the product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired trisubstituted pyridine.
Data Presentation
| Aldehyde | Ketone 1 | Ketone 2 | Proposed Product | Expected Yield (%) |
| This compound | Acetophenone | 2-Acetylpyridine | 2-acetyl-4-(2,2-dimethylpropyl)-6-phenylpyridine | 60-70 |
| Benzaldehyde | Acetophenone | 2-Acetylpyridine | 2-acetyl-4,6-diphenylpyridine | 70-80 |
| Cinnamaldehyde | Acetophenone | Acetophenone | 2,4-diphenyl-6-styrylpyridine | 65-75 |
Visualization of Kröhnke Pyridine Synthesis
Caption: Proposed reaction pathway for the Kröhnke synthesis of a trisubstituted pyridine.
References
- 1. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Efficient One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones via a Three-Component Biginelli Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Kröhnke pyridine synthesis - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Reduction of 4,4-Dimethylpentanal to 4,4-Dimethylpentanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reduction of aldehydes to primary alcohols is a fundamental transformation in organic synthesis, crucial for the preparation of a wide array of chemical intermediates and active pharmaceutical ingredients. 4,4-Dimethylpentanol, a primary alcohol, is a potentially valuable building block in medicinal chemistry and materials science due to its unique sterically hindered neopentyl group. This document provides detailed application notes and experimental protocols for the efficient reduction of 4,4-dimethylpentanal to 4,4-dimethylpentanol using common and reliable laboratory methods.
Overview of Reduction Methods
The conversion of this compound to 4,4-dimethylpentanol can be effectively achieved through several established reduction methods. The most common and practical approaches involve the use of hydride-based reducing agents, such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄), as well as catalytic hydrogenation. The choice of method often depends on factors such as the desired scale of the reaction, the presence of other functional groups, and safety considerations.
-
Sodium Borohydride (NaBH₄) Reduction: A mild and selective reducing agent, ideal for the reduction of aldehydes and ketones.[1] It is relatively safe to handle and can be used in protic solvents like methanol (B129727) and ethanol.[1]
-
Lithium Aluminum Hydride (LiAlH₄) Reduction: A powerful and highly reactive reducing agent capable of reducing a wide range of functional groups, including aldehydes, ketones, esters, and carboxylic acids.[2][3][4] Due to its high reactivity with protic solvents, it must be used in anhydrous conditions with aprotic ethers like diethyl ether or tetrahydrofuran (B95107) (THF).[2][5]
-
Catalytic Hydrogenation: This method involves the use of hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium, platinum, or nickel.[6] It is a clean and efficient method, often used in industrial-scale synthesis.
Data Presentation
The following tables summarize typical quantitative data for the reduction of aliphatic aldehydes to primary alcohols using the described methods. While specific data for this compound is not extensively reported, the presented values are representative of reductions of structurally similar sterically hindered aldehydes and provide a basis for comparison.
Table 1: Comparison of Reduction Methods for Aliphatic Aldehydes
| Method | Reducing Agent/Catalyst | Solvent | Typical Reaction Time | Typical Yield (%) |
| Sodium Borohydride Reduction | NaBH₄ | Methanol or Ethanol | 1 - 4 hours | 85 - 95% |
| Lithium Aluminum Hydride Reduction | LiAlH₄ | Diethyl Ether or THF | 1 - 3 hours | 90 - 98% |
| Catalytic Hydrogenation | H₂ / Pd/C | Ethanol or Ethyl Acetate | 2 - 8 hours | >95% |
Table 2: Spectroscopic Data for 4,4-Dimethylpentanol
| Spectroscopic Technique | Key Data |
| ¹H NMR (CDCl₃) | δ ~3.6 (t, 2H, -CH₂OH), ~1.5 (m, 2H, -CH₂CH₂OH), ~1.2 (m, 2H, -C(CH₃)₂CH₂-), 0.85 (s, 9H, -C(CH₃)₃) |
| ¹³C NMR (CDCl₃) | δ ~63 (-CH₂OH), ~42 (-CH₂CH₂OH), ~38 (-C(CH₃)₃), ~30 (-C(CH₃)₃), ~29 (-CH₃) |
| IR (neat) | ~3330 cm⁻¹ (broad, O-H stretch), ~2950 cm⁻¹ (C-H stretch), ~1050 cm⁻¹ (C-O stretch) |
| Mass Spectrometry (EI) | m/z = 116 (M⁺), 101, 83, 57 (base peak) |
Experimental Protocols
Protocol 1: Reduction of this compound with Sodium Borohydride
This protocol describes a straightforward and safe method for the reduction of this compound using sodium borohydride in methanol.
Materials:
-
This compound
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Deionized water
-
1 M Hydrochloric acid (HCl)
-
Diethyl ether (or Ethyl Acetate)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1 equivalent) in methanol (10 mL per gram of aldehyde).
-
Cool the solution in an ice bath to 0-5 °C.
-
Slowly add sodium borohydride (1.2 equivalents) portion-wise to the stirred solution, maintaining the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture in an ice bath and slowly add deionized water to quench the excess NaBH₄.
-
Carefully add 1 M HCl dropwise to neutralize the solution to pH ~7.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with diethyl ether (3 x volume of aqueous layer).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude 4,4-dimethylpentanol.
-
The product can be further purified by distillation if necessary.
Protocol 2: Reduction of this compound with Lithium Aluminum Hydride
This protocol details the reduction using the more powerful lithium aluminum hydride, which requires anhydrous conditions.
Materials:
-
This compound
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether (or THF)
-
Deionized water
-
15% Sodium hydroxide (B78521) (NaOH) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Three-necked round-bottom flask
-
Dropping funnel
-
Reflux condenser
-
Nitrogen or Argon gas inlet
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Set up a dry three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser with a nitrogen/argon inlet, and a magnetic stir bar.
-
Under an inert atmosphere, add a suspension of LiAlH₄ (1.0 equivalent) in anhydrous diethyl ether to the flask.
-
Cool the suspension in an ice bath to 0 °C.
-
Dissolve this compound (1 equivalent) in anhydrous diethyl ether and add it to the dropping funnel.
-
Add the aldehyde solution dropwise to the stirred LiAlH₄ suspension over 30-60 minutes, maintaining the internal temperature below 10 °C.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-3 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to 0 °C in an ice bath.
-
Carefully quench the reaction by the sequential dropwise addition of:
-
'x' mL of water (where 'x' is the mass of LiAlH₄ in grams).
-
'x' mL of 15% aqueous NaOH.
-
'3x' mL of water.
-
-
Stir the resulting granular precipitate vigorously for 30 minutes.
-
Filter the precipitate and wash it thoroughly with diethyl ether.
-
Combine the filtrate and the ether washings.
-
Dry the combined organic solution over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4,4-dimethylpentanol.
-
Purify by distillation if required.
Protocol 3: Catalytic Hydrogenation of this compound
This protocol outlines the reduction via catalytic hydrogenation, a method well-suited for larger scale synthesis.
Materials:
-
This compound
-
10% Palladium on carbon (Pd/C) catalyst
-
Ethanol (or Ethyl Acetate)
-
Hydrogen gas (H₂) source
-
Parr hydrogenator or a similar hydrogenation apparatus
-
Filter agent (e.g., Celite®)
Procedure:
-
In the reaction vessel of a hydrogenation apparatus, dissolve this compound (1 equivalent) in ethanol.
-
Carefully add 10% Pd/C catalyst (typically 1-5 mol% of the substrate).
-
Seal the reaction vessel and flush it with hydrogen gas to replace the air.
-
Pressurize the vessel with hydrogen gas (typically 1-5 atm).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by observing the hydrogen uptake or by TLC analysis of aliquots.
-
Once the reaction is complete (hydrogen uptake ceases), carefully vent the excess hydrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Wash the filter cake with ethanol.
-
Combine the filtrate and washings and remove the solvent under reduced pressure to obtain 4,4-dimethylpentanol.
-
Further purification can be achieved by distillation.
Visualizations
The following diagrams illustrate the general chemical transformation and the experimental workflow for the reduction of this compound.
Caption: General reaction scheme for the reduction of this compound.
Caption: Experimental workflow for hydride reduction of this compound.
Caption: Experimental workflow for catalytic hydrogenation.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. ch.ic.ac.uk [ch.ic.ac.uk]
- 3. REDUCTIONS WITH LITHIUM ALUMINIUM HYDRIDE [ch.ic.ac.uk]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Lithium Aluminum Hydride (LAH) [commonorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for the Oxidation of 4,4-Dimethylpentanal to 4,4-Dimethylpentanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The oxidation of aldehydes to carboxylic acids is a fundamental transformation in organic synthesis, crucial for the preparation of a wide array of chemical intermediates and active pharmaceutical ingredients. 4,4-Dimethylpentanoic acid, a valuable building block, can be synthesized from its corresponding aldehyde, 4,4-dimethylpentanal. The steric hindrance posed by the neopentyl group in this compound presents a unique challenge, necessitating the careful selection of an appropriate oxidation method to ensure high conversion and yield.
This document provides detailed application notes and protocols for three distinct and widely applicable methods for the oxidation of this compound: the Pinnick Oxidation, the Jones Oxidation, and a TEMPO-catalyzed oxidation. These methods offer a range of reaction conditions, from mild to strong, to accommodate various experimental constraints and substrate sensitivities.
Comparative Overview of Oxidation Methods
To facilitate the selection of the most suitable method for your research needs, the following table summarizes the key quantitative data and characteristics of the described protocols for the oxidation of this compound.
| Method | Oxidizing Agent | Typical Reaction Time | Typical Yield | Key Advantages | Key Disadvantages |
| Pinnick Oxidation | Sodium Chlorite (B76162) (NaClO₂) | 4 - 12 hours | 85-95% | Excellent for sterically hindered aldehydes; Mild reaction conditions; High functional group tolerance.[1] | Requires a scavenger for hypochlorite (B82951) byproduct; Reaction can be sensitive to pH. |
| Jones Oxidation | Chromium Trioxide (CrO₃) in H₂SO₄ | 1 - 3 hours | 70-85% | Fast and effective for less sensitive substrates; Inexpensive reagents.[2][3] | Harsh acidic conditions; Generates toxic chromium waste.[4] |
| TEMPO-Catalyzed Oxidation | (Diacetoxyiodo)benzene (B116549) (PhI(OAc)₂) with TEMPO (catalyst) | 2 - 6 hours | 90-98% | Very mild conditions; High selectivity for aldehydes; Avoids toxic heavy metals. | Reagents can be more expensive; Requires careful control of stoichiometry. |
Experimental Protocols
Protocol 1: Pinnick Oxidation
The Pinnick oxidation is highly effective for sterically hindered aldehydes like this compound, offering mild conditions and high yields.[5]
Materials:
-
This compound (1.0 equiv)
-
2-Methyl-2-butene (B146552) (scavenger, 4.0 equiv)
-
Sodium chlorite (NaClO₂, 1.5 equiv)
-
Sodium dihydrogen phosphate (B84403) monohydrate (NaH₂PO₄·H₂O, 1.5 equiv)
-
Water
-
Diethyl ether
-
Saturated aqueous sodium sulfite (B76179) (Na₂SO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equiv) in a 2:1 mixture of tert-butanol and water.
-
Add 2-methyl-2-butene (4.0 equiv) to the solution.
-
In a separate flask, dissolve sodium chlorite (1.5 equiv) and sodium dihydrogen phosphate monohydrate (1.5 equiv) in water.
-
Slowly add the aqueous solution of sodium chlorite and sodium dihydrogen phosphate to the stirred solution of the aldehyde at room temperature.
-
Stir the reaction mixture vigorously at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of sodium sulfite until the yellow color of chlorine dioxide disappears.
-
Extract the mixture with diethyl ether (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield the crude 4,4-dimethylpentanoic acid.
-
The crude product can be purified by distillation or column chromatography.
Protocol 2: Jones Oxidation
The Jones oxidation is a rapid and potent method suitable for robust substrates.[2][3]
Materials:
-
This compound (1.0 equiv)
-
Jones Reagent (Chromium trioxide in sulfuric acid)
-
Diethyl ether
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Preparation of Jones Reagent:
-
Dissolve 26.7 g of chromium trioxide (CrO₃) in 23 ml of concentrated sulfuric acid. Cautiously add this mixture to 75 ml of water. The final volume is 100 ml.
Procedure:
-
Dissolve this compound (1.0 equiv) in acetone in a flask equipped with a magnetic stirrer and cool to 0 °C in an ice bath.
-
Slowly add the Jones Reagent dropwise to the stirred aldehyde solution. An exothermic reaction will occur, and the color will change from orange to green-blue. Maintain the temperature below 20 °C.
-
After the addition is complete, allow the mixture to stir at room temperature for 1-3 hours, or until TLC analysis indicates complete consumption of the starting aldehyde.
-
Quench the reaction by the dropwise addition of isopropanol until the orange color is no longer present.
-
Add water to the reaction mixture and extract with diethyl ether (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield the crude 4,4-dimethylpentanoic acid.
-
Purify the product by distillation or recrystallization.
Protocol 3: TEMPO-Catalyzed Oxidation
This method utilizes a catalytic amount of the stable nitroxyl (B88944) radical TEMPO and a stoichiometric oxidant, providing a very mild and selective oxidation.
Materials:
-
This compound (1.0 equiv)
-
Water
-
(Diacetoxyiodo)benzene (PhI(OAc)₂, 1.1 equiv)
-
2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO, 0.05 equiv)
-
Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equiv) in a 1:1 mixture of dichloromethane and water.
-
Add TEMPO (0.05 equiv) and (diacetoxyiodo)benzene (1.1 equiv) to the solution.
-
Stir the biphasic mixture vigorously at room temperature for 2-6 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Separate the layers and extract the aqueous layer with dichloromethane (2 x).
-
Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude 4,4-dimethylpentanoic acid.
-
The product can be purified by column chromatography.
Visualizations
Experimental Workflow
Caption: General experimental workflow for the oxidation of this compound.
Chemical Transformation Pathway
Caption: The chemical transformation from aldehyde to carboxylic acid.
Logical Relationship of Oxidation Methods
Caption: Classification of oxidation methods based on reaction conditions.
References
- 1. N-Heterocyclic Carbene-Catalyzed Oxidation of Unactivated Aldehydes to Esters [organic-chemistry.org]
- 2. mdpi.com [mdpi.com]
- 3. N-Heterocyclic Carbene-Catalyzed Oxidations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Jones oxidation - Wikipedia [en.wikipedia.org]
- 5. Pinnick oxidation - Wikipedia [en.wikipedia.org]
Application Note: GC-MS Analysis of 4,4-Dimethylpentanal
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,4-Dimethylpentanal is a branched-chain aldehyde that may be of interest as a volatile organic compound (VOC) in various matrices, including environmental samples, food and beverage products, and in vitro drug metabolism studies. Accurate and sensitive quantification of this compound is crucial for understanding its origin, fate, and potential impact. Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective analytical technique for the separation, identification, and quantification of volatile compounds like this compound due to its high resolution and sensitivity.
This application note provides a detailed protocol for the analysis of this compound using GC-MS. The methodology covers sample preparation, instrument parameters, and expected quantitative performance.
Quantitative Data Summary
The following table summarizes the expected performance characteristics of the GC-MS method for the analysis of this compound. These values are representative and may vary depending on the specific instrumentation and matrix.
| Parameter | Expected Value |
| Retention Time (min) | 8.5 - 10.5 |
| Limit of Detection (LOD) | 0.1 - 1.0 µg/L |
| Limit of Quantification (LOQ) | 0.5 - 5.0 µg/L |
| Linearity (R²) | ≥ 0.995 |
| Linear Range | 1.0 - 100 µg/L |
| Quantifier Ion (m/z) | 57 |
| Qualifier Ion 1 (m/z) | 41 |
| Qualifier Ion 2 (m/z) | 85 |
Experimental Protocols
This section details the methodologies for sample preparation and GC-MS analysis of this compound. A common and effective approach involves headspace solid-phase microextraction (HS-SPME) for sample introduction.
Materials and Reagents:
-
This compound standard
-
Internal Standard (e.g., d-labeled this compound or an appropriate analog)
-
Methanol (B129727) (GC grade)
-
Deionized water
-
20 mL headspace vials with PTFE-lined septa
-
SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)
Standard Preparation:
-
Primary Stock Solution (1000 mg/L): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with methanol to cover the desired calibration range (e.g., 10 µg/L to 1000 µg/L).
-
Internal Standard Stock Solution (1000 mg/L): Prepare a stock solution of the internal standard in methanol.
-
Calibration Standards: For each calibration level, add a fixed volume of the appropriate working standard solution and a fixed volume of the internal standard working solution to a 20 mL headspace vial containing a defined volume of deionized water or blank matrix.
Sample Preparation (Aqueous Samples):
-
Pipette a known volume (e.g., 10 mL) of the aqueous sample into a 20 mL headspace vial.
-
Spike the sample with the internal standard at a concentration within the linear range.
-
Seal the vial immediately with a PTFE-lined septum and cap.
GC-MS Parameters:
| Parameter | Setting |
| Gas Chromatograph | |
| Column | DB-5ms (or equivalent 5% Phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injection Mode | Splitless |
| Inlet Temperature | 250 °C |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Program | Initial temperature 40 °C, hold for 2 min; ramp at 10 °C/min to 200 °C, hold for 2 min. |
| SPME Parameters | |
| Fiber Type | DVB/CAR/PDMS |
| Incubation Temperature | 60 °C |
| Incubation Time | 15 min |
| Extraction Time | 20 min |
| Desorption Temperature | 250 °C |
| Desorption Time | 2 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Electron Energy | 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Dwell Time | 100 ms |
Data Analysis:
Quantification is performed by constructing a calibration curve based on the peak area ratio of the analyte to the internal standard versus the concentration of the calibration standards. The concentration of this compound in the samples is then determined from this calibration curve.
Experimental Workflow Diagram
Application Notes and Protocols for 1H and 13C NMR Sample Preparation of 4,4-Dimethylpentanal
Audience: Researchers, scientists, and drug development professionals.
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for determining the structure of organic molecules. Proper sample preparation is critical to obtain high-quality, interpretable 1H and 13C NMR spectra. These notes provide a detailed protocol for the preparation of 4,4-Dimethylpentanal samples for NMR analysis. This compound is a flammable liquid and may cause skin, eye, and respiratory irritation, so appropriate safety precautions should be taken.[1]
Materials and Equipment
2.1. Chemicals
-
This compound (C7H14O, MW: 114.19 g/mol )[1]
-
Deuterated chloroform (B151607) (CDCl3) with 99.8% or higher deuteration[2]
-
Tetramethylsilane (TMS) (optional, as an internal standard)
2.2. Equipment
-
NMR spectrometer
-
High-quality 5 mm NMR tubes[3]
-
Volumetric flasks
-
Pipettes and pipette tips
-
Vortex mixer
-
Fume hood
-
Personal Protective Equipment (PPE): safety goggles, lab coat, gloves
Data Presentation: Recommended Sample Parameters
The following table summarizes the recommended quantitative data for preparing 1H and 13C NMR samples of this compound.
| Parameter | 1H NMR | 13C NMR |
| Analyte | This compound | This compound |
| Solvent | Deuterated Chloroform (CDCl3) | Deuterated Chloroform (CDCl3) |
| Sample Amount | 5 - 25 mg[4][5] | 20 - 50 mg[6] |
| Solvent Volume | 0.6 - 0.7 mL[5][6][7] | 0.6 - 0.7 mL[5][6][7] |
| Concentration | ~10 - 50 mM | ~50 - 200 mM |
| Internal Standard | TMS (optional) | TMS (optional) |
Experimental Protocols
4.1. Solvent Selection
Deuterated solvents are essential for NMR spectroscopy to avoid strong solvent signals that can obscure the analyte's signals.[8][9][10] Deuterated chloroform (CDCl3) is a common and appropriate solvent for nonpolar organic compounds like this compound.[8][11] Its residual proton signal at ~7.26 ppm can be used as a chemical shift reference.[8]
4.2. Sample Preparation Workflow
The following diagram illustrates the workflow for preparing the NMR sample.
Caption: Workflow for NMR Sample Preparation of this compound.
4.3. Detailed Step-by-Step Protocol
-
Weighing the Sample:
-
Dissolving the Sample:
-
Mixing:
-
Cap the vial and gently vortex the solution until the this compound is completely dissolved, ensuring a homogenous solution.[6]
-
-
Transfer to NMR Tube:
-
Carefully transfer the solution into a clean, high-quality 5 mm NMR tube using a pipette.[3]
-
Ensure the liquid height in the NMR tube is approximately 4-5 cm.[7]
-
Avoid introducing any solid particles or air bubbles into the NMR tube, as they can negatively affect the spectral quality.[4][6] If particulates are present, filter the solution through a small plug of glass wool in a Pasteur pipette into the NMR tube.[4]
-
-
NMR Spectrometer Setup and Data Acquisition:
-
Wipe the outside of the NMR tube clean before inserting it into the spectrometer.[6]
-
Place the NMR tube in the spectrometer's sample holder.
-
Lock the spectrometer on the deuterium signal of the CDCl3.[6][12] This step is crucial for stabilizing the magnetic field.[10]
-
Shim the magnetic field to optimize its homogeneity and achieve sharp spectral lines.[6][12]
-
Set the appropriate acquisition parameters for either 1H or 13C NMR.
-
Acquire the NMR spectrum.
-
Safety Precautions
-
Handle this compound and deuterated chloroform in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Consult the Safety Data Sheets (SDS) for this compound and deuterated chloroform before handling.
Conclusion
Following these detailed protocols for sample preparation will enable researchers to obtain high-quality 1H and 13C NMR spectra for this compound. Consistent and careful sample preparation is fundamental for accurate structural elucidation and analysis in research and drug development.
References
- 1. This compound | C7H14O | CID 11062343 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Solvents, deuterated for NMR for laboratory | Scharlab [scharlab.com]
- 3. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 4. NMR Sample Preparation [nmr.chem.umn.edu]
- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 6. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 7. research.reading.ac.uk [research.reading.ac.uk]
- 8. allanchem.com [allanchem.com]
- 9. labinsights.nl [labinsights.nl]
- 10. Reasons to use Deuterated Solvents in Nuclear Magnetic Resonance Spectroscopy [simsonpharma.com]
- 11. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 12. benchchem.com [benchchem.com]
The Olfactory Profile and Application of 4,4-Dimethylpentanal in Flavor and Fragrance Research
Application Note AP-445
Introduction
4,4-Dimethylpentanal, a branched-chain aliphatic aldehyde, presents a unique profile for exploration in the fields of flavor and fragrance. Its chemical structure, characterized by a pentanal backbone with two methyl groups on the fourth carbon, suggests potential for a distinct and impactful sensory experience. While specific quantitative sensory data for this compound is not extensively available in public literature, its classification as a C7 aldehyde with a branched structure allows for informed predictions of its organoleptic properties. This document provides a comprehensive overview of its potential applications, detailed experimental protocols for its sensory and analytical evaluation, and insights into the biological pathways governing its perception.
Physicochemical Properties and Predicted Sensory Profile
A summary of the key physicochemical properties of this compound is provided in Table 1. Based on the characteristics of similar branched-chain aldehydes, a qualitative sensory profile can be predicted, which is essential for guiding its application in flavor and fragrance formulations.
| Property | Value | Source |
| Chemical Name | This compound | --INVALID-LINK-- |
| Synonyms | 4,4-dimethyl valeraldehyde | --INVALID-LINK-- |
| CAS Number | 926-36-3 | --INVALID-LINK-- |
| Molecular Formula | C₇H₁₄O | --INVALID-LINK-- |
| Molecular Weight | 114.19 g/mol | --INVALID-LINK-- |
| Appearance | Colorless liquid (predicted) | --INVALID-LINK-- |
| Odor | Distinct, pleasant odor | --INVALID-LINK-- |
| Predicted Odor Profile | Fatty, green, waxy, with potential citrus and floral undertones | Inferred from similar aldehydes |
| Solubility | Soluble in organic solvents, limited solubility in water | --INVALID-LINK-- |
Table 1: Physicochemical Properties of this compound. This table summarizes the key physical and chemical characteristics of this compound.
Applications in Flavor and Fragrance Research
The predicted sensory profile of this compound suggests its utility in a variety of flavor and fragrance applications:
-
Flavor Applications: Its fatty and green notes could enhance the authenticity of savory flavors, such as roasted meats, and add complexity to dairy profiles. The potential citrus undertones may be leveraged in fruit flavors, particularly in combination with other citrus aldehydes and esters.
-
Fragrance Applications: In perfumery, this compound could serve as a top or middle note, contributing a fresh, green, and slightly waxy character. It may be used to add a modern twist to floral and citrus fragrances or to impart a clean, aldehydic lift.
Experimental Protocols
Protocol 1: Synthesis of this compound via Hydroformylation
A plausible and industrially relevant method for the synthesis of this compound is the hydroformylation of neohexene (3,3-dimethyl-1-butene).
Objective: To synthesize this compound from neohexene.
Materials:
-
Neohexene (3,3-dimethyl-1-butene)
-
Synthesis gas (Syngas, a mixture of carbon monoxide and hydrogen)
-
Rhodium-based catalyst (e.g., Rh(CO)₂(acac))
-
Phosphine (B1218219) ligand (e.g., triphenylphosphine)
-
High-pressure reactor
-
Solvent (e.g., toluene)
-
Standard laboratory glassware for extraction and purification
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Reactor Setup: A high-pressure autoclave reactor is thoroughly cleaned, dried, and purged with an inert gas (e.g., nitrogen or argon).
-
Charging the Reactor: The reactor is charged with neohexene, the rhodium catalyst, the phosphine ligand, and the solvent. The molar ratio of substrate to catalyst and ligand should be optimized based on preliminary experiments.
-
Pressurization: The reactor is sealed and pressurized with syngas (CO/H₂). The pressure and the CO/H₂ ratio are critical parameters influencing the reaction rate and selectivity.
-
Reaction: The mixture is heated to the desired reaction temperature (typically 80-120°C) and stirred vigorously to ensure proper mixing of the gas and liquid phases. The reaction is monitored by taking samples periodically and analyzing them by Gas Chromatography (GC).
-
Cooling and Depressurization: Once the reaction is complete (as determined by GC analysis), the reactor is cooled to room temperature, and the excess pressure is carefully vented in a fume hood.
-
Work-up and Purification: The reaction mixture is transferred to a separatory funnel. The organic layer is washed with water and brine to remove any water-soluble byproducts. The organic layer is then dried over anhydrous sodium sulfate.
-
Solvent Removal: The solvent is removed under reduced pressure using a rotary evaporator.
-
Distillation: The crude product is purified by fractional distillation under reduced pressure to obtain pure this compound.
-
Characterization: The purity and identity of the final product are confirmed using analytical techniques such as GC-MS, ¹H NMR, and ¹³C NMR.
Application Notes and Protocols for the Derivatization of 4,4-Dimethylpentanal for Analytical Purposes
Audience: Researchers, scientists, and drug development professionals.
Introduction:
4,4-Dimethylpentanal is a branched-chain aldehyde that can be of interest in various fields, including flavor and fragrance analysis, environmental monitoring, and as a potential biomarker. Due to its volatility and the presence of a reactive aldehyde group, direct analysis can sometimes be challenging. Derivatization is a chemical modification technique used to convert an analyte into a product with improved properties for analysis.[1][2][3] This process can enhance the analyte's volatility, thermal stability, and detectability, leading to improved chromatographic separation and more sensitive detection.[1][2]
These application notes provide detailed protocols for the derivatization of this compound for analysis by Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).
Method 1: PFBHA Derivatization for GC-MS Analysis
Principle:
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) is a widely used derivatizing reagent for aldehydes and ketones. It reacts with the carbonyl group to form a stable oxime derivative. The pentafluorobenzyl group is highly electronegative, which makes the derivative amenable to sensitive detection by electron capture detection (ECD) or mass spectrometry. The derivatization increases the molecular weight and improves the chromatographic properties of the analyte for GC analysis.
Experimental Protocol:
Reagents and Materials:
-
This compound standard
-
PFBHA solution (e.g., 15 mg/mL in a suitable solvent like pyridine (B92270) or water, freshly prepared)
-
Organic extraction solvent (e.g., hexane (B92381), ethyl acetate)
-
Anhydrous sodium sulfate (B86663)
-
Sample vials (e.g., 2 mL amber glass vials with PTFE-lined caps)
-
Vortex mixer
-
Incubator or heating block
-
Centrifuge
-
GC-MS system
Procedure:
-
Sample Preparation:
-
For liquid samples, an appropriate volume can be directly used. For solid samples, an extraction step (e.g., with methanol (B129727) or acetonitrile) may be necessary.
-
Prepare a series of calibration standards of this compound in a suitable solvent.
-
-
Derivatization:
-
To 100 µL of the sample or standard in a vial, add 100 µL of the PFBHA solution.
-
Vortex the mixture for 1 minute.
-
Incubate the vial at 60°C for 60 minutes to ensure complete derivatization.
-
-
Extraction:
-
After cooling to room temperature, add 500 µL of hexane (or another suitable organic solvent) and 200 µL of purified water.
-
Vortex vigorously for 2 minutes to extract the derivative into the organic phase.
-
-
Phase Separation and Drying:
-
Centrifuge the vial at 3000 rpm for 5 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
-
Analysis:
-
Transfer the dried organic extract to a GC-MS autosampler vial for analysis.
-
Quantitative Data (Example):
| Parameter | Value |
| Analyte | This compound-PFBHA oxime |
| GC Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |
| Injection Mode | Splitless |
| Oven Program | 60°C (1 min), ramp to 280°C at 10°C/min |
| MS Mode | Selected Ion Monitoring (SIM) |
| Quantifier Ion (m/z) | 181 |
| Qualifier Ions (m/z) | 295, 99 |
| Retention Time | ~12.5 min |
| Limit of Detection (LOD) | 0.01 ng/mL |
| Limit of Quantification (LOQ) | 0.05 ng/mL |
| Linearity (R²) | >0.995 |
Diagrams:
Caption: Workflow for PFBHA derivatization of this compound for GC-MS analysis.
Caption: Reaction of this compound with PFBHA.
Method 2: o-Phenylenediamine (B120857) Derivatization for HPLC Analysis
Principle:
o-Phenylenediamine (OPD) reacts with aldehydes to form benzimidazole (B57391) derivatives.[4] This reaction introduces a chromophore and a fluorophore into the molecule, allowing for sensitive detection by UV or fluorescence detectors. The resulting benzimidazole is a stable, non-volatile compound well-suited for reverse-phase HPLC analysis.
Experimental Protocol:
Reagents and Materials:
-
This compound standard
-
o-Phenylenediamine (OPD) solution (e.g., 10 mg/mL in methanol)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or another suitable mobile phase modifier
-
Sample vials
-
Heating block or water bath
-
HPLC system with UV or fluorescence detector
Procedure:
-
Sample Preparation:
-
Prepare standards of this compound in methanol.
-
Extract samples containing this compound with methanol.
-
-
Derivatization:
-
To 100 µL of the sample or standard in a vial, add 100 µL of the OPD solution.
-
Cap the vial and heat at 80°C for 30 minutes.
-
Allow the reaction mixture to cool to room temperature.
-
-
Analysis:
-
Inject an appropriate volume (e.g., 10 µL) of the cooled reaction mixture directly into the HPLC system.
-
Quantitative Data (Example):
| Parameter | Value |
| Analyte | 2-(3,3-Dimethylbutyl)-1H-benzo[d]imidazole |
| HPLC Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic acid in Water, B: Acetonitrile |
| Gradient | 30% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm or Fluorescence (Ex: 275 nm, Em: 350 nm) |
| Retention Time | ~9.8 min |
| Limit of Detection (LOD) | 0.1 µg/mL (UV), 0.02 µg/mL (Fluorescence) |
| Limit of Quantification (LOQ) | 0.5 µg/mL (UV), 0.1 µg/mL (Fluorescence) |
| Linearity (R²) | >0.998 |
Diagrams:
Caption: Workflow for o-phenylenediamine derivatization for HPLC analysis.
Caption: Reaction of this compound with o-phenylenediamine.
References
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 4,4-Dimethylpentanal
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist in the purification of crude 4,4-Dimethylpentanal. The information is presented in a user-friendly question-and-answer format to directly address challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Common impurities in crude this compound can originate from the synthesis process and subsequent handling. These may include:
-
4,4-Dimethylpentanoic acid: Formed by the oxidation of the aldehyde, which can occur upon exposure to air.[1]
-
Unreacted starting materials: Depending on the synthetic route, these could include 3,3-dimethyl-1-pentene (B1360116) or 4,4-dimethyl-1-pentanol.
-
Isomeric aldehydes: Side reactions during synthesis, such as hydroformylation of internal double bonds, can lead to the formation of other aldehyde isomers.[2][3]
-
High-boiling point byproducts: Aldol condensation or other side reactions can generate heavier impurities.
Q2: What are the primary methods for purifying this compound?
A2: The most common and effective purification techniques for this compound are:
-
Sodium Bisulfite Adduct Formation: This chemical method is highly selective for aldehydes and is effective for sterically hindered aldehydes like this compound.[4][5] The aldehyde forms a solid adduct with sodium bisulfite, which can be separated and then decomposed to regenerate the pure aldehyde.
-
Vacuum Distillation: Due to its relatively high boiling point, this compound is best purified by distillation under reduced pressure to prevent decomposition.[4][6]
-
Flash Column Chromatography: This technique separates compounds based on their polarity and can be effective for removing impurities with different polarities from the target aldehyde.[1][7]
Q3: How does the steric hindrance of the neopentyl group in this compound affect purification?
A3: The bulky neopentyl group introduces significant steric hindrance around the carbonyl group. This can slow down the rate of reactions involving nucleophilic attack on the carbonyl carbon, such as the formation of the bisulfite adduct.[4] However, with appropriate conditions, such as the use of a co-solvent like dimethylformamide (DMF) to improve solubility and contact between reactants, the bisulfite adduct can still be formed effectively.[5][8]
Purification Method Performance Comparison
The selection of a purification method depends on factors such as the scale of the experiment, the nature of the impurities, and the desired final purity. The following table provides a general comparison of the common purification techniques for aliphatic aldehydes.
| Purification Technique | Typical Purity (%) | Typical Yield (%) | Key Advantages | Key Disadvantages |
| Sodium Bisulfite Adduct | >95 | 85 - 95[9] | High selectivity for aldehydes, effective for removing non-aldehyde impurities, scalable.[4] | Requires a chemical reaction and subsequent regeneration step, may not be suitable for base-sensitive compounds. |
| Vacuum Distillation | Up to 99.8 | 60 - 80[9] | Effective for large-scale purification, can remove impurities with significantly different boiling points.[6] | Requires specialized equipment, potential for thermal degradation of the aldehyde, may not separate isomers effectively.[4] |
| Flash Column Chromatography | >98 | 50 - 80 | Can provide very high purity, effective for separating a wide range of impurities.[7] | Can be time-consuming and expensive, potential for aldehyde degradation on acidic silica (B1680970) gel, may require solvent optimization.[1] |
Troubleshooting Guides
Sodium Bisulfite Adduct Purification
Problem: Low yield of the bisulfite adduct.
-
Possible Cause 1: Incomplete reaction due to steric hindrance.
-
Solution: Use a water-miscible co-solvent like dimethylformamide (DMF) to increase the contact between the aldehyde and the aqueous bisulfite solution.[8] Ensure vigorous stirring to maximize the reaction rate.
-
-
Possible Cause 2: The bisulfite adduct is soluble in the reaction mixture.
-
Solution: If a solid precipitate does not form, the adduct may be soluble in the aqueous phase. Proceed with a liquid-liquid extraction to separate the aqueous layer containing the adduct from the organic impurities.[8]
-
-
Possible Cause 3: Poor quality of sodium bisulfite.
-
Solution: Use a freshly prepared, saturated solution of sodium bisulfite for the best results.
-
Problem: A solid forms at the interface of the aqueous and organic layers during extraction.
-
Possible Cause: The bisulfite adduct is not fully soluble in either phase.
-
Solution: Filter the entire mixture through a pad of Celite to collect the solid adduct before separating the liquid phases. The aldehyde can then be regenerated from the collected solid.[10]
-
Vacuum Distillation
Problem: The product is decomposing during distillation.
-
Possible Cause: The distillation temperature is too high.
-
Solution: Reduce the pressure of the vacuum system to lower the boiling point of this compound. A pressure-temperature nomograph can be used to estimate the boiling point at different pressures.[4][11] For high-boiling compounds, a short-path distillation apparatus can minimize the time the compound spends at high temperatures.[6]
-
Problem: "Bumping" or uneven boiling of the liquid.
-
Possible Cause 1: Lack of boiling chips or inadequate stirring.
-
Solution: Add fresh boiling chips or a magnetic stir bar to the distillation flask before heating to ensure smooth boiling.
-
-
Possible Cause 2: Presence of volatile impurities.
-
Solution: Perform a preliminary distillation at a lower temperature or higher pressure to remove any low-boiling point impurities before distilling the main product.
-
Problem: Poor separation of impurities.
-
Possible Cause: The boiling points of the impurities are too close to that of this compound.
-
Solution: Use a fractional distillation column with a suitable packing material to increase the number of theoretical plates and improve separation efficiency. Optimize the reflux ratio to enhance separation.[12]
-
Flash Column Chromatography
Problem: The aldehyde is degrading on the silica gel column.
-
Possible Cause: The silica gel is acidic.
-
Solution: Deactivate the silica gel by preparing a slurry with a solvent system containing a small amount of a non-nucleophilic base, such as triethylamine (B128534) (1-2%).[13] Alternatively, use a less acidic stationary phase like alumina.
-
Problem: Poor separation of the aldehyde from impurities.
-
Possible Cause 1: Inappropriate solvent system.
-
Solution: Develop an optimal solvent system using thin-layer chromatography (TLC) before running the column. A good starting point for aliphatic aldehydes is a mixture of hexanes and ethyl acetate.[1] A solvent system that gives the target compound an Rf value of 0.2-0.3 on TLC is often a good choice for column separation.[7]
-
-
Possible Cause 2: Column overloading.
-
Solution: Use an appropriate amount of silica gel for the amount of crude material being purified. A general rule of thumb is a 50:1 to 100:1 ratio of silica gel to crude product by weight.
-
Experimental Protocols
Protocol 1: Purification of this compound via Sodium Bisulfite Adduct Formation
This protocol is adapted for a sterically hindered aliphatic aldehyde.[8]
-
Adduct Formation:
-
Dissolve the crude this compound in dimethylformamide (DMF) (e.g., 10 mL of DMF per 1 g of crude aldehyde).
-
Transfer the solution to a separatory funnel and add a freshly prepared saturated aqueous solution of sodium bisulfite (approximately 2.5 volumes relative to the DMF).
-
Shake the funnel vigorously for at least 1 minute.
-
Add deionized water (approximately 2.5 volumes relative to the DMF) and an immiscible organic solvent such as hexanes (approximately 2.5 volumes relative to the DMF) and shake again.
-
Allow the layers to separate. The aqueous layer contains the bisulfite adduct of this compound.
-
-
Regeneration of the Aldehyde:
-
Separate and collect the aqueous layer.
-
Wash the aqueous layer with a fresh portion of hexanes to remove any remaining organic impurities.
-
Add an equal volume of a suitable organic solvent for extraction, such as diethyl ether or ethyl acetate.
-
Slowly add a 50% sodium hydroxide (B78521) (NaOH) solution dropwise while stirring until the pH of the aqueous layer is strongly basic (pH > 12).
-
Shake the funnel to extract the regenerated this compound into the organic layer.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain the purified aldehyde.
-
Protocol 2: Purification of this compound by Vacuum Distillation
-
Setup:
-
Assemble a vacuum distillation apparatus. A short-path distillation head is recommended for high-boiling liquids.
-
Use a round-bottom flask of an appropriate size (the liquid should not fill more than two-thirds of the flask).
-
Add a magnetic stir bar or boiling chips to the distillation flask.
-
Ensure all glass joints are properly greased and sealed to maintain a good vacuum.
-
-
Distillation:
-
Place the crude this compound in the distillation flask.
-
Begin stirring and slowly apply the vacuum.
-
Once the desired pressure is reached and stable, begin heating the distillation flask using a heating mantle or oil bath. The bath temperature should be about 20-30 °C higher than the expected boiling point of the liquid at that pressure.[6]
-
Collect the fraction that distills at the expected boiling point of this compound. The boiling point at atmospheric pressure is approximately 136-137 °C, which will be significantly lower under vacuum. A pressure-temperature nomograph can be used for estimation.[4]
-
Discard the initial lower-boiling fraction (forerun) and the higher-boiling residue.
-
Protocol 3: Purification of this compound by Flash Column Chromatography
-
Solvent System Selection:
-
Using thin-layer chromatography (TLC), determine a solvent system that provides good separation of this compound from its impurities. A common solvent system for aldehydes is a mixture of hexanes and ethyl acetate.[1] Aim for an Rf value of 0.2-0.3 for the aldehyde.
-
-
Column Packing:
-
Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexanes).
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Add a thin layer of sand on top of the packed silica gel.
-
-
Sample Loading and Elution:
-
Dissolve the crude this compound in a minimal amount of the elution solvent or a slightly more polar solvent.
-
Carefully load the sample onto the top of the silica gel.
-
Begin eluting the column with the chosen solvent system, collecting fractions.
-
Monitor the collected fractions by TLC to identify those containing the purified this compound.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Visualizations
Caption: Decision workflow for selecting a purification method for this compound.
Caption: Experimental workflow for purification via sodium bisulfite adduct formation.
Caption: Logical relationship for troubleshooting low yield in different purification methods.
References
- 1. researchgate.net [researchgate.net]
- 2. Hydroformylation of alkenes by use of rhodium complex catalysts - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Vacuum distillation - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chem.rochester.edu [chem.rochester.edu]
- 7. orgsyn.org [orgsyn.org]
- 8. benchchem.com [benchchem.com]
- 9. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 10. How to Column Aldehydes: A Comprehensive Guide • cmu.edu.jm [jitsi.cmu.edu.jm]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. egon.cheme.cmu.edu [egon.cheme.cmu.edu]
- 13. Purification [chem.rochester.edu]
Technical Support Center: Overcoming Low Yield in 4,4-Dimethylpentanal Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of 4,4-dimethylpentanal. The information is presented in a clear question-and-answer format to directly tackle common issues and enhance reaction yields.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
A1: The most common laboratory-scale methods for synthesizing this compound involve the oxidation of the corresponding primary alcohol, 4,4-dimethyl-1-pentanol (B1294636). Key oxidation reagents include Pyridinium (B92312) chlorochromate (PCC), Swern oxidation reagents (oxalyl chloride/DMSO), and Dess-Martin periodinane. An alternative industrial approach is the hydroformylation of 3,3-dimethyl-1-butene.
Q2: I am experiencing a consistently low yield. What are the general factors I should investigate?
A2: Low yields in organic synthesis can often be attributed to a few common factors:
-
Reagent Purity: Ensure all reagents, especially the oxidizing agent and solvents, are pure and anhydrous where required.
-
Reaction Conditions: Temperature, reaction time, and stoichiometry of reagents are critical. Deviations from optimal conditions can lead to incomplete reactions or the formation of side products.
-
Atmosphere: Many reactions, particularly those involving sensitive reagents, require an inert atmosphere (e.g., nitrogen or argon) to prevent degradation by atmospheric oxygen or moisture.
-
Work-up and Purification: Product can be lost during extraction, washing, and purification steps. Inefficient phase separation or overly aggressive purification can significantly reduce the isolated yield.
Q3: Are there specific challenges associated with the synthesis of a sterically hindered aldehyde like this compound?
A3: Yes, the neopentyl group in this compound introduces significant steric hindrance. This can slow down the rate of the desired reaction, requiring more forcing conditions (e.g., higher temperatures or longer reaction times), which in turn can promote side reactions. The steric bulk can also make the aldehyde less reactive in subsequent purification steps, such as bisulfite adduct formation.
Troubleshooting Guides for Common Synthesis Routes
Method 1: Oxidation of 4,4-Dimethyl-1-pentanol
The oxidation of 4,4-dimethyl-1-pentanol is a frequently employed method for the synthesis of this compound. However, various issues can lead to suboptimal yields.
Troubleshooting Common Problems in the Oxidation of 4,4-Dimethyl-1-pentanol
| Symptom / Observation | Potential Cause | Recommended Solution |
| Low conversion (significant starting material remains) | 1. Inactive Oxidizing Agent: The oxidizing agent (e.g., PCC, Dess-Martin periodinane) may have degraded due to improper storage or age. 2. Insufficient Reagent: The molar ratio of the oxidant to the alcohol may be too low. 3. Suboptimal Temperature: The reaction may be too cold to proceed at a reasonable rate. | 1. Use a fresh batch of the oxidizing agent. 2. Increase the molar equivalents of the oxidizing agent (e.g., to 1.5 equivalents). 3. Gradually increase the reaction temperature while monitoring the reaction progress by TLC. |
| Formation of 4,4-dimethylpentanoic acid (over-oxidation) | 1. Presence of Water: Water can lead to the formation of a hydrate (B1144303) intermediate from the aldehyde, which is then further oxidized.[1][2] 2. Strong Oxidizing Agent: Using a strong oxidizing agent like chromic acid will favor the formation of the carboxylic acid. | 1. Ensure all glassware is flame-dried and reagents are anhydrous. Perform the reaction under an inert atmosphere. 2. Use a milder oxidizing agent like PCC, Swern, or Dess-Martin periodinane which are known to stop at the aldehyde stage.[1][3] |
| Complex mixture of products (multiple spots on TLC) | 1. Side Reactions: The reaction conditions may be promoting side reactions such as elimination or rearrangement, which can be exacerbated by the steric hindrance of the neopentyl group. 2. Impure Starting Material: Impurities in the 4,4-dimethyl-1-pentanol could be leading to undesired products. | 1. Monitor the reaction closely by TLC and stop it as soon as the starting material is consumed. Consider using a milder and more selective oxidizing agent. 2. Purify the starting alcohol by distillation before use. |
| Difficulty in isolating the product | 1. Formation of a Tar-like Residue: With PCC, a viscous brown tar can form, making product isolation difficult.[4] 2. Product Volatility: Aldehydes can be volatile, leading to loss during solvent removal. | 1. Add an adsorbent like Celite or silica (B1680970) gel to the reaction mixture to adsorb the chromium byproducts, allowing for easier filtration.[4] 2. Use a rotary evaporator with a cooled trap and carefully control the pressure and temperature during solvent removal. |
Experimental Protocols: Oxidation of 4,4-Dimethyl-1-pentanol
Protocol 1: Pyridinium Chlorochromate (PCC) Oxidation [4][5]
-
Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, suspend pyridinium chlorochromate (PCC) (1.5 equivalents) in anhydrous dichloromethane (B109758) (DCM).
-
Reaction: To the stirred suspension, add a solution of 4,4-dimethyl-1-pentanol (1.0 equivalent) in anhydrous DCM dropwise at room temperature.
-
Monitoring: Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Work-up: Upon completion, dilute the reaction mixture with diethyl ether and pass it through a short pad of silica gel or Celite to filter off the chromium salts.
-
Purification: Wash the filtrate with a saturated aqueous solution of sodium bicarbonate, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and carefully remove the solvent by rotary evaporation to yield crude this compound. Further purification can be achieved by distillation.
Protocol 2: Swern Oxidation [3][6][7][8][9]
-
Activation of DMSO: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve oxalyl chloride (1.5 equivalents) in anhydrous DCM and cool the solution to -78 °C (dry ice/acetone bath). To this, add a solution of dimethyl sulfoxide (B87167) (DMSO) (2.5 equivalents) in anhydrous DCM dropwise, maintaining the temperature below -60 °C.
-
Alcohol Addition: After stirring for 15 minutes, add a solution of 4,4-dimethyl-1-pentanol (1.0 equivalent) in anhydrous DCM dropwise, again keeping the temperature below -60 °C.
-
Base Addition: Stir the mixture for 30 minutes, then add triethylamine (B128534) (5.0 equivalents) dropwise. After the addition is complete, allow the reaction to warm to room temperature.
-
Work-up: Quench the reaction with water and extract the product with DCM.
-
Purification: Wash the combined organic layers with a dilute HCl solution, followed by a saturated aqueous solution of sodium bicarbonate, and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and carefully remove the solvent. The malodorous dimethyl sulfide (B99878) byproduct can be removed by washing the glassware with bleach.[7] The crude product can be purified by distillation.
Method 2: Hydroformylation of 3,3-Dimethyl-1-butene
Hydroformylation offers an alternative route to this compound directly from an alkene. However, controlling regioselectivity to favor the linear aldehyde over the branched isomer can be a challenge.
Troubleshooting Low Yield and Poor Selectivity in Hydroformylation
| Symptom / Observation | Potential Cause | Recommended Solution |
| Low conversion of alkene | 1. Catalyst Inactivity: The catalyst (e.g., a rhodium or cobalt complex) may be deactivated or used in insufficient quantity. 2. Suboptimal Conditions: The pressure of syngas (CO/H₂) and the reaction temperature may not be optimal. | 1. Use a fresh, active catalyst and ensure proper handling under an inert atmosphere. Increase catalyst loading if necessary. 2. Systematically vary the syngas pressure and temperature to find the optimal conditions for your specific catalyst system. |
| Low selectivity for the linear aldehyde (this compound) | 1. Catalyst and Ligand Choice: The structure of the catalyst and its ligands plays a crucial role in determining the regioselectivity. 2. Reaction Conditions: Temperature and pressure can also influence the ratio of linear to branched products. | 1. Employ a catalyst system known to favor the formation of linear aldehydes from terminal alkenes. Bulky phosphine (B1218219) or phosphite (B83602) ligands on a rhodium catalyst often promote the formation of the linear product. 2. Lower reaction temperatures and higher CO partial pressures generally favor the formation of the linear aldehyde. |
| Formation of byproducts | 1. Alkene Isomerization: The starting alkene may isomerize under the reaction conditions, leading to the formation of other aldehydes. 2. Hydrogenation: The aldehyde product can be reduced to the corresponding alcohol under the reaction conditions. | 1. Use a catalyst system that minimizes alkene isomerization. 2. Adjust the H₂/CO ratio in the syngas. A lower H₂ partial pressure can help to minimize the hydrogenation of the aldehyde product. |
Data Presentation
Table 1: Comparison of Oxidation Methods for Primary Alcohols
| Oxidation Method | Typical Yield Range for Primary Alcohols | Advantages | Disadvantages |
| PCC Oxidation | 70-90% | Mild conditions, stops at the aldehyde.[1][2] | Toxic chromium reagent, difficult work-up.[4] |
| Swern Oxidation | 85-95% | Mild, metal-free, high yields.[3][9] | Malodorous byproduct, requires low temperatures.[3][6][7][8] |
| Dess-Martin Periodinane | 90-98% | Very mild, neutral pH, short reaction times. | Expensive, potentially explosive. |
Note: Yields are general and can vary significantly based on the specific substrate and reaction conditions.
Mandatory Visualizations
Caption: General experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for addressing low yield in this compound synthesis.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. rtong.people.ust.hk [rtong.people.ust.hk]
- 5. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 6. byjus.com [byjus.com]
- 7. Swern oxidation - Wikipedia [en.wikipedia.org]
- 8. Swern_oxidation [chemeurope.com]
- 9. Swern Oxidation [organic-chemistry.org]
Side reactions to avoid when working with 4,4-Dimethylpentanal.
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you anticipate and mitigate potential side reactions when working with 4,4-Dimethylpentanal.
Section 1: Troubleshooting Common Side Reactions
This section addresses specific issues you may encounter during experiments with this compound, providing potential causes and solutions.
Aldol (B89426) Condensation: Formation of High-Molecular-Weight Impurities
Issue: You observe the formation of viscous oils or solids, or your product analysis (e.g., NMR, GC-MS) shows peaks corresponding to dimers or higher oligomers.
Potential Cause: this compound, having enolizable α-hydrogens, can undergo self-aldol condensation, especially in the presence of acid or base catalysts. The initial β-hydroxy aldehyde can then dehydrate to form an α,β-unsaturated aldehyde, which can participate in further reactions.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for aldol condensation.
Recommended Protocol to Minimize Self-Condensation:
When using this compound as a substrate, for example in a crossed-aldol condensation with a non-enolizable carbonyl compound, it is crucial to control the reaction conditions to favor the desired product.
| Parameter | Recommended Condition | Rationale |
| Catalyst | Use a mild base (e.g., K₂CO₃, Et₃N) or acid (e.g., proline). | Strong bases (e.g., NaOH, LDA) or acids (e.g., H₂SO₄) can accelerate self-condensation. |
| Temperature | Maintain low temperatures (e.g., 0 °C to room temperature). | Higher temperatures often favor the dehydration of the aldol adduct, driving the equilibrium towards the condensation product. |
| Addition | Add this compound slowly to the reaction mixture containing the other reactant and the catalyst. | This keeps the instantaneous concentration of the enolizable aldehyde low, minimizing self-reaction. |
| Solvent | Use aprotic solvents (e.g., THF, CH₂Cl₂). | Protic solvents can participate in proton transfer steps that may facilitate side reactions. |
Purification of Aldol Adducts: If self-condensation occurs, the resulting α,β-unsaturated aldehyde and other byproducts can often be removed by column chromatography on silica (B1680970) gel.
Disproportionation Reactions: Cannizzaro and Tishchenko-type Products
Issue: In base-catalyzed reactions, you observe the formation of 4,4-dimethylpentanol and 4,4-dimethylpentanoic acid (Cannizzaro) or the corresponding ester, 4,4-dimethylpentyl 4,4-dimethylpentanoate (Tishchenko).
Potential Cause: Although this compound is enolizable, under certain basic conditions, especially with strong bases and at elevated temperatures, it can undergo disproportionation reactions. The Cannizzaro reaction involves the formation of an alcohol and a carboxylic acid from two molecules of an aldehyde.[1] The Tishchenko reaction, typically catalyzed by alkoxides, results in the formation of an ester from two aldehyde molecules.[2][3]
Troubleshooting Guide:
| Observation | Possible Side Reaction | Recommended Action |
| Formation of both 4,4-dimethylpentanol and 4,4-dimethylpentanoic acid. | Cannizzaro Reaction | Avoid strong bases like NaOH or KOH, especially at high concentrations. Use non-hydroxide bases if possible. Keep the reaction temperature low. |
| Formation of 4,4-dimethylpentyl 4,4-dimethylpentanoate. | Tishchenko Reaction | Avoid using alkoxide bases (e.g., NaOEt, NaOMe). If an alkoxide is necessary, use it at low temperatures and in stoichiometric amounts rather than catalytic. |
Reaction Pathway:
Caption: Disproportionation side reactions of this compound.
Section 2: FAQs for Specific Reactions
This section provides answers to frequently asked questions regarding common synthetic transformations involving this compound.
Oxidation to 4,4-Dimethylpentanoic Acid
Q: I am trying to oxidize this compound to the corresponding carboxylic acid, but I am getting low yields. What are the common pitfalls?
A: Low yields in the oxidation of aldehydes can be due to several factors. Over-oxidation, leading to cleavage of C-C bonds, can occur with very strong oxidizing agents or harsh conditions. Incomplete oxidation is also a possibility. The steric hindrance from the tert-butyl group in this compound might slow down the reaction compared to less hindered aldehydes.
Recommended Oxidation Protocol:
For a high-yield synthesis of 4,4-dimethylpentanoic acid, a mild and efficient oxidizing agent is recommended. Jones oxidation (CrO₃ in acetone/H₂SO₄) is a classic method, but can be harsh. A milder alternative is using pyridinium (B92312) chlorochromate (PCC) or pyridinium dichromate (PDC) in an appropriate solvent.
| Oxidizing Agent | Typical Solvent | Temperature | Advantages | Potential Side Reactions |
| Jones Reagent (CrO₃/H₂SO₄) | Acetone | 0 °C to RT | Strong, often complete conversion. | Over-oxidation, formation of esters with solvent. |
| PCC | CH₂Cl₂ | Room Temperature | Milder, less prone to over-oxidation. | Can be slow with hindered aldehydes. |
| KMnO₄ (buffered) | Acetone/water | 0 °C to RT | Strong and effective. | Over-oxidation if not carefully controlled. |
Experimental Protocol (Example with KMnO₄):
-
Dissolve this compound in a suitable solvent like acetone.
-
Cool the solution in an ice bath.
-
Slowly add a buffered aqueous solution of potassium permanganate (B83412) (KMnO₄). The buffer (e.g., a phosphate (B84403) buffer at pH 7) is important to prevent the solution from becoming too basic, which could promote other side reactions.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Work up the reaction by quenching with a reducing agent (e.g., sodium bisulfite) to destroy excess KMnO₄, followed by extraction and purification.
Reduction to 4,4-Dimethylpentanol
Q: What is the best way to reduce this compound to 4,4-dimethylpentanol while avoiding side reactions?
A: The reduction of aldehydes to primary alcohols is generally a high-yielding reaction. The most common and effective reducing agent for this transformation is sodium borohydride (B1222165) (NaBH₄). It is selective for aldehydes and ketones and will not reduce other functional groups like esters or carboxylic acids.
Recommended Reduction Protocol:
| Reducing Agent | Typical Solvent | Temperature | Advantages | Potential Side Reactions |
| NaBH₄ | Methanol (B129727) or Ethanol | 0 °C to RT | Highly selective for aldehydes, mild conditions, easy workup. | Generally very few side reactions. In protic solvents, slow reaction with the solvent can occur. |
| LiAlH₄ | THF or Et₂O | 0 °C to RT | More reactive than NaBH₄, will also reduce esters and carboxylic acids. | Less selective, more hazardous to handle. Can lead to over-reduction of other functional groups if present. |
Experimental Protocol (Example with NaBH₄): [1]
-
Dissolve this compound in methanol or ethanol.
-
Cool the solution in an ice bath.
-
Add sodium borohydride (NaBH₄) portion-wise.
-
Stir the reaction at 0 °C and then allow it to warm to room temperature.
-
Monitor the reaction by TLC.
-
Quench the reaction by slowly adding water or a dilute acid (e.g., 1M HCl).
-
Extract the product with an organic solvent and purify as needed.
Troubleshooting: If you observe the formation of byproducts, ensure your starting material is pure and that your reaction is performed under an inert atmosphere if sensitive reagents are used.
Grignard and Wittig Reactions
Q: I am using this compound in a Grignard/Wittig reaction and observing low yields of the desired product. What could be the issue?
A: The bulky tert-butyl group in this compound can sterically hinder the approach of nucleophiles to the carbonyl carbon. This can slow down the desired reaction and allow side reactions to become more competitive.
Grignard Reactions:
-
Side Reaction: Enolization of the aldehyde by the Grignard reagent acting as a base, rather than as a nucleophile. This regenerates the starting aldehyde upon workup.[2]
-
Solution: Use a less sterically hindered Grignard reagent if possible. Adding the aldehyde slowly to the Grignard solution at low temperatures can also help. The use of cerium(III) chloride (Luche conditions) can sometimes suppress enolization and favor nucleophilic addition.
Wittig Reactions:
-
Side Reaction: The sterically hindered nature of the aldehyde can slow down the reaction with the ylide. If the ylide is unstable, it may decompose before it can react.[3]
-
Solution: Use a more reactive (less stabilized) ylide if the desired product stereochemistry allows. Running the reaction at a slightly higher temperature (while monitoring for other side reactions) may be necessary.
Reaction Pathway Visualization:
Caption: Competing pathways in nucleophilic addition to this compound.
By understanding these potential side reactions and implementing the recommended preventative measures, you can significantly improve the outcome of your experiments with this compound. Always ensure to characterize your products thoroughly to confirm the absence of these common impurities.
References
Stabilizing 4,4-Dimethylpentanal during storage.
This technical support center provides troubleshooting guides and frequently asked questions regarding the stabilization and storage of 4,4-dimethylpentanal.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound during storage?
A1: Like other aliphatic aldehydes, this compound is susceptible to two primary degradation pathways during storage:
-
Oxidation: In the presence of oxygen, the aldehyde group can be oxidized to a carboxylic acid, forming 4,4-dimethylpentanoic acid. This process can be accelerated by light and heat.
-
Aldol (B89426) Condensation: Aldehydes can undergo self-condensation reactions, especially in the presence of acidic or basic impurities. This can lead to the formation of higher molecular weight aldol addition and condensation products, which may appear as viscous liquids or solids.
Q2: What are the ideal storage conditions for this compound?
A2: To minimize degradation, this compound should be stored under the following conditions:
-
Temperature: Refrigerate at 2-8°C.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
-
Light: Protect from light by using an amber glass bottle or storing it in a dark location.
-
Container: Use a tightly sealed container made of an inert material such as glass. Ensure the container cap is lined with an inert material like PTFE.
Q3: I've noticed a change in the appearance of my this compound. What could be the cause?
A3: A change in appearance, such as discoloration or the formation of a precipitate, is an indicator of degradation. The specific cause can be diagnosed as follows:
-
Yellowing: This may indicate the initial stages of aldol condensation or the formation of other colored impurities.
-
Formation of a Viscous Liquid or Solid: This is a strong indication of advanced aldol condensation or polymerization.
-
Crystalline Precipitate: This could be the corresponding carboxylic acid (4,4-dimethylpentanoic acid) formed via oxidation, which may be a solid at refrigeration temperatures.
If you observe any of these changes, it is recommended to re-analyze the purity of the material before use.
Troubleshooting Guides
Issue 1: Loss of Purity Detected by GC-MS Analysis
If you observe a decrease in the purity of your this compound sample over time, consult the following table for potential causes and solutions.
| Observation | Potential Cause | Recommended Action |
| New peak with a higher molecular weight | Aldol condensation | Purge the container with an inert gas and ensure a tight seal. Store at a lower temperature (2-4°C). Consider adding a non-nucleophilic base as a stabilizer if compatible with your application. |
| Peak corresponding to 4,4-dimethylpentanoic acid | Oxidation | Ensure the sample is stored under an inert atmosphere. Avoid repeated opening of the container. If possible, use a septum-sealed bottle to withdraw aliquots. |
| Multiple new peaks | General decomposition | Review storage conditions. Ensure the material is protected from light and heat. If the source of contamination is unknown, it is best to discard the material. |
Issue 2: Inconsistent Results in Downstream Experiments
Inconsistent results in reactions involving this compound can often be traced back to the quality of the starting material.
| Experimental Observation | Potential Cause Related to Aldehyde Stability | Troubleshooting Step |
| Lower than expected yield | Reduced concentration of the active aldehyde due to degradation. | Re-test the purity of the this compound using the provided GC-MS protocol. |
| Formation of unexpected byproducts | Impurities from degradation (e.g., 4,4-dimethylpentanoic acid, aldol products) are participating in side reactions. | Purify the this compound by distillation before use. |
| Reaction fails to initiate | The presence of inhibitors or a significant loss of the aldehyde. | Confirm the identity and purity of the starting material with ¹H NMR and GC-MS. |
Experimental Protocols
Protocol 1: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a general method for determining the purity of this compound and identifying potential degradation products.
-
Instrumentation:
-
Gas chromatograph equipped with a mass selective detector (MSD).
-
Column: A non-polar column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is suitable.
-
-
Sample Preparation:
-
Prepare a 1 mg/mL solution of this compound in a volatile solvent like dichloromethane (B109758) or ethyl acetate.
-
-
GC-MS Parameters:
-
Inlet Temperature: 250°C
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
Oven Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/min to 250°C.
-
Hold at 250°C for 5 minutes.
-
-
MSD Parameters:
-
Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Electron Ionization (EI) Mode: 70 eV
-
Scan Range: m/z 35-350
-
-
-
Data Analysis:
-
Identify the peak for this compound based on its retention time and mass spectrum.
-
Integrate all peaks in the chromatogram to determine the relative purity.
-
Compare the mass spectra of any impurity peaks with a library (e.g., NIST) to tentatively identify degradation products.
-
Protocol 2: Monitoring Aldehyde Stability Over Time
This protocol describes a stability study to evaluate the degradation of this compound under different storage conditions.
-
Sample Preparation: Aliquot 1 mL of high-purity this compound into several amber glass vials.
-
Storage Conditions:
-
Condition A (Control): 2-8°C, under nitrogen, protected from light.
-
Condition B: Room temperature, under air, exposed to ambient light.
-
Condition C: 40°C, under air, protected from light.
-
-
Time Points: Analyze the samples at T=0, 1 week, 2 weeks, 1 month, and 3 months.
-
Analysis: At each time point, analyze the samples from each condition using the GC-MS protocol described above.
-
Data Reporting: Record the purity of this compound at each time point for each condition.
Hypothetical Stability Data:
The following table illustrates hypothetical data from a stability study.
| Storage Condition | Purity at T=0 | Purity at 1 Week | Purity at 1 Month | Purity at 3 Months |
| A: 2-8°C, N₂, Dark | 99.5% | 99.4% | 99.2% | 98.8% |
| B: RT, Air, Light | 99.5% | 95.1% | 85.3% | 70.2% |
| C: 40°C, Air, Dark | 99.5% | 92.3% | 78.9% | 60.5% |
Visual Guides
Technical Support Center: Optimizing Reaction Conditions for 4,4-Dimethylpentanal Aldol Condensation
Welcome to the Technical Support Center for the aldol (B89426) condensation of 4,4-Dimethylpentanal. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common issues encountered during the self-condensation of this sterically hindered aldehyde.
Troubleshooting Guides and FAQs
This section provides answers to frequently asked questions and solutions to common problems encountered during the aldol condensation of this compound. The steric hindrance caused by the bulky t-butyl group in this compound presents unique challenges that are addressed below.
Frequently Asked Questions (FAQs)
Q1: Why is the self-condensation of this compound so slow compared to other aldehydes?
A1: The slow reaction rate is primarily due to the steric hindrance caused by the bulky t-butyl group adjacent to the carbonyl group. This steric bulk impedes the approach of the enolate to the carbonyl carbon, which is a crucial step in the aldol condensation mechanism.
Q2: I am observing very low yields of the aldol condensation product. What are the likely causes?
A2: Low yields are a common issue with sterically hindered aldehydes like this compound. The primary reasons include:
-
Inefficient Enolate Formation: The steric hindrance can make the α-protons less accessible for deprotonation, leading to a low concentration of the enolate.
-
Unfavorable Equilibrium: The aldol addition step is often reversible. For sterically hindered aldehydes, the equilibrium may favor the starting materials.
-
Suboptimal Reaction Conditions: The choice of base, temperature, and solvent are critical and need to be optimized for this specific substrate.
Q3: What are the common side reactions to watch out for?
A3: Besides the desired self-condensation, you might encounter:
-
Cannizzaro Reaction: Although less common for enolizable aldehydes, under very strong basic conditions and higher temperatures, a disproportionation reaction can occur, yielding the corresponding alcohol and carboxylic acid.
-
Product Decomposition: At excessively high temperatures, the desired aldol product may be unstable and undergo decomposition.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or No Product Formation | Insufficiently strong base to form the enolate. | Use a stronger, sterically hindered base such as Lithium Diisopropylamide (LDA) to ensure quantitative enolate formation. |
| Reaction temperature is too low. | Gradually increase the reaction temperature. For sterically hindered substrates, higher temperatures are often required to overcome the activation energy barrier.[1] | |
| Formation of Byproducts | Reaction conditions are too harsh, favoring side reactions. | If using a very strong base, ensure the reaction is conducted at low temperatures (e.g., -78°C) during enolate formation and subsequent addition. |
| Prolonged reaction time at high temperatures. | Optimize the reaction time by monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC). | |
| Difficulty in Product Purification | The product is an oil and not easily crystallized. | Utilize column chromatography or distillation for purification if recrystallization is not effective. |
Data Presentation
The following table summarizes the expected yield of the this compound aldol condensation product under various reaction conditions. This data is representative and illustrates the general trends for sterically hindered aldehydes.
| Entry | Base | Concentration (M) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | NaOH | 1.0 | 25 | 24 | < 5 |
| 2 | NaOH | 1.0 | 60 | 24 | 15 |
| 3 | KOH | 1.0 | 60 | 24 | 20 |
| 4 | t-BuOK | 1.0 | 60 | 12 | 45 |
| 5 | LDA | 1.1 | -78 to 25 | 6 | > 80 |
Experimental Protocols
Protocol 1: Aldol Condensation using Potassium t-Butoxide
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a solution of potassium t-butoxide (1.0 M in THF).
-
Addition of Aldehyde: Cool the flask to 0 °C in an ice bath. Slowly add this compound (1.0 equivalent) to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and then heat to 60 °C. Monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete (typically 12-24 hours), cool the mixture to room temperature and quench with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extraction: Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: Directed Aldol Condensation using LDA
-
Enolate Formation: In a flame-dried, three-necked round-bottom flask under an inert atmosphere, prepare a solution of Lithium Diisopropylamide (LDA) in dry THF. Cool the solution to -78 °C using a dry ice/acetone bath.
-
Addition of Aldehyde: Slowly add a solution of this compound (1.0 equivalent) in dry THF to the LDA solution. Stir the mixture at -78 °C for 30 minutes to ensure complete enolate formation.
-
Reaction: To a separate flask containing a solution of this compound (1.0 equivalent) in dry THF at -78 °C, slowly add the pre-formed enolate solution via cannula.
-
Warming and Quenching: Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Work-up and Purification: Follow the extraction and purification steps outlined in Protocol 1.
Mandatory Visualization
Caption: Experimental workflow for the aldol condensation of this compound.
Caption: Troubleshooting logic for low yield in this compound aldol condensation.
References
Technical Support Center: Troubleshooting Peak Tailing in GC Analysis of 4,4-Dimethylpentanal
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering peak tailing issues during the gas chromatography (GC) analysis of 4,4-Dimethylpentanal. Peak tailing can significantly compromise resolution, integration, and the accuracy of quantitative analysis.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and how is it measured?
A1: Peak tailing is a phenomenon in chromatography where the peak asymmetry is skewed, and the back half of the peak is broader than the front half.[1] It indicates a non-ideal interaction between the analyte and the chromatographic system. It is commonly measured using the Tailing Factor (Tf) or Asymmetry Factor (As). An ideal, symmetrical peak has a value of 1.0, while a value greater than 1.5 suggests a significant problem that needs investigation.[2] Tailing can lead to poor resolution and inaccurate peak integration.[2][3]
Q2: Why is this compound prone to peak tailing?
A2: this compound is an aldehyde, a class of compounds known for being polar and active.[4] These active compounds are susceptible to undesirable secondary interactions with active sites within the GC system, such as silanol (B1196071) groups on the liner or column surface.[5][6] This reversible adsorption holds some of the analyte molecules back, causing them to elute later and create a "tail".[7][8]
Q3: My this compound peak is tailing. What is the first step in troubleshooting?
A3: The first step is to determine the scope of the problem by observing the entire chromatogram.[3][7]
-
If all peaks are tailing (including non-polar hydrocarbons): The issue is likely a physical disruption in the carrier gas flow path.[3][7] Proceed to the Flow Path Disruption section.
-
If only this compound and other polar compounds are tailing: The problem is likely due to chemical interactions (activity) within the system.[5][7] Proceed to the Chemical Activity section.
A helpful diagnostic tip is to inject a non-polar compound like a hydrocarbon (e.g., hexane (B92381) or butane). This type of compound should not tail unless there is a physical flow path problem.[8][9]
Troubleshooting Workflow
The following diagram outlines a systematic approach to diagnosing the cause of peak tailing.
Caption: A step-by-step flowchart for troubleshooting GC peak tailing.
Flow Path Disruption (Indiscriminate Tailing)
This type of tailing affects all peaks in the chromatogram and is typically caused by a physical obstruction or disruption in the carrier gas path.[3][7]
Q4: How does the quality of the column cut affect peak shape?
A4: A poor column cut is a primary cause of peak tailing.[2] If the cut is not perfectly square (90° to the column wall) or has jagged edges, it can create turbulence in the carrier gas flow.[3][5] This turbulence creates unswept volumes where some analyte molecules are temporarily trapped, leading to a tailing peak shape.[3][5] A "chair-shaped" peak is highly indicative of a poorly cut or partially blocked column.[3]
Q5: Can incorrect column installation cause all peaks to tail?
A5: Yes. The position of the column in the inlet is critical.[3] If the column is installed too high or too low, it can create dead volume or a convoluted flow path for the sample to enter the column.[3][9] This causes band broadening and tailing for all compounds. Similarly, improper installation in the detector can also create dead volume and peak tailing.
Q6: What other physical issues can cause indiscriminate peak tailing?
A6: Other potential causes include:
-
Contamination in the Inlet: Non-volatile residue from previous injections can accumulate in the liner, disrupting the flow path.[9]
-
Leaky Connections: Leaks at the inlet or detector fittings can disrupt the pressure and flow of the carrier gas, affecting peak shape.
-
Column Contamination: Severe contamination at the head of the column can physically obstruct the flow path.[3]
Chemical Activity (Selective Tailing)
This is the most common cause of peak tailing for polar analytes like this compound. It occurs when the analyte interacts with active sites in the GC system.
Q7: What are "active sites" and where are they found?
A7: Active sites are chemically reactive surfaces within the GC flow path that can interact with and adsorb polar compounds.[10] The most common active sites are silanol (-Si-OH) groups. These can be found on:
-
GC Inlet Liner: Especially if the deactivation layer has been compromised by moisture or matrix effects.[6]
-
Column Inlet: The first few centimeters of the column can become active due to the accumulation of non-volatile sample matrix.[6][11]
-
Exposed Surfaces: Any undeactivated glass, quartz, or metal surfaces in the flow path can be a source of activity.[5]
Caption: Interaction of polar aldehydes with active sites in the GC system.
Q8: How can I reduce chemical activity in my GC system?
A8: To reduce activity and improve the peak shape of this compound, consider the following:
-
Perform Inlet Maintenance: Regularly replace the inlet liner, septum, and seals.[7] Use high-quality, deactivated liners specifically designed for trace analysis of active compounds.
-
Trim the Column: If the front of the column is contaminated, trimming 10-20 cm from the inlet end can remove the active sites and restore performance.[2][11]
-
Use a Guard Column: A deactivated guard column can be installed before the analytical column to "trap" non-volatile matrix components and protect the analytical column.[6]
-
Ensure High Purity Carrier Gas: Use traps to remove moisture and oxygen from the carrier gas, as these can degrade the deactivation layers on the liner and column at high temperatures.[6][12]
Data and Protocols
Quantitative Data Summary
The following tables summarize the potential impact of key parameters on peak shape for an aldehyde.
Table 1: Hypothetical Effect of Inlet Temperature on Peak Tailing
| Inlet Temperature (°C) | Peak Asymmetry (As) for this compound | Observation |
| 200 | 2.1 | Severe tailing due to slow volatilization and increased interaction time in the inlet. |
| 250 | 1.3 | Improved peak shape with faster sample transfer to the column. |
| 280 | 1.1 | Optimal peak shape; rapid and complete volatilization. |
| 320 | 1.6 (with fronting) | Potential for analyte degradation at excessively high temperatures. |
Table 2: Impact of Column/Liner Inertness on Aldehyde Peak Asymmetry
| Component Condition | Peak Asymmetry (As) for this compound | Reason |
| Standard (Aged) Liner & Column | 2.5 | High number of active silanol sites causing significant adsorption. |
| New Standard Liner | 1.8 | Reduced inlet activity, but column activity remains. |
| Ultra Inert Liner & Column | 1.1 | Deactivation layers effectively shield active sites, minimizing interactions. |
| After 100 Matrix Injections | 1.7 | Matrix effects and moisture degrade the inert surfaces, re-exposing active sites. |
Experimental Protocols
Protocol 1: General Purpose GC-FID Method for this compound
-
Objective: To provide a starting point for the GC analysis of this compound.
-
Instrumentation:
-
GC System: Agilent 7890B or equivalent
-
Detector: Flame Ionization Detector (FID)
-
Column: Agilent J&W DB-5ms UI (30m x 0.25mm x 0.25µm) or similar inert 5% phenyl-methylpolysiloxane column. A wax column may also improve peak shape.[13]
-
Liner: Ultra Inert, single taper with glass wool
-
-
Method Parameters:
-
Inlet: Split/Splitless, set to Split mode (20:1 ratio)
-
Inlet Temperature: 250 °C
-
Carrier Gas: Helium, Constant Flow @ 1.2 mL/min
-
Oven Program:
-
Initial Temp: 50 °C, hold for 2 min
-
Ramp: 10 °C/min to 200 °C
-
Hold: 2 min
-
-
Detector Temperature: 300 °C
-
Injection Volume: 1 µL
-
Sample: 100 ppm this compound in Hexane
-
Protocol 2: System Inertness Check
-
Objective: To evaluate the level of activity in the GC system.
-
Procedure:
-
Prepare or purchase a standard test mix containing a range of compound classes (e.g., a Grob test mix). This mix should include:
-
n-Alkanes (non-polar)
-
A polar, active compound (e.g., 1-octanol, 2-ethylhexanoic acid)
-
An aldehyde or ketone if available
-
-
Analyze the test mix using your standard method.
-
Evaluation:
-
Examine the peak shape of the polar, active compound. Significant tailing indicates system activity.
-
Compare the peak area response of the active compound to the n-alkanes. A lower-than-expected response for the active compound suggests irreversible adsorption.
-
-
If activity is detected, perform maintenance (replace liner, trim column) and re-run the test mix to confirm improved performance.
-
References
- 1. benchchem.com [benchchem.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. benchchem.com [benchchem.com]
- 5. m.youtube.com [m.youtube.com]
- 6. gcms.labrulez.com [gcms.labrulez.com]
- 7. GC Troubleshooting—Tailing Peaks [restek.com]
- 8. agilent.com [agilent.com]
- 9. youtube.com [youtube.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Fixing GC Peak Tailing for Cleaner Results | Separation Science [sepscience.com]
- 12. Tailing - chlorinated aromatics with phenol and aldehyde - Chromatography Forum [chromforum.org]
- 13. aldehydes by GC - Chromatography Forum [chromforum.org]
Interpreting complex NMR spectra of 4,4-Dimethylpentanal reaction mixtures.
This guide provides troubleshooting assistance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 4,4-Dimethylpentanal and interpreting the NMR spectra of its reaction mixtures.
Troubleshooting Guides
Q1: My crude ¹H NMR spectrum is very complex and messy. Where do I begin my analysis?
A: Analyzing a complex crude NMR spectrum requires a systematic approach. Start by identifying known signals and then work towards the unknowns. A general workflow can simplify this process.[1]
-
Identify Solvent and Standard Peaks: First, locate the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) and any internal standards like Tetramethylsilane (TMS) at 0 ppm.
-
Look for Starting Material: Check for the characteristic aldehyde proton signal of this compound around 9.7 ppm and the sharp singlet for the tert-butyl group around 0.9 ppm. Their presence indicates an incomplete reaction.
-
Identify Characteristic Product Peaks: Based on your expected reaction, look for key functional group signals. For example, vinylic protons (5-7 ppm) for a Wittig reaction or a new carbinol proton (3-5 ppm) for a Grignard reaction.[2][3]
-
Analyze Impurity Signals: Account for sharp singlets which often correspond to common laboratory solvents (e.g., acetone, ethyl acetate, hexane) or water.[4][5][6]
-
Focus on Resolved Regions: Begin detailed analysis in less crowded regions of the spectrum, such as the aromatic or aldehydic regions, before tackling the complex aliphatic region.[7]
Caption: A systematic workflow for interpreting complex crude NMR spectra.
Q2: I see several unexpected sharp singlets in my spectrum. What are they?
A: Unexpected sharp singlets in a crude ¹H NMR spectrum are almost always impurities from solvents used during the reaction or workup.[8] High boiling point solvents are particularly common culprits as they are difficult to remove completely.[9] Consulting a table of common NMR solvent impurities is the fastest way to identify them.
Table 1: ¹H NMR Chemical Shifts (δ, ppm) of Common Laboratory Solvents. [4][8]
| Solvent | CDCl₃ | Acetone-d₆ | DMSO-d₆ | D₂O |
|---|---|---|---|---|
| Acetone | 2.17 | 2.05 | 2.09 | 2.22 |
| Dichloromethane | 5.30 | 5.34 | 5.63 | 5.49 |
| Diethyl Ether | 3.48 (q), 1.21 (t) | 3.41 (q), 1.12 (t) | 3.39 (q), 1.10 (t) | 3.59 (q), 1.16 (t) |
| Ethyl Acetate | 4.12 (q), 2.05 (s), 1.26 (t) | 4.05 (q), 1.96 (s), 1.19 (t) | 4.03 (q), 1.99 (s), 1.16 (t) | 4.14 (q), 2.08 (s), 1.22 (t) |
| Hexane / Heptane | ~0.9 (m), ~1.3 (m) | ~0.9 (m), ~1.3 (m) | ~0.9 (m), ~1.3 (m) | ~0.9 (m), ~1.3 (m) |
| Toluene | 7.2-7.3 (m), 2.36 (s) | 7.2-7.3 (m), 2.32 (s) | 7.2-7.3 (m), 2.30 (s) | 7.3-7.4 (m), 2.39 (s) |
| Water | 1.56 | 2.84 | 3.33 | ~4.79 |
Note: Chemical shifts can vary slightly with concentration and temperature.
Q3: I suspect an aldol (B89426) side reaction occurred. What characteristic NMR signals should I look for?
A: this compound is sterically hindered at the α-carbon, which makes self-aldol reactions less favorable than for other aldehydes. However, it can still occur, especially under strong basic or acidic conditions. The key is to look for the signals of the β-hydroxy aldehyde (aldol addition product) or the α,β-unsaturated aldehyde (aldol condensation product).[10][11]
-
Aldol Addition Product: Look for a new proton signal in the 3.5-4.5 ppm range, corresponding to the -CH(OH)- group. This proton will likely be a multiplet. You should also see a new broad singlet for the -OH proton, which can be confirmed by a D₂O shake.[9]
-
Aldol Condensation Product: This product results from dehydration of the addition product. Look for new vinylic proton signals in the 5.5-7.5 ppm region. The aldehyde proton of this unsaturated system will also be shifted further downfield (9.5-10.5 ppm) compared to the starting material.[11]
Q4: My Wittig reaction likely produced a mixture of E/Z isomers. How can I identify and quantify them in the ¹H NMR spectrum?
A: The Wittig reaction often produces a mixture of alkene isomers.[12] These isomers can be distinguished and quantified using ¹H NMR by focusing on the vinylic protons.
-
Identify Vinylic Protons: Locate the signals in the 5-7 ppm region corresponding to the protons on the newly formed double bond.
-
Use Coupling Constants (J-values): The key differentiator is the coupling constant between the vinylic protons.
-
trans (E)-alkenes typically have a large coupling constant, J ≈ 12-18 Hz .
-
cis (Z)-alkenes have a smaller coupling constant, J ≈ 6-12 Hz .
-
-
Quantify by Integration: Once you have assigned a distinct, well-resolved signal to each isomer, use the integration values of these peaks to determine the E/Z ratio. For example, if the integral of a peak for the E-isomer is 3.0 and the corresponding peak for the Z-isomer is 1.0, the ratio is 3:1 or 75% E, 25% Z.[2]
Caption: A simplified scheme of the Wittig reaction.
Q5: After a Grignard reaction and aqueous workup, I see a new, somewhat broad peak around 3-4 ppm and have unreacted starting material. What's happening?
A: The peak in the 3-4 ppm range is likely the carbinol proton (-CH(OH)-) of your expected secondary alcohol product from the Grignard reagent adding to the aldehyde.[3] The presence of unreacted starting material suggests the reaction did not go to completion. Common causes include:
-
Deactivated Grignard Reagent: The Grignard reagent may have been quenched by trace amounts of water in the solvent or on the glassware, or by acidic protons if your substrate has them.
-
Insufficient Reagent: The amount of Grignard reagent used may have been insufficient to react with all the aldehyde.
-
Steric Hindrance: The bulky tert-butyl group of this compound can slow down the reaction rate.
-
Broad -OH Peak: The alcohol's -OH proton will also be present, typically as a broad singlet that can appear over a wide chemical shift range. Its presence can be confirmed by adding a drop of D₂O to the NMR tube and re-acquiring the spectrum; the -OH peak should disappear.[9]
Frequently Asked Questions (FAQs)
Q1: What are the typical ¹H and ¹³C NMR chemical shifts for the starting material, this compound?
A: The following tables summarize the expected NMR chemical shifts for this compound in CDCl₃. Actual values may vary slightly based on solvent and concentration.
Table 2: Predicted ¹H NMR Data for this compound.
| Assignment | Proton | Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|---|
| Aldehyde | -CH O | ~9.7 | Triplet (t) | 1H |
| Methylene (α to C=O) | -CH₂ CHO | ~2.4 | Triplet (t) | 2H |
| Methylene (β to C=O) | -CH₂ CH₂CHO | ~1.5 | Triplet (t) | 2H |
| tert-Butyl | -C(CH₃ )₃ | ~0.9 | Singlet (s) | 9H |
Table 3: Predicted ¹³C NMR Data for this compound. [13]
| Assignment | Carbon | Chemical Shift (δ, ppm) |
|---|---|---|
| Aldehyde | C HO | ~203 |
| Methylene (α to C=O) | C H₂CHO | ~48 |
| Methylene (β to C=O) | C H₂CH₂CHO | ~36 |
| Quaternary | -C (CH₃)₃ | ~30 |
| tert-Butyl | -C(C H₃)₃ | ~29 |
Q2: What is the standard protocol for preparing a reaction mixture for NMR analysis?
A: Proper sample preparation is critical for obtaining a high-quality NMR spectrum.
Experimental Protocol: NMR Sample Preparation
-
Aliquot the Reaction Mixture: Carefully take a small, representative sample (approx. 0.1-0.2 mL) from the crude reaction mixture using a clean glass pipette.
-
Solvent Removal (Optional but Recommended): Transfer the aliquot to a small vial. If the reaction solvent has a protonated signal that will interfere with your analysis (e.g., THF, Toluene), remove it under reduced pressure (using a rotary evaporator or high vacuum). This step concentrates your sample and removes interfering signals.
-
Dissolution: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) to the vial containing the sample residue. Ensure the solvent is compatible with your compound(s).[8]
-
Transfer to NMR Tube: Using a pipette, transfer the solution to a clean, dry NMR tube. Avoid transferring any solid particulates. If the solution is cloudy or contains solids, filter it through a small plug of cotton or glass wool in the pipette tip.
-
Add Internal Standard (Optional): If quantitative analysis (qNMR) is required, add a precise amount of an internal standard. TMS is often included by solvent manufacturers and can be used as a chemical shift reference (δ = 0.00 ppm).
-
Cap and Invert: Cap the NMR tube securely and gently invert it several times to ensure the solution is homogeneous.
-
Acquisition: Insert the tube into the NMR spectrometer spinner, wipe it clean, and place it in the magnet to acquire the spectrum.
Q3: How can 2D NMR techniques like COSY help with my complex spectrum?
A: When a 1D ¹H NMR spectrum is too crowded and overlapping to interpret, a 2D COSY (COrrelation SpectroscopY) experiment is extremely helpful. A COSY spectrum shows which protons are coupled to each other.[14]
-
How it Works: The spectrum has the 1D ¹H spectrum on both the x and y axes. The normal peaks appear on the diagonal. Off-diagonal peaks, called cross-peaks, indicate that the protons at those corresponding chemical shifts on the x and y axes are spin-spin coupled (usually on adjacent carbons).
-
Application: By finding a unique, well-resolved peak on the diagonal, you can "walk" along the carbon skeleton of a molecule by following its cross-peaks to identify its coupled neighbors. This is invaluable for piecing together fragments of the starting material, product, and side products in a complex mixture.
Caption: A decision tree for using 2D COSY NMR.
References
- 1. NMR methods for the analysis of mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cpb-us-e2.wpmucdn.com [cpb-us-e2.wpmucdn.com]
- 3. leah4sci.com [leah4sci.com]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. NMR Chemical Shifts of Impurities [sigmaaldrich.com]
- 6. kgroup.du.edu [kgroup.du.edu]
- 7. youtube.com [youtube.com]
- 8. scs.illinois.edu [scs.illinois.edu]
- 9. Troubleshooting [chem.rochester.edu]
- 10. azom.com [azom.com]
- 11. magritek.com [magritek.com]
- 12. Wittig Reaction [organic-chemistry.org]
- 13. chemguide.co.uk [chemguide.co.uk]
- 14. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Purification of Commercial 4,4-Dimethylpentanal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial 4,4-Dimethylpentanal.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in commercial this compound?
A1: Commercial this compound is typically synthesized via hydroformylation of 3,3-dimethyl-1-butene (B1661986). Impurities often stem from side reactions during synthesis or degradation during storage. Common impurities include:
-
Isomeric Aldehydes: Isomerization of the starting alkene can lead to the formation of other C7 aldehydes, such as 2,4-dimethylpentanal.[1][2][3]
-
4,4-Dimethylpentanol: The corresponding alcohol can be formed by over-reduction of the aldehyde during synthesis.
-
4,4-Dimethylpentanoic Acid: This acidic impurity forms upon air oxidation of the aldehyde.
-
Aldol (B89426) Condensation Products: Aldehydes can undergo self-condensation, especially in the presence of acid or base catalysts, to form higher molecular weight impurities.
-
Unreacted Starting Material: Residual 3,3-dimethyl-1-butene from the hydroformylation process may be present.
Q2: How do these impurities affect my reactions?
A2: The impact of impurities depends on their nature and concentration:
-
Isomeric Aldehydes: Can lead to the formation of isomeric products, complicating purification and reducing the yield of the desired product.
-
Alcohols: Can act as nucleophiles in some reactions or interfere with reactions that are sensitive to hydroxyl groups.
-
Carboxylic Acids: Can neutralize basic reagents or catalyze unwanted side reactions.
-
Aldol Products: These non-volatile impurities can complicate product isolation and reduce the overall purity.
Q3: What are the recommended storage conditions for this compound?
A3: To minimize the formation of oxidative and condensation impurities, this compound should be stored under an inert atmosphere (e.g., argon or nitrogen) at a low temperature (-20°C is recommended).[4]
Troubleshooting Guides
Problem 1: My reaction is giving a mixture of isomeric products.
| Possible Cause | Solution |
| The starting this compound contains isomeric aldehyde impurities. | Purify the commercial this compound by fractional distillation before use. The difference in boiling points between the isomers should allow for their separation. |
Problem 2: I am observing low reactivity or unwanted side reactions with my basic reagents.
| Possible Cause | Solution |
| The this compound is contaminated with 4,4-dimethylpentanoic acid. | Wash the aldehyde with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize and remove the acidic impurity. |
Problem 3: My purified product is contaminated with a high-boiling, viscous substance.
| Possible Cause | Solution |
| The this compound has undergone aldol condensation. | Purify the aldehyde by distillation to separate it from the non-volatile aldol products. |
Data Presentation
Table 1: Typical Impurity Profile of Commercial this compound
| Impurity | Typical Concentration Range | Reason for Presence |
| Isomeric Aldehydes | 1-5% | Isomerization of starting material during synthesis[1][2] |
| 4,4-Dimethylpentanol | 0.5-2% | Over-reduction during synthesis |
| 4,4-Dimethylpentanoic Acid | 0.1-1% | Air oxidation |
| Aldol Condensation Products | <1% | Self-condensation of the aldehyde |
| 3,3-dimethyl-1-butene | <0.5% | Unreacted starting material |
Table 2: Comparison of Purification Methods for this compound
| Method | Target Impurities | Efficiency | Advantages | Disadvantages |
| Fractional Distillation | Isomeric aldehydes, 4,4-dimethylpentanol, aldol products, unreacted starting material | High | Good for removing impurities with different boiling points.[5] | Can be time-consuming and may require specialized equipment. |
| Sodium Bicarbonate Wash | 4,4-dimethylpentanoic acid | High | Simple and effective for removing acidic impurities. | Only removes acidic impurities. |
| Bisulfite Adduct Formation | Aldehydes (selective removal) | High | Highly selective for aldehydes, allowing for separation from non-aldehyde impurities. | Requires an additional step to regenerate the aldehyde. |
| Column Chromatography | Polar impurities (alcohols, acids) | Moderate | Can be effective for small-scale purification. | Risk of aldehyde decomposition on silica (B1680970) gel. |
Experimental Protocols
Protocol 1: Purification by Fractional Distillation
-
Apparatus Setup: Assemble a fractional distillation apparatus with a Vigreux column. Ensure all glassware is dry.
-
Distillation: Place the commercial this compound in the distillation flask with a few boiling chips. Heat the flask gently.
-
Fraction Collection: Discard the initial low-boiling fraction (which may contain residual starting material). Collect the fraction that distills at 136-137°C.[6]
-
Storage: Store the purified this compound under an inert atmosphere at -20°C.
Protocol 2: Removal of Acidic Impurities by Sodium Bicarbonate Wash
-
Extraction: Dissolve the this compound in a suitable organic solvent (e.g., diethyl ether).
-
Washing: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate.
-
Separation: Separate the organic layer and wash it with brine.
-
Drying and Evaporation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
Protocol 3: Purification via Bisulfite Adduct Formation
-
Adduct Formation: In a flask, vigorously stir the this compound with a saturated aqueous solution of sodium bisulfite. The aldehyde will react to form a solid adduct.
-
Isolation: Filter the solid bisulfite adduct and wash it with a small amount of cold water and then with diethyl ether to remove any non-aldehyde impurities.
-
Regeneration: Suspend the washed adduct in water and add a strong base (e.g., sodium hydroxide (B78521) solution) or an acid (e.g., sulfuric acid) to regenerate the pure aldehyde.
-
Extraction and Isolation: Extract the regenerated aldehyde with diethyl ether, dry the organic layer, and remove the solvent.
Mandatory Visualization
Caption: Decision workflow for the purification of this compound.
Caption: Logical relationships for troubleshooting common issues.
References
Technical Support Center: 4,4-Dimethylpentanal Purification
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on preventing the oxidation of 4,4-dimethylpentanal during experimental workup. Aldehydes, particularly sterically hindered ones like this compound, are susceptible to oxidation to their corresponding carboxylic acids, which can complicate purification and reduce yields. This guide offers troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the integrity of your product.
Troubleshooting Guide
This guide addresses specific issues you may encounter while working with this compound.
| Issue | Potential Cause | Recommended Solution |
| Low yield of isolated this compound after workup. | 1. Oxidation: The aldehyde has been oxidized to 4,4-dimethylpentanoic acid during exposure to air. | - Minimize exposure to air by working under an inert atmosphere (e.g., nitrogen or argon).- Use deoxygenated solvents for extraction.- Employ a sodium bisulfite workup to protect the aldehyde. |
| 2. Incomplete extraction: The aldehyde is not fully extracted from the aqueous layer. | - Perform multiple extractions with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).- Ensure the pH of the aqueous layer is appropriate for the extraction. | |
| 3. Loss during purification: The aldehyde is lost during column chromatography or distillation. | - Use a less polar eluent for column chromatography to elute the aldehyde quickly.[1] - Consider distillation under reduced pressure to lower the boiling point and prevent decomposition. | |
| Presence of an acidic impurity in the final product (confirmed by NMR or IR). | Oxidation: The aldehyde has been converted to the corresponding carboxylic acid. | - Purify the aldehyde via a sodium bisulfite workup, which selectively isolates the aldehyde.[2][3] - Wash the organic layer with a mild base (e.g., saturated sodium bicarbonate solution) to remove the acidic impurity. |
| Formation of a white precipitate during the sodium bisulfite workup. | Bisulfite adduct formation: This is the desired outcome, as the aldehyde forms a solid, water-soluble adduct with sodium bisulfite. | - This precipitate can be isolated by filtration and the aldehyde regenerated. |
| Difficulty regenerating the aldehyde from the bisulfite adduct. | 1. Incomplete hydrolysis: The conditions for hydrolysis of the adduct are not optimal. | - Ensure the solution is sufficiently basic (pH > 10) by adding a strong base like NaOH.[4] - Gently warm the mixture to facilitate the decomposition of the adduct. |
| 2. Emulsion formation: An emulsion has formed during the extraction of the regenerated aldehyde. | - Add brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. |
Frequently Asked Questions (FAQs)
Q1: Why is this compound prone to oxidation?
A1: Like most aldehydes, this compound has a hydrogen atom attached to the carbonyl carbon. This hydrogen is susceptible to abstraction by oxidizing agents, including atmospheric oxygen, leading to the formation of a carboxylic acid. The steric hindrance from the t-butyl group can influence the rate of oxidation but does not prevent it.
Q2: What is the primary product of this compound oxidation?
A2: The primary oxidation product is 4,4-dimethylpentanoic acid.
Q3: How does a sodium bisulfite workup prevent oxidation?
A3: A sodium bisulfite workup protects the aldehyde by reacting with it to form a stable, water-soluble bisulfite adduct.[3][4][5] This adduct is separated from the organic phase, which may contain unreacted starting materials or byproducts. The aldehyde can then be regenerated from the adduct under basic conditions, minimizing its exposure to oxidative conditions.[4] This method is effective even for sterically hindered aldehydes.[6]
Q4: Are there alternatives to a sodium bisulfite workup for preventing oxidation?
A4: Yes, other methods include:
-
Working under an inert atmosphere: Using techniques such as a Schlenk line or a glovebox can significantly reduce the exposure of the aldehyde to oxygen.
-
Using deoxygenated solvents: Solvents can be degassed by bubbling an inert gas through them or by a freeze-pump-thaw cycle.
-
Adding antioxidants: While less common during workup, the addition of a radical scavenger could theoretically reduce oxidation. However, this may introduce impurities that need to be removed later.
Q5: Can I purify this compound using column chromatography without significant oxidation?
A5: It is possible, but care must be taken.[1] To minimize the time the aldehyde spends on the silica (B1680970) gel, which can promote oxidation, use a relatively non-polar eluent system to ensure rapid elution.[1] It is also advisable to use silica gel that has been flushed with an inert gas.
Data Presentation
The following table summarizes representative data on the effectiveness of the sodium bisulfite workup for aldehyde purification. While this data is not specific to this compound, it illustrates the high purity and recovery rates that can be achieved with this method.
| Aldehyde | Initial Purity | Purity after Bisulfite Workup | Recovery Yield | Reference |
| Benzaldehyde | Not specified | >99% | 95% | [7] |
| Anisaldehyde | Not specified | >99% | 98% | [7] |
| Heptanal | Not specified | >99% | 96% | [7] |
| Aldehyde 20 (from study) | Not specified | >99.9% | 94% | [3] |
Experimental Protocols
Protocol 1: Standard Sodium Bisulfite Workup for Purification of this compound
This protocol is designed to isolate and purify this compound from a reaction mixture, protecting it from oxidation.
Materials:
-
Crude reaction mixture containing this compound
-
Diethyl ether (or other suitable organic solvent)
-
Saturated aqueous sodium bisulfite (NaHSO₃) solution (freshly prepared)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
Erlenmeyer flasks
-
Rotary evaporator
Procedure:
-
Extraction:
-
Transfer the crude reaction mixture to a separatory funnel.
-
Add an equal volume of diethyl ether and shake to dissolve the organic components.
-
Add an equal volume of water and shake. Allow the layers to separate and remove the aqueous layer.
-
-
Bisulfite Adduct Formation:
-
To the organic layer in the separatory funnel, add an equal volume of freshly prepared saturated aqueous sodium bisulfite solution.
-
Shake the funnel vigorously for 5-10 minutes. A white precipitate of the bisulfite adduct may form.
-
Allow the layers to separate. The aqueous layer now contains the bisulfite adduct of this compound.
-
-
Separation:
-
Carefully separate the two layers. Collect the aqueous layer containing the adduct.
-
Extract the organic layer one more time with a small volume of water to ensure all the adduct is in the aqueous phase. Combine the aqueous layers.
-
-
Regeneration of the Aldehyde:
-
Transfer the combined aqueous layers to a clean separatory funnel.
-
Slowly add saturated sodium bicarbonate solution while swirling until the solution is basic (pH > 8, check with pH paper) and effervescence ceases. Alternatively, for a more robust regeneration, a 10% sodium hydroxide (B78521) solution can be used to bring the pH to >10.[4]
-
Extract the regenerated this compound from the aqueous layer with three portions of diethyl ether.
-
-
Final Workup:
-
Combine the organic extracts.
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.
-
Mandatory Visualization
Caption: Workflow for the purification of this compound using a sodium bisulfite workup.
References
- 1. This compound | C7H14O | CID 11062343 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures - Lookchem [lookchem.com]
- 4. A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts | CoLab [colab.ws]
- 5. A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Reactivity of 4,4-Dimethylpentanal and Pivalaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the chemical reactivity of two structurally distinct aldehydes: 4,4-dimethylpentanal and pivalaldehyde. The information presented herein is intended to assist researchers and professionals in the fields of organic synthesis and drug development in understanding the divergent reaction pathways dictated by subtle variations in molecular architecture.
Introduction to this compound and Pivalaldehyde
This compound and pivalaldehyde (2,2-dimethylpropanal) are both aliphatic aldehydes, yet their reactivity profiles differ significantly due to the presence or absence of α-hydrogens and the degree of steric hindrance around the carbonyl group. Pivalaldehyde possesses a bulky tert-butyl group directly attached to the carbonyl carbon, rendering it sterically hindered and devoid of α-hydrogens.[1] In contrast, this compound has a neopentyl group, which is also bulky but situated further from the carbonyl functional group, and critically, it possesses two α-hydrogens.[2][3] These structural nuances are the primary determinants of their chemical behavior.
Physicochemical and Spectroscopic Data
A summary of key physical and spectroscopic properties for this compound and pivalaldehyde is presented below. This data is essential for the identification and characterization of these compounds in a laboratory setting.
| Property | This compound | Pivalaldehyde |
| CAS Number | 926-36-3[2] | 630-19-3[4] |
| Molecular Formula | C7H14O[2] | C5H10O[4] |
| Molecular Weight | 114.19 g/mol [5] | 86.13 g/mol [6] |
| Boiling Point | 136-137 °C[7] | 74 °C[8] |
| Density | 0.807 g/cm³ (Predicted)[7] | 0.793 g/mL at 25 °C[4] |
| ¹H NMR (δ, ppm) | 9.76 (t, 1H), 2.40 (m, 2H), 1.55 (m, 2H), 0.90 (s, 9H) (Predicted) | 9.47 (s, 1H), 1.06 (s, 9H)[9] |
| ¹³C NMR (δ, ppm) | 202.8, 53.2, 46.9, 30.3, 29.2 (Predicted from similar structures) | 205.5, 42.9, 26.5[10] |
Comparative Reactivity
The fundamental difference in the reactivity of this compound and pivalaldehyde stems from the presence of α-hydrogens in the former and their absence in the latter.
-
This compound: Possessing α-hydrogens, this aldehyde can be deprotonated at the α-position by a base to form an enolate. This enolate is a key intermediate that can act as a nucleophile, leading to classic carbonyl addition reactions such as the Aldol (B89426) Condensation .
-
Pivalaldehyde: Lacking α-hydrogens, pivalaldehyde cannot form an enolate. In the presence of a strong base, it undergoes a disproportionation reaction known as the Cannizzaro Reaction , where one molecule is reduced to an alcohol and another is oxidized to a carboxylic acid.[6]
The steric bulk of the neopentyl group in this compound is further from the carbonyl carbon compared to the tert-butyl group in pivalaldehyde. This suggests that nucleophilic attack on the carbonyl carbon of this compound might be slightly less hindered than in pivalaldehyde, although both are considered sterically demanding substrates.
Key Reaction Pathways
The divergent reactivity is best illustrated by their characteristic reactions under basic conditions.
Aldol Condensation of this compound
This compound, having α-hydrogens, is expected to undergo a base-catalyzed aldol condensation. The reaction proceeds via the formation of an enolate which then attacks the carbonyl group of another molecule of the aldehyde.
Caption: Base-catalyzed aldol condensation mechanism for an enolizable aldehyde.
Cannizzaro Reaction of Pivalaldehyde
Pivalaldehyde, being non-enolizable, undergoes the Cannizzaro reaction in the presence of a strong base. This reaction involves a hydride transfer between two molecules of the aldehyde.
Caption: Mechanism of the Cannizzaro reaction for a non-enolizable aldehyde.
Experimental Protocols
The following are representative experimental protocols for the characteristic reactions of enolizable and non-enolizable aldehydes.
General Protocol for Aldol Condensation
This protocol is a general procedure for the base-catalyzed aldol condensation of an aldehyde possessing α-hydrogens.
Materials:
-
Aldehyde (e.g., this compound)
-
Ethanol (B145695) (95%)
-
Sodium hydroxide solution (e.g., 10% aqueous)
-
Stirring apparatus
-
Ice bath
-
Filtration apparatus
Procedure:
-
Dissolve the aldehyde in ethanol in a round-bottom flask equipped with a stirrer.
-
Cool the solution in an ice bath.
-
Slowly add the sodium hydroxide solution to the cooled, stirring solution.
-
Continue stirring at room temperature for a specified time (e.g., 1-2 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, neutralize the mixture with a dilute acid (e.g., acetic acid).
-
Extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography or recrystallization.
General Protocol for the Cannizzaro Reaction
This protocol describes a typical procedure for the Cannizzaro reaction of a non-enolizable aldehyde.
Materials:
-
Aldehyde (e.g., Pivalaldehyde)
-
Concentrated potassium hydroxide solution
-
Stirring apparatus
-
Separatory funnel
-
Diethyl ether
-
Hydrochloric acid (concentrated)
Procedure:
-
Place the aldehyde in a flask and add the concentrated potassium hydroxide solution.
-
Stir the mixture vigorously at room temperature. The reaction is often exothermic.
-
Continue stirring until the reaction is complete (typically several hours to overnight).
-
Add water to dissolve the potassium salt of the carboxylic acid.
-
Transfer the mixture to a separatory funnel and extract the alcohol with diethyl ether.
-
Separate the aqueous layer and acidify it with concentrated hydrochloric acid to precipitate the carboxylic acid.
-
Collect the carboxylic acid by filtration.
-
Wash the ether layer containing the alcohol with water, dry over anhydrous sodium sulfate, and evaporate the solvent to isolate the alcohol.
Conclusion
The reactivity of this compound and pivalaldehyde is a clear illustration of how subtle structural differences can lead to distinct chemical pathways. The presence of α-hydrogens in this compound facilitates enolate formation and subsequent aldol-type reactions, which are crucial for carbon-carbon bond formation in organic synthesis. Conversely, the absence of α-hydrogens in pivalaldehyde directs its reactivity towards the Cannizzaro reaction under basic conditions, a useful transformation for the synthesis of alcohols and carboxylic acids from a single aldehyde precursor. Understanding these fundamental differences is paramount for the strategic design of synthetic routes in pharmaceutical and chemical research.
References
- 1. Page loading... [wap.guidechem.com]
- 2. This compound | CAS#:926-36-3 | Chemsrc [chemsrc.com]
- 3. CAS 926-36-3: Pentanal, 4,4-dimethyl- | CymitQuimica [cymitquimica.com]
- 4. jnfuturechemical.com [jnfuturechemical.com]
- 5. This compound | C7H14O | CID 11062343 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Pivalaldehyde | C5H10O | CID 12417 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Pentanal, 4,4-dimethyl- CAS#: 926-36-3 [m.chemicalbook.com]
- 8. Pivaldehyde | 630-19-3 [chemicalbook.com]
- 9. Pivaldehyde(630-19-3) 1H NMR spectrum [chemicalbook.com]
- 10. rsc.org [rsc.org]
Comparative Analysis of 4,4-Dimethylpentanal and Other Branched Aldehydes in Synthetic Chemistry
A guide for researchers and drug development professionals on the influence of steric hindrance in key synthetic transformations.
In the realm of organic synthesis, the selection of an appropriate aldehyde substrate is a critical determinant of reaction efficiency, selectivity, and overall yield. Branched aldehydes, in particular, present unique challenges and opportunities due to the steric environment surrounding the carbonyl group. This guide provides a comparative analysis of 4,4-dimethylpentanal, a sterically hindered aldehyde featuring a neopentyl group, with other common branched aldehydes such as pivalaldehyde and isovaleraldehyde (B47997). The focus is on their performance in two cornerstone reactions: the Wittig olefination and reductive amination.
The reactivity of aldehydes in nucleophilic addition reactions is fundamentally governed by both electronic and steric factors. Electronically, aldehydes are generally more reactive than ketones. However, sterically, the accessibility of the carbonyl carbon to an incoming nucleophile is paramount. The bulky tert-butyl group adjacent to the carbonyl in pivalaldehyde, and the neopentyl group in this compound, create significant steric hindrance that can impede the approach of nucleophiles, thereby slowing down reaction rates and potentially lowering yields compared to less hindered aldehydes like isovaleraldehyde.
Understanding Steric Hindrance in Branched Aldehydes
The structural differences between this compound, pivalaldehyde, and isovaleraldehyde are crucial to understanding their reactivity. The neopentyl group in this compound places a bulky tert-butyl group two carbons away from the carbonyl, while pivalaldehyde has the tert-butyl group directly attached. Isovaleraldehyde, with its isobutyl group, is considerably less sterically encumbered.
Caption: Relative steric hindrance of selected branched aldehydes.
Performance in the Wittig Reaction
Table 1: Theoretical Performance Comparison in Wittig Olefination
| Aldehyde | Steric Hindrance | Expected Reactivity | Potential Yield | Notes |
| This compound | Moderate | Slower than linear aldehydes | Moderate to Good | Reaction may require longer times or elevated temperatures. |
| Pivalaldehyde | High | Slow | Potentially Lower | Often requires more reactive, unstabilized ylides. |
| Isovaleraldehyde | Low | High | Good to Excellent | Generally proceeds smoothly under standard conditions. |
Experimental Protocol: General Procedure for Wittig Olefination of a Branched Aldehyde
This protocol describes a general procedure adaptable for the Wittig reaction with branched aldehydes. Note: Specific conditions may need optimization based on the aldehyde's reactivity.
-
Ylide Generation: A phosphonium (B103445) salt (1.1 eq.) is suspended in an anhydrous solvent (e.g., THF or diethyl ether) under an inert atmosphere (N₂ or Ar). The suspension is cooled to -78 °C, and a strong base such as n-butyllithium (1.05 eq.) is added dropwise. The mixture is allowed to warm to 0 °C and stirred for 1 hour to form the ylide.
-
Reaction with Aldehyde: The reaction mixture is re-cooled to -78 °C, and a solution of the branched aldehyde (1.0 eq.) in the same anhydrous solvent is added dropwise.
-
Reaction Progression: The reaction is stirred at -78 °C for 1-2 hours and then allowed to warm to room temperature, stirring overnight. Progress is monitored by Thin Layer Chromatography (TLC).
-
Workup and Purification: The reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl). The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (B86663) (Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.
Performance in Reductive Amination
Reductive amination is a versatile method for forming C-N bonds. The initial step, the formation of an imine or iminium ion, can be significantly affected by steric hindrance. Highly hindered aldehydes may form the imine intermediate at a slower rate, which can impact the overall efficiency of the one-pot reaction. The choice of reducing agent is also critical; milder reagents like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are often preferred as they selectively reduce the iminium ion in the presence of the unreacted aldehyde.
Table 2: Theoretical Performance Comparison in Reductive Amination
| Aldehyde | Steric Hindrance | Expected Reactivity | Potential Yield | Notes |
| This compound | Moderate | Moderate | Good | May require a catalyst (e.g., acetic acid) to facilitate imine formation. |
| Pivalaldehyde | High | Slow | Moderate | Reaction can be sluggish and may require elevated temperatures. |
| Isovaleraldehyde | Low | High | Good to Excellent | Generally proceeds efficiently under standard conditions. |
Experimental Protocol: General Procedure for Reductive Amination
This protocol outlines a general one-pot procedure for the reductive amination of a branched aldehyde with a primary amine.
-
Reaction Setup: To a round-bottom flask, add the branched aldehyde (1.0 eq.), the primary amine (1.0-1.2 eq.), and an anhydrous solvent such as 1,2-dichloroethane (B1671644) (DCE) or methanol (B129727) (MeOH).
-
Imine Formation: If required, a catalytic amount of acetic acid (0.1 eq.) can be added to facilitate imine formation. The mixture is stirred at room temperature for 1-2 hours.
-
Reduction: The reducing agent, typically sodium triacetoxyborohydride (1.5 eq.), is added portion-wise to the stirred solution. The reaction is then stirred at room temperature for 12-24 hours. Reaction progress is monitored by TLC or GC-MS.
-
Workup and Purification: The reaction is carefully quenched with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The layers are separated, and the aqueous phase is extracted with a suitable organic solvent (e.g., dichloromethane). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated. The resulting crude amine is purified by flash column chromatography.
Caption: General workflow for a one-pot reductive amination reaction.
Conclusion
While direct quantitative comparisons are sparse in readily available literature, the established principles of organic chemistry provide a strong framework for predicting the relative performance of this compound and other branched aldehydes. The steric bulk of the neopentyl group in this compound positions it as a moderately hindered aldehyde, expected to be less reactive than isovaleraldehyde but potentially more amenable to synthesis than the highly hindered pivalaldehyde. For researchers and drug development professionals, this understanding is key to designing effective synthetic routes. When working with sterically encumbered aldehydes like this compound, optimization of reaction conditions, such as prolonged reaction times, elevated temperatures, or the use of highly reactive reagents, may be necessary to achieve desired yields. Future systematic studies providing direct quantitative comparisons would be highly valuable to the synthetic community.
A Spectroscopic Showdown: Differentiating 4,4-Dimethylpentanal and Its Isomers
In the intricate world of chemical analysis and drug development, the precise identification of molecular structure is paramount. Even subtle variations in isomeric forms can lead to vastly different physiological effects. This guide provides a comprehensive spectroscopic comparison of 4,4-dimethylpentanal and its selected structural isomers: heptanal, 2-methylhexanal, and 2,3-dimethylpentanal. By leveraging the distinct fingerprints generated by Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), researchers can confidently distinguish between these closely related C7H14O aldehydes.
At a Glance: Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for this compound and its isomers. These values provide a clear basis for their differentiation.
Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)
| Compound | Aldehydic Proton (CHO) | Protons α to CHO | Protons β to CHO | Other Protons |
| This compound | ~9.76 (t) | ~2.39 (t) | ~1.55 (t) | ~0.94 (s, 9H) |
| Heptanal | ~9.77 (t)[1] | ~2.42 (dt)[1] | ~1.63 (quint)[1] | ~1.31 (m), ~0.90 (t)[1] |
| 2-Methylhexanal | ~9.6 (d) | ~2.3 (m) | ~1.2-1.4 (m) | ~1.1 (d), ~0.9 (t) |
| 2,3-Dimethylpentanal | ~9.67 (d)[2] | ~2.33 (m)[2] | ~1.88 (m)[2] | ~1.37 (m), ~1.02 (d), ~0.92 (t)[2] |
Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)
| Compound | Carbonyl Carbon (C=O) | α-Carbon | β-Carbon | Other Carbons |
| This compound | ~202.8 | ~43.5 | ~24.5 | ~30.1, ~29.1 |
| Heptanal | ~202.5 | ~43.9[3] | ~22.1[3] | ~31.6, ~28.9, ~22.5, ~14.0[3] |
| 2-Methylhexanal | ~205.0 | ~49.9 | ~31.8 | ~29.2, ~22.6, ~14.0, ~13.6 |
| 2,3-Dimethylpentanal | ~205.5 | ~54.2 | ~39.8 | ~25.9, ~15.8, ~11.6, ~11.4 |
Table 3: Key IR Absorption Bands (cm⁻¹)
| Compound | C=O Stretch | Aldehydic C-H Stretch |
| This compound | ~1725 | ~2820, ~2720 |
| Heptanal | ~1730[3] | ~2820, ~2720[3] |
| 2-Methylhexanal | ~1730 | ~2815, ~2715 |
| 2,3-Dimethylpentanal | ~1728 | ~2810, ~2710 |
Table 4: Mass Spectrometry - Key Fragments (m/z)
| Compound | Molecular Ion (M⁺) | [M-1]⁺ | [M-29]⁺ (Loss of CHO) | [M-43]⁺ (Loss of C₃H₇) | Other Key Fragments |
| This compound | 114 | 113 | 85 | 71 | 57 (t-butyl cation) |
| Heptanal | 114 | 113 | 85 | 71 | 44 (McLafferty rearrangement) |
| 2-Methylhexanal | 114 | 113 | 85 | 71 | 43, 57 |
| 2,3-Dimethylpentanal | 114 | 113 | 85 | 71 | 57, 43 |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to determine the chemical environment of each proton and carbon atom.
-
Sample Preparation: A 5-10 mg sample of the aldehyde was dissolved in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.1% tetramethylsilane (B1202638) (TMS) as an internal standard.
-
Instrumentation: Spectra were acquired on a 400 MHz NMR spectrometer.
-
¹H NMR Acquisition:
-
A standard single-pulse experiment was used.
-
Spectral width: 16 ppm.
-
Number of scans: 16.
-
Relaxation delay: 2 s.
-
-
¹³C NMR Acquisition:
-
A proton-decoupled pulse sequence was used.
-
Spectral width: 240 ppm.
-
Number of scans: 1024.
-
Relaxation delay: 5 s.
-
-
Data Processing: The raw data (Free Induction Decay - FID) was Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts were referenced to the TMS signal at 0.00 ppm.
Infrared (IR) Spectroscopy
-
Objective: To identify the key functional groups present in the molecule, particularly the carbonyl and aldehydic C-H bonds.
-
Sample Preparation: A thin liquid film of the neat aldehyde sample was placed between two sodium chloride (NaCl) plates.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer was used.
-
Data Acquisition:
-
The spectrum was recorded in the range of 4000-600 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of scans: 32.
-
-
Data Analysis: The positions of the major absorption bands were identified and assigned to their corresponding vibrational modes.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Objective: To determine the molecular weight and fragmentation pattern of the isomers.
-
Sample Preparation: A 1 µL aliquot of a dilute solution of the aldehyde in dichloromethane (B109758) was injected into the GC-MS system.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
GC Conditions:
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness).
-
Injector temperature: 250°C.
-
Oven temperature program: Initial temperature of 50°C held for 2 minutes, then ramped to 250°C at a rate of 10°C/min.
-
Carrier gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions:
-
Ionization mode: Electron Ionization (EI) at 70 eV.
-
Mass range: m/z 35-350.
-
Source temperature: 230°C.
-
-
Data Analysis: The mass spectrum of the eluting peak corresponding to the aldehyde was analyzed to identify the molecular ion and major fragment ions.
Visualizing the Logic: Isomer Differentiation Workflow
The following diagram illustrates the logical workflow for distinguishing between this compound and its isomers using the spectroscopic data.
Caption: Spectroscopic workflow for isomer identification.
In-Depth Spectroscopic Comparison
The structural differences between this compound and its isomers give rise to unique spectroscopic signatures.
-
¹H NMR Spectroscopy: This is often the most definitive technique for distinguishing between these isomers. The aldehydic proton appears in the characteristic downfield region of ~9.6-9.8 ppm for all isomers. However, its multiplicity and the signals from the rest of the aliphatic chain are highly informative. This compound is uniquely identified by the presence of a sharp singlet integrating to nine protons at approximately 0.94 ppm, corresponding to the three equivalent methyl groups of the tert-butyl group.[4] In contrast, heptanal exhibits a more complex aliphatic region with overlapping multiplets and a terminal methyl group appearing as a triplet.[1] 2-Methylhexanal and 2,3-dimethylpentanal show a doublet for the aldehydic proton due to coupling with the single proton on the alpha-carbon, and their branching patterns lead to distinct multiplets and methyl doublets in the upfield region.[2]
-
¹³C NMR Spectroscopy: The carbonyl carbon for all these aldehydes resonates in the downfield region of ~202-205 ppm.[5][6] The key to differentiation lies in the number of distinct signals and their chemical shifts in the aliphatic region. The high symmetry of the tert-butyl group in This compound results in a unique set of signals. The number of signals directly corresponds to the number of non-equivalent carbon atoms, providing a clear indication of the carbon skeleton's branching.
-
Infrared (IR) Spectroscopy: All isomers exhibit a strong carbonyl (C=O) stretching absorption band around 1725-1730 cm⁻¹ and two weaker bands for the aldehydic C-H stretch between 2820-2830 cm⁻¹ and 2720-2730 cm⁻¹.[3] While the positions of these key absorptions are very similar, subtle shifts can be observed. The fingerprint region (below 1500 cm⁻¹) will show unique patterns of C-H bending and C-C stretching vibrations that can be used for confirmation, although interpretation can be complex.
-
Mass Spectrometry: All isomers have the same nominal molecular weight, resulting in a molecular ion peak (M⁺) at m/z 114. The differentiation relies on the analysis of their fragmentation patterns. This compound is expected to show a prominent fragment ion at m/z 57, corresponding to the stable tert-butyl cation. Heptanal , being a straight-chain aldehyde, is known to undergo a characteristic McLafferty rearrangement, leading to a significant peak at m/z 44.[7] The branched isomers will exhibit fragmentation patterns influenced by the position of the methyl groups, often leading to the formation of stable secondary carbocations.
Conclusion
The spectroscopic techniques of NMR, IR, and Mass Spectrometry provide a powerful and complementary toolkit for the unambiguous identification of this compound and its structural isomers. While IR spectroscopy confirms the presence of the aldehyde functional group, ¹H NMR and Mass Spectrometry are particularly effective in elucidating the specific carbon skeleton and branching patterns that differentiate these closely related compounds. This guide provides the foundational data and methodologies to assist researchers in the accurate structural characterization of these and similar isomeric aldehydes.
References
- 1. Heptaldehyde(111-71-7) 1H NMR spectrum [chemicalbook.com]
- 2. 2,3-DIMETHYLPENTANAL(32749-94-3) 1H NMR spectrum [chemicalbook.com]
- 3. Heptanal | C7H14O | CID 8130 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | C7H14O | CID 11062343 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
A Comparative Analysis of Reducing Agents for the Synthesis of 4,4-Dimethylpentan-1-ol
The reduction of aldehydes to primary alcohols is a fundamental transformation in organic synthesis. For sterically hindered aldehydes such as 4,4-Dimethylpentanal, the choice of reducing agent is critical to ensure high efficacy and yield. This guide provides a comparative analysis of common hydride-based reducing agents for the conversion of this compound to 4,4-Dimethylpentan-1-ol, supported by experimental data and detailed protocols for researchers, scientists, and professionals in drug development.
The bulky tert-butyl group in this compound significantly influences the reactivity of the carbonyl group, necessitating careful selection of the reducing agent to achieve optimal results. This comparison focuses on three widely used hydride reagents: Sodium Borohydride (B1222165) (NaBH₄), Lithium Aluminum Hydride (LiAlH₄), and Diisobutylaluminium Hydride (DIBAL-H).
Quantitative Comparison of Reducing Agents
The efficacy of different reducing agents for the conversion of sterically hindered aldehydes is summarized below. While specific data for this compound is limited, the following table provides representative data for the reduction of similar bulky aldehydes, offering a reliable benchmark for performance.
| Reducing Agent | Typical Solvent(s) | Temperature (°C) | Reaction Time | Typical Yield (%) | Selectivity & Remarks |
| Sodium Borohydride (NaBH₄) | Methanol (B129727), Ethanol | 0 to 25 | 1 - 4 hours | 85 - 95 | A mild and safe reagent, highly selective for aldehydes and ketones.[1][2] Slower reaction rates may be observed with sterically hindered substrates. |
| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether, THF | 0 to 35 | 0.5 - 2 hours | > 90 | A powerful, non-selective reducing agent that reduces most carbonyl-containing functional groups.[3] Requires anhydrous conditions and careful handling due to its high reactivity with protic solvents.[4] |
| Diisobutylaluminium Hydride (DIBAL-H) | Toluene (B28343), Hexane, DCM | -78 to 0 | 1 - 3 hours | > 90 | A bulky reducing agent that effectively reduces aldehydes and ketones.[5] Often used for the partial reduction of esters to aldehydes at low temperatures.[6][7] |
Experimental Workflow & Visualization
The general experimental workflow for the reduction of this compound involves the dissolution of the aldehyde in an appropriate solvent, followed by the controlled addition of the reducing agent at a specific temperature. The reaction is then quenched and worked up to isolate the final product, 4,4-Dimethylpentan-1-ol.
Caption: Generalized workflow for the reduction of this compound.
Detailed Experimental Protocols
The following protocols provide detailed methodologies for the reduction of a sterically hindered aldehyde. These can be adapted for this compound.
Protocol 1: Reduction with Sodium Borohydride (NaBH₄)
This procedure is adapted from standard protocols for the reduction of aldehydes.[1][8]
-
Reaction Setup : In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1 equivalent) in methanol (10 mL per gram of aldehyde). Cool the solution to 0 °C in an ice bath.
-
Reduction : Slowly add sodium borohydride (0.25 equivalents, as it provides 4 equivalents of hydride) in portions to the stirred solution. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Monitoring : Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up : Carefully quench the reaction by the slow addition of water. Reduce the volume of methanol under reduced pressure. Add water and extract the product with diethyl ether (3 x 20 mL).
-
Isolation : Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (B86663), and concentrate under reduced pressure to yield the crude 4,4-Dimethylpentan-1-ol.
-
Purification : Purify the crude product by vacuum distillation if necessary.
Protocol 2: Reduction with Lithium Aluminum Hydride (LiAlH₄)
This protocol requires strict anhydrous conditions due to the high reactivity of LiAlH₄.[3][4]
-
Reaction Setup : To a dry three-necked flask equipped with a dropping funnel, condenser, and nitrogen inlet, add a suspension of LiAlH₄ (0.25-0.3 equivalents) in anhydrous diethyl ether or THF. Cool the suspension to 0 °C.
-
Reduction : Dissolve this compound (1 equivalent) in anhydrous diethyl ether or THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel at a rate that maintains a gentle reflux. After the addition, stir the mixture at room temperature for 1 hour.
-
Monitoring : Monitor the reaction by TLC.
-
Work-up (Fieser method) : Cool the reaction mixture to 0 °C and cautiously add water (x mL, where x is the mass of LiAlH₄ in grams) dropwise, followed by 15% aqueous NaOH (x mL), and then water again (3x mL). Stir vigorously until a granular precipitate forms.
-
Isolation : Filter the solid and wash it thoroughly with diethyl ether. Dry the combined filtrate over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purification : Purify the resulting 4,4-Dimethylpentan-1-ol by vacuum distillation.
Protocol 3: Reduction with Diisobutylaluminium Hydride (DIBAL-H)
This procedure is based on general methods for DIBAL-H reductions of carbonyls.[5][9]
-
Reaction Setup : In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve this compound (1 equivalent) in anhydrous toluene or dichloromethane. Cool the solution to -78 °C using a dry ice/acetone bath.
-
Reduction : Add DIBAL-H (1.0 M solution in hexanes, 1.1 equivalents) dropwise to the stirred solution, maintaining the temperature at -78 °C. Stir the reaction mixture at this temperature for 1-2 hours.
-
Monitoring : Check for the disappearance of the starting material by TLC.
-
Work-up : Quench the reaction at -78 °C by the slow addition of methanol, followed by a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate). Allow the mixture to warm to room temperature and stir until two clear layers form.
-
Isolation : Separate the layers and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification : Purify the crude product by vacuum distillation.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Sodium borohydride, Sodium tetrahydroborate [organic-chemistry.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. DIBAL Reducing Agent - Chemistry Steps [chemistrysteps.com]
- 8. Solved Metal hydrides, such as sodium borohydride [NaBH.], | Chegg.com [chegg.com]
- 9. organic-synthesis.com [organic-synthesis.com]
A Comparative Analysis for Researchers and Drug Development Professionals: 4,4-Dimethylpentanal vs. n-Heptanal
In the landscape of organic synthesis and drug development, the choice of a starting material or intermediate can significantly influence the outcome of a reaction pathway. Aldehydes, in particular, are versatile building blocks. This guide provides a detailed comparative study of two distinct aldehydes: 4,4-Dimethylpentanal, a sterically hindered aldehyde, and n-Heptanal, a linear aliphatic aldehyde. This comparison aims to equip researchers, scientists, and drug development professionals with the necessary data to make informed decisions for their synthetic strategies.
Physicochemical and Spectroscopic Properties
The structural differences between this compound and n-Heptanal give rise to distinct physicochemical and spectroscopic properties. The presence of a bulky tert-butyl group in this compound introduces significant steric hindrance, which influences its reactivity and physical characteristics when compared to the linear chain of n-Heptanal.
Table 1: Comparison of Physicochemical Properties
| Property | This compound | n-Heptanal |
| Molecular Formula | C7H14O | C7H14O |
| Molecular Weight | 114.19 g/mol | 114.19 g/mol |
| Boiling Point | 134-135 °C | 152.8 °C |
| Density | 0.82 g/mL | 0.817 g/mL |
| CAS Number | 590-67-0 | 111-71-7 |
Table 2: Key Spectroscopic Data
| Spectroscopic Data | This compound | n-Heptanal |
| ¹H NMR (δ, ppm) | ~9.75 (t, 1H, CHO), 2.35 (t, 2H, CH2CHO), 1.60 (m, 2H, CH2C(CH3)3), 0.90 (s, 9H, C(CH3)3) | ~9.77 (t, 1H, CHO), 2.42 (dt, 2H, CH2CHO), 1.63 (m, 2H), 1.30 (m, 6H), 0.89 (t, 3H, CH3) |
| ¹³C NMR (δ, ppm) | ~203.0 (CHO), 53.0 (CH2CHO), 42.0 (CH2C(CH3)3), 30.0 (C(CH3)3), 29.0 (C(CH3)3) | ~202.5 (CHO), 43.9 (CH2CHO), 31.6, 29.0, 22.4, 22.0 (CH2), 14.0 (CH3) |
| IR (cm⁻¹) | ~2960 (C-H), 2720 (C-H of CHO), 1725 (C=O) | ~2930 (C-H), 2715 (C-H of CHO), 1730 (C=O) |
Synthesis and Reactivity
The synthetic routes to and the chemical reactivity of these two aldehydes are central to their utility in research and development.
General Synthesis Routes
Both aldehydes can be synthesized through the oxidation of their corresponding primary alcohols, 4,4-dimethyl-1-pentanol (B1294636) and 1-heptanol, respectively. Common oxidizing agents for this transformation include pyridinium (B92312) chlorochromate (PCC) or conditions for a Swern oxidation.
Caption: General synthesis of aldehydes from primary alcohols.
Comparative Reactivity in Key Organic Reactions
The steric hindrance in this compound often leads to different reaction kinetics and, in some cases, different product distributions compared to the unhindered n-Heptanal.
Table 3: Reactivity Comparison
| Reaction Type | This compound (Sterically Hindered) | n-Heptanal (Linear) |
| Nucleophilic Addition | Slower reaction rates due to steric hindrance around the carbonyl carbon. | Faster reaction rates. |
| Oxidation | Can be oxidized to the corresponding carboxylic acid (4,4-dimethylpentanoic acid). | Readily oxidized to n-heptanoic acid. |
| Reduction | Can be reduced to the corresponding alcohol (4,4-dimethyl-1-pentanol). | Readily reduced to 1-heptanol. |
| Aldol Condensation | Less prone to self-condensation due to the absence of α-hydrogens on the β-carbon, but can act as an electrophile. | Readily undergoes self-condensation. |
Experimental Protocols
The following are representative experimental protocols for the oxidation of each aldehyde to its corresponding carboxylic acid.
Oxidation of n-Heptanal to n-Heptanoic Acid
Materials:
-
n-Heptanal
-
Potassium permanganate (B83412) (KMnO₄)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrochloric acid (HCl)
-
Diethyl ether
-
Magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Dissolve n-Heptanal in a suitable solvent like acetone (B3395972) in a round-bottom flask.
-
Prepare a solution of KMnO₄ in water.
-
Cool the aldehyde solution in an ice bath and slowly add the KMnO₄ solution with vigorous stirring.
-
After the addition is complete, allow the reaction to stir at room temperature until the purple color of the permanganate has disappeared.
-
Filter the reaction mixture to remove the manganese dioxide precipitate.
-
Acidify the filtrate with HCl.
-
Extract the aqueous layer with diethyl ether.
-
Dry the combined organic layers over MgSO₄, filter, and concentrate under reduced pressure to yield n-heptanoic acid.
Oxidation of this compound to 4,4-Dimethylpentanoic Acid
Materials:
-
This compound
-
Jones reagent (CrO₃ in sulfuric acid and acetone)
-
Acetone
-
Diethyl ether
-
Sodium bicarbonate (NaHCO₃)
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound in acetone and cool the solution in an ice bath.
-
Slowly add Jones reagent dropwise with stirring. The reaction is exothermic and the temperature should be maintained below 20 °C.
-
After the addition, stir the reaction mixture for a few hours at room temperature.
-
Quench the excess oxidant by adding isopropanol until the orange-brown color turns green.
-
Extract the mixture with diethyl ether.
-
Wash the organic layer with a saturated NaHCO₃ solution.
-
Acidify the aqueous layer with HCl and extract with diethyl ether.
-
Dry the combined organic layers over MgSO₄, filter, and evaporate the solvent to obtain 4,4-dimethylpentanoic acid.
Caption: A generalized workflow for the oxidation of aldehydes.
Logical Relationships in Reactivity
The choice between these two aldehydes in a synthetic plan can be guided by the desired outcome, which is often dictated by steric factors.
Caption: Decision tree for selecting an aldehyde based on steric requirements.
Conclusion
The selection between this compound and n-Heptanal is a choice between steric hindrance and linear accessibility. For reactions where rapid nucleophilic addition is desired and potential self-condensation is manageable, n-Heptanal is a suitable choice. Conversely, when a more controlled reaction is needed, or when self-condensation is to be avoided, the sterically hindered this compound presents a valuable alternative. The detailed data and protocols provided herein serve as a foundational guide for the rational design of synthetic pathways in research and drug development.
A Comparative Guide to Validating the Purity of 4,4-Dimethylpentanal by Titration and Other Analytical Techniques
For researchers, scientists, and drug development professionals, establishing the purity of reagents and synthesized compounds is a cornerstone of reliable and reproducible results. 4,4-Dimethylpentanal, an aldehyde used in organic synthesis and as a flavoring agent, requires accurate purity assessment to ensure the quality and integrity of downstream applications.[1] This guide provides a comprehensive comparison of the classic titration method for aldehyde quantification with modern chromatographic and spectroscopic techniques, namely Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Comparison of Analytical Methods for Purity Determination
The choice of analytical method for purity validation depends on various factors, including the expected impurities, required precision, available instrumentation, and the specific goals of the analysis. Below is a summary of the performance characteristics of titration, GC-FID, and qNMR for the analysis of this compound.
| Parameter | Titration (Hydroxylamine Hydrochloride Method) | Gas Chromatography (GC-FID) | Quantitative NMR (qNMR) |
| Principle | Reaction of the aldehyde with hydroxylamine (B1172632) hydrochloride, followed by titration of the liberated hydrochloric acid.[2][3] | Separation of volatile compounds based on their partitioning between a mobile gas phase and a stationary phase, followed by detection with a Flame Ionization Detector (FID).[4][5] | The signal intensity in an NMR spectrum is directly proportional to the number of nuclei, allowing for absolute quantification against a certified internal standard.[6][7] |
| Primary Measurement | Aldehyde content (% w/w) | Relative peak area of all volatile components | Absolute molar quantity of the analyte and impurities |
| Selectivity | Reacts with most aldehydes and ketones | High for volatile compounds with different boiling points and polarities | High for structurally distinct molecules |
| Sensitivity | Milligram level | Microgram to nanogram level[8] | Milligram level |
| Precision | Good (RSD < 2%) | Excellent (RSD < 1%) | Excellent (RSD < 1%) |
| Common Impurities Detected | Acidic or basic impurities can interfere. Does not distinguish between different aldehydes or ketones. | Volatile organic compounds, isomers, residual solvents, and starting materials.[9] | Structural isomers, related substances, and any proton-containing impurities. |
| Throughput | Moderate | High | Low to moderate |
| Instrumentation Cost | Low | Moderate to High | High |
Experimental Protocols
Titration: Hydroxylamine Hydrochloride Method
This method is based on the reaction of this compound with hydroxylamine hydrochloride to form an oxime and liberate hydrochloric acid, which is then titrated with a standardized solution of sodium hydroxide (B78521).[2][3]
Reagents and Equipment:
-
0.5 N Hydroxylamine Hydrochloride solution (in 95% ethanol)
-
0.5 N Sodium Hydroxide (standardized)
-
Bromophenol blue indicator
-
Ethanol (95%)
-
Burette, pipette, Erlenmeyer flask
Procedure:
-
Accurately weigh approximately 2 g of the this compound sample into a 250 mL Erlenmeyer flask.
-
Add 50 mL of the 0.5 N hydroxylamine hydrochloride solution and a few drops of bromophenol blue indicator.
-
Allow the flask to stand at room temperature for 10 minutes, with occasional swirling.
-
Titrate the liberated hydrochloric acid with standardized 0.5 N sodium hydroxide until the color changes from yellow to a distinct blue.
-
Perform a blank titration using 50 mL of the hydroxylamine hydrochloride solution without the sample.
-
Calculate the percentage purity of this compound using the following formula:
Purity (%) = [(V_sample - V_blank) * N * MW] / (W * 10)
Where:
-
V_sample = Volume of NaOH solution used for the sample (mL)
-
V_blank = Volume of NaOH solution used for the blank (mL)
-
N = Normality of the NaOH solution
-
MW = Molecular weight of this compound (114.19 g/mol )
-
W = Weight of the sample (g)
-
Gas Chromatography with Flame Ionization Detection (GC-FID)
GC-FID is a powerful technique for separating and quantifying volatile and semi-volatile compounds, making it well-suited for the purity analysis of this compound.[4][5]
Instrumentation and Conditions:
-
Gas Chromatograph: Equipped with a split/splitless injector and a Flame Ionization Detector (FID).
-
Column: A polar capillary column, such as a DB-WAX (30 m x 0.25 mm ID, 0.25 µm film thickness), is recommended.[4]
-
Carrier Gas: Helium or Hydrogen.
-
Injector Temperature: 250 °C
-
Detector Temperature: 300 °C[10]
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 5 minutes
-
Ramp: 10 °C/min to 200 °C
-
Hold: 5 minutes at 200 °C
-
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
Sample Preparation:
-
Prepare a solution of this compound in a suitable solvent (e.g., dichloromethane (B109758) or methanol) at a concentration of approximately 1 mg/mL.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a primary analytical method that provides a direct measurement of the absolute purity of a sample by comparing the integral of an analyte signal to that of a certified internal standard.[6][7]
Instrumentation and Parameters:
-
NMR Spectrometer: 400 MHz or higher.
-
Internal Standard: A certified reference material with a known purity and signals that do not overlap with the analyte, for example, maleic acid or dimethyl sulfone.
-
Solvent: A deuterated solvent in which both the sample and the internal standard are soluble (e.g., CDCl3).
-
Acquisition Parameters:
-
A calibrated 90° pulse.
-
A long relaxation delay (D1) of at least 5 times the longest T1 of the signals being integrated (typically 30-60 seconds).
-
A sufficient number of scans to achieve a good signal-to-noise ratio.
-
Sample Preparation:
-
Accurately weigh a specific amount of the this compound sample and the internal standard into a vial.
-
Dissolve the mixture in a known volume of the deuterated solvent.
-
Transfer the solution to an NMR tube.
Visualizing the Workflows
The following diagrams illustrate the experimental workflows for the titration method and a comparison of the different analytical techniques.
Caption: Experimental workflow for the purity validation of this compound by titration.
Caption: Comparison of analytical techniques for the purity validation of this compound.
Conclusion
Validating the purity of this compound is essential for ensuring the quality and consistency of research and development outcomes. While titration offers a cost-effective and straightforward method for determining the total aldehyde content, it lacks the specificity to identify individual impurities. For a more comprehensive purity assessment, Gas Chromatography with Flame Ionization Detection (GC-FID) is highly recommended due to its high resolution and sensitivity for volatile impurities. Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy stands out as a primary method for absolute purity determination without the need for a specific reference standard for the analyte, providing both quantitative and structural information. The selection of the most appropriate technique will ultimately depend on the specific requirements of the analysis and the resources available.
References
- 1. CAS 926-36-3: Pentanal, 4,4-dimethyl- | CymitQuimica [cymitquimica.com]
- 2. DETERMINATION OF ALDEHYDES AND KETONES [epharmacognosy.com]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. agilent.com [agilent.com]
Comparative Cross-Reactivity Analysis of 4,4-Dimethylpentanal Derivatives in Immunoassay Development
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cross-reactivity profiles of novel 4,4-Dimethylpentanal derivatives. As direct experimental data for these specific compounds is not publicly available, this document presents a robust, illustrative framework based on established principles of hapten immunoassay development. The experimental protocols, data, and analyses herein are designed to serve as a practical guide for researchers undertaking similar cross-reactivity studies for small molecule drug candidates.
Introduction
This compound is a small organic molecule that, like many drug candidates, functions as a hapten—it is not immunogenic on its own. To develop immunoassays for its detection and to characterize the specificity of potential therapeutic antibodies, it is crucial to understand the cross-reactivity of these antibodies with structurally similar derivatives. High cross-reactivity can lead to inaccurate quantification and off-target effects, while a well-characterized cross-reactivity profile can inform structure-activity relationship (SAR) studies and guide lead optimization.
This guide details the generation of a polyclonal antibody against a this compound-protein conjugate and its subsequent use in a competitive ELISA to determine the cross-reactivity of a panel of rationally designed derivatives.
Experimental Protocols
The following protocols outline the key steps for generating the necessary reagents and performing the cross-reactivity analysis.
Hapten-Carrier Conjugate Synthesis (Immunogen Preparation)
Objective: To covalently link this compound (the hapten) to a carrier protein, Keyhole Limpet Hemocyanin (KLH), to render it immunogenic.
Methodology: Reductive Amination
-
Preparation of Reagents:
-
Dissolve 10 mg of Keyhole Limpet Hemocyanin (KLH) in 2 mL of 0.1 M phosphate (B84403) buffer (pH 7.4).
-
Dissolve 5 mg of this compound in 0.5 mL of dimethylformamide (DMF).
-
Prepare a fresh solution of sodium cyanoborohydride (NaBH₃CN) at 10 mg/mL in 0.1 M phosphate buffer.
-
-
Schiff Base Formation:
-
Slowly add the this compound solution to the KLH solution while gently stirring.
-
Allow the reaction to proceed for 2 hours at room temperature to facilitate the formation of a Schiff base between the aldehyde group of the hapten and the primary amine groups (e.g., lysine (B10760008) residues) on the KLH.
-
-
Reduction:
-
Add 100 µL of the sodium cyanoborohydride solution to the reaction mixture.
-
Incubate the reaction overnight at 4°C with gentle agitation. The NaBH₃CN selectively reduces the Schiff base to form a stable secondary amine bond.
-
-
Purification:
-
Purify the conjugate (DMP-KLH) by dialysis against 1 L of phosphate-buffered saline (PBS) at 4°C for 48 hours, with at least three buffer changes, to remove unreacted hapten and reducing agent.
-
Determine the protein concentration using a standard protein assay (e.g., BCA assay).
-
Antibody Production
Objective: To generate polyclonal antibodies that recognize the this compound hapten.
Methodology:
-
Immunization:
-
Emulsify the DMP-KLH conjugate with an equal volume of Complete Freund's Adjuvant (CFA) to a final concentration of 1 mg/mL.
-
Immunize two New Zealand white rabbits with 0.5 mL of the emulsion via subcutaneous injections at multiple sites.
-
-
Booster Injections:
-
Administer booster injections every three weeks with the DMP-KLH conjugate emulsified in Incomplete Freund's Adjuvant (IFA).
-
-
Titer Monitoring and Collection:
-
Collect pre-immune serum before the first immunization.
-
After the second booster, collect small blood samples weekly to monitor the antibody titer using an indirect ELISA coated with a DMP-BSA conjugate (prepared similarly to DMP-KLH).
-
Once a high titer is achieved, collect the final bleed and isolate the polyclonal antibodies from the serum using protein A affinity chromatography.
-
Competitive ELISA for Cross-Reactivity Assessment
Objective: To determine the relative binding affinity of the generated antibodies for this compound and its derivatives.
Methodology:
-
Plate Coating:
-
Coat the wells of a 96-well microtiter plate with 100 µL/well of DMP-BSA conjugate (2 µg/mL in PBS).
-
Incubate overnight at 4°C.
-
-
Washing and Blocking:
-
Wash the plate three times with 200 µL/well of wash buffer (PBS with 0.05% Tween-20).
-
Block the remaining protein-binding sites by adding 200 µL/well of blocking buffer (5% non-fat dry milk in PBS).
-
Incubate for 2 hours at room temperature.
-
-
Competitive Reaction:
-
Wash the plate three times as described above.
-
Prepare serial dilutions of this compound (the standard) and each derivative in assay buffer (1% BSA in PBS).
-
In separate tubes, pre-incubate 50 µL of each standard/derivative dilution with 50 µL of the polyclonal antibody (at a pre-determined optimal dilution) for 30 minutes at room temperature.
-
Add 100 µL of the pre-incubated mixture to the corresponding wells of the coated plate.
-
Incubate for 1 hour at 37°C.
-
-
Detection:
-
Wash the plate four times.
-
Add 100 µL/well of HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) diluted in assay buffer.
-
Incubate for 1 hour at 37°C.
-
-
Signal Development and Reading:
-
Wash the plate five times.
-
Add 100 µL/well of TMB substrate solution and incubate in the dark for 15-20 minutes.
-
Stop the reaction by adding 50 µL of 2 M H₂SO₄.
-
Read the absorbance at 450 nm using a microplate reader.
-
Data Presentation and Analysis
The cross-reactivity of each derivative was determined by comparing its 50% inhibitory concentration (IC50) to that of the parent compound, this compound. The IC50 value represents the concentration of the analyte required to inhibit 50% of the antibody binding to the coated antigen.
Cross-Reactivity (%) = (IC50 of this compound / IC50 of Derivative) x 100
Table 1: Hypothetical Cross-Reactivity of this compound Derivatives
| Compound ID | Derivative Name | Structural Modification | IC50 (nM) | Cross-Reactivity (%) |
| DMP-001 | This compound | (Parent Compound) | 50 | 100 |
| DMP-002 | 4,4-Dimethylpentan-1-ol | Aldehyde reduced to alcohol | >10,000 | <0.5 |
| DMP-003 | 4,4-Dimethylpentanoic acid | Aldehyde oxidized to acid | >10,000 | <0.5 |
| DMP-004 | 4-Methylpentanal | Removal of one methyl group | 250 | 20 |
| DMP-005 | 4,4-Dimethylhexanal | Increased chain length (+CH₂) | 85 | 58.8 |
| DMP-006 | 4-Phenylbutanal | Replacement of t-butyl with phenyl | 5,500 | 0.9 |
| DMP-007 | 2,2-Dimethylpentanal | Isomeric shift of methyl groups | 1,200 | 4.2 |
Interpretation: The hypothetical data suggests that the antibody is highly specific to the aldehyde functional group and the tert-butyl moiety. Modification of the aldehyde to an alcohol or carboxylic acid (DMP-002, DMP-003) essentially abolishes binding. Changes to the steric bulk around the gem-dimethyl group (DMP-004, DMP-007) or replacement with a phenyl group (DMP-006) significantly reduce affinity. A minor extension of the alkyl chain (DMP-005) is moderately tolerated.
Visualizations
Experimental Workflow
Caption: Workflow for hapten immunoassay development and cross-reactivity analysis.
Hypothetical Signaling Pathway Modulation
Caption: Hypothetical antagonism of a GPCR-mediated MAPK signaling pathway by a DMP derivative.
Unveiling the Impact of Steric Hindrance: A Comparative Analysis of 4,4-Dimethylpentanal and Other Aliphatic Aldehydes
For researchers, scientists, and professionals in drug development, understanding the nuanced interplay of molecular structure and reactivity is paramount. Steric hindrance, a fundamental concept in organic chemistry, profoundly influences reaction rates and pathways. This guide provides a comparative analysis of the steric hindrance of 4,4-dimethylpentanal, a molecule featuring a bulky neopentyl group, against other aliphatic aldehydes. By examining quantitative experimental data and detailed protocols, this document aims to offer a clear perspective on how substituent size dictates aldehydic reactivity.
The reactivity of the aldehyde functional group is exquisitely sensitive to the steric environment surrounding the carbonyl carbon. Bulky substituents can impede the approach of nucleophiles, thereby slowing down reaction rates. This compound, with its sterically demanding tert-butyl group at the 4-position, serves as an excellent case study for exploring the significant impact of steric bulk on chemical transformations.
Quantitative Comparison of Aldehyde Reactivity
A study on the chromic acid oxidation of a series of aliphatic aldehydes provides valuable quantitative insights. The relative rates of oxidation for propanal, butanal, and isobutyraldehyde (B47883) demonstrate a clear trend related to steric hindrance.
| Aldehyde | Structure | Relative Rate of Oxidation (k_rel)[1][2] | Taft Steric Parameter (E_s) of R group (in R-CHO) |
| Propanal | CH₃CH₂CHO | 1.00 | -0.07 |
| Butanal | CH₃CH₂CH₂CHO | 0.98 | -0.36 |
| Isobutyraldehyde | (CH₃)₂CHCHO | 0.68 | -0.47 |
| This compound (Estimated) | (CH₃)₃CCH₂CH₂CHO | < 0.98 | -1.74 (for Neopentyl group) |
Note: The relative rate for this compound is an estimation based on the established trend and the significant steric bulk of the neopentyl group. The Taft steric parameter (E_s) is a quantitative measure of the steric effect of a substituent. More negative values indicate greater steric hindrance.
The data clearly shows that as the substitution on the carbon chain increases, leading to greater steric bulk around the carbonyl group, the rate of oxidation decreases. Isobutyraldehyde, with its branching at the α-carbon, is significantly less reactive than its straight-chain isomer, butanal.
The neopentyl group in this compound, which is a tert-butyl group attached to a methylene (B1212753) group, is known to exert substantial steric hindrance. Based on the trend observed with less bulky aldehydes and the highly negative Taft E_s value for the neopentyl group, it is predicted that this compound would exhibit a significantly lower reaction rate in sterically sensitive reactions compared to straight-chain aldehydes like pentanal or hexanal.
Experimental Protocols
To enable researchers to conduct their own comparative studies, a detailed experimental protocol for determining the relative rates of aldehyde oxidation is provided below. This method is based on monitoring the disappearance of an oxidizing agent, such as chromic acid, using UV-Vis spectrophotometry.
Experimental Protocol: Determination of Relative Rates of Aldehyde Oxidation by Chromic Acid
Objective: To determine the relative rates of oxidation of a series of aliphatic aldehydes by monitoring the consumption of chromic acid.
Materials:
-
Aldehydes (e.g., propanal, butanal, isobutyraldehyde, this compound)
-
Chromic acid (H₂CrO₄) solution (prepared by dissolving CrO₃ in sulfuric acid)
-
Glacial acetic acid
-
Sulfuric acid
-
Distilled water
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
Thermostated water bath
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of chromic acid of known concentration in a mixture of acetic acid and water.
-
Prepare stock solutions of each aldehyde of known concentration in glacial acetic acid.
-
-
Kinetic Measurements:
-
Equilibrate the chromic acid solution and the aldehyde solutions to the desired reaction temperature (e.g., 25°C) in a thermostated water bath.
-
In a quartz cuvette, mix the chromic acid solution and the appropriate volume of the aldehyde solution to initiate the reaction. The final concentrations should be such that the aldehyde is in large excess to ensure pseudo-first-order kinetics with respect to the chromic acid.
-
Immediately place the cuvette in the UV-Vis spectrophotometer, which is also thermostated at the reaction temperature.
-
Monitor the decrease in absorbance of the chromic acid at its λ_max (around 350 nm) over time. Record the absorbance at regular time intervals until the reaction is complete.
-
-
Data Analysis:
-
Plot the natural logarithm of the absorbance (ln(A)) versus time. For a pseudo-first-order reaction, this plot should be linear.
-
The slope of this line is equal to the negative of the pseudo-first-order rate constant (k_obs).
-
The second-order rate constant (k) can be calculated by dividing k_obs by the concentration of the aldehyde.
-
Determine the second-order rate constants for each aldehyde under the same experimental conditions.
-
Calculate the relative rates by dividing the rate constant of each aldehyde by the rate constant of a reference aldehyde (e.g., propanal).
-
Logical Relationship of Steric Hindrance
The relationship between the structure of an aldehyde and its reactivity in sterically sensitive reactions can be visualized as a logical flow. The size and branching of the alkyl group directly influence the steric hindrance around the carbonyl carbon, which in turn affects the accessibility of the electrophilic carbon to a nucleophile or the aldehydic proton to an oxidizing agent.
Caption: Logical flow diagram illustrating how the size and branching of the alkyl substituent in an aldehyde increase steric hindrance, leading to decreased accessibility of the carbonyl carbon and a subsequent reduction in reaction rate.
References
Performance of 4,4-Dimethylpentanal in Named Reactions: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the reactivity of specific synthons is paramount for efficient molecular design and synthesis. This guide provides a comparative analysis of the performance of 4,4-dimethylpentanal, a sterically hindered aldehyde, in three key named reactions: the Wittig reaction (and its alternative, the Horner-Wadsworth-Emmons reaction), the Aldol (B89426) condensation, and the Grignard reaction. Due to the significant steric hindrance imposed by the neopentyl group, this compound exhibits distinct reactivity patterns compared to less bulky aldehydes.
Executive Summary
Wittig Reaction vs. Horner-Wadsworth-Emmons (HWE) Reaction
The Wittig reaction is a cornerstone of alkene synthesis from aldehydes and ketones. However, for sterically hindered aldehydes like this compound, the reaction often proceeds with low yields, particularly with stabilized ylides. A more effective alternative for the synthesis of (E)-alkenes from hindered aldehydes is the Horner-Wadsworth-Emmons (HWE) reaction.
Performance Comparison:
| Reaction | Reagent | Expected Product with this compound | Typical Yield (Analogous Aldehydes) | Stereoselectivity |
| Wittig Reaction | (Carbethoxymethylene)triphenylphosphorane | Ethyl 6,6-dimethyl-2-heptenoate | Low | Mixture of (E) and (Z) isomers |
| HWE Reaction | Triethyl phosphonoacetate | Ethyl (E)-6,6-dimethyl-2-heptenoate | Good to Excellent | Predominantly (E) isomer |
Experimental Protocols:
Protocol 1: Horner-Wadsworth-Emmons (HWE) Reaction of this compound
This protocol is adapted from a general procedure for the E-selective olefination of aldehydes.
-
Materials:
-
This compound
-
Triethyl phosphonoacetate
-
Sodium hydride (NaH)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Ethyl acetate (B1210297)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
-
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 equivalents) as a 60% dispersion in mineral oil.
-
Wash the sodium hydride with anhydrous THF to remove the mineral oil.
-
Add fresh anhydrous THF to the flask and cool the suspension to 0 °C in an ice bath.
-
Slowly add triethyl phosphonoacetate (1.1 equivalents) dropwise to the stirred suspension.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour, or until hydrogen evolution ceases.
-
Cool the resulting solution of the phosphonate (B1237965) carbanion to 0 °C.
-
Slowly add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise.
-
After the addition is complete, allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography on silica (B1680970) gel to afford the desired (E)-alkene.
-
Aldol Condensation
The Aldol condensation is a fundamental carbon-carbon bond-forming reaction. In a crossed aldol condensation involving a ketone and an aldehyde, the enolate is typically formed from the ketone to react with the more electrophilic aldehyde. For this compound, which lacks α-hydrogens, it can only act as the electrophile. The steric hindrance of the neopentyl group may still disfavor the reaction, potentially leading to lower yields compared to less hindered aldehydes. A plausible crossed aldol reaction would be with a simple ketone like acetone (B3395972).
Performance Comparison (Analogous Reaction):
A similar crossed aldol condensation of isovaleraldehyde (B47997) (3-methylbutanal) with acetone yields 6-methyl-3-hepten-2-one. This suggests that the reaction with this compound is feasible.
| Reactant 1 | Reactant 2 | Product | Reported Yield (Analogous Reaction) |
| This compound | Acetone | 6,6-Dimethyl-3-hepten-2-one | Good (based on isovaleraldehyde) |
Experimental Protocol:
Protocol 2: Crossed Aldol Condensation of this compound with Acetone
This protocol is based on the successful condensation of isovaleraldehyde with acetone.
-
Materials:
-
This compound
-
Acetone
-
Aqueous sodium hydroxide (B78521) (NaOH) solution
-
Diethyl ether
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.0 equivalent) in a mixture of ethanol and acetone (in excess, e.g., 5-10 equivalents).
-
Cool the solution in an ice bath.
-
Slowly add an aqueous solution of sodium hydroxide (e.g., 10%) dropwise to the stirred solution.
-
Allow the reaction mixture to stir at room temperature for several hours or overnight.
-
Monitor the reaction progress by TLC.
-
After the reaction is complete, neutralize the mixture with a dilute acid (e.g., 1 M HCl).
-
Extract the product with diethyl ether (3 x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by distillation or column chromatography to obtain 6,6-dimethyl-3-hepten-2-one.
-
Grignard Reaction
The Grignard reaction is a powerful tool for forming carbon-carbon bonds through the nucleophilic addition of an organomagnesium halide to a carbonyl group. The reaction of this compound with a Grignard reagent, such as methylmagnesium bromide, is expected to proceed to form a secondary alcohol. While the steric hindrance of the neopentyl group might slow the reaction rate, the high reactivity of the Grignard reagent generally ensures a good yield.
Performance Data:
| Reactant 1 | Reactant 2 | Product | Expected Yield |
| This compound | Methylmagnesium Bromide | 5,5-Dimethyl-2-hexanol | High |
Experimental Protocol:
Protocol 3: Grignard Reaction of this compound with Methylmagnesium Bromide
This is a general procedure for the reaction of an aldehyde with a Grignard reagent.
-
Materials:
-
This compound
-
Methylmagnesium bromide solution (e.g., 3.0 M in diethyl ether)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under an inert atmosphere.
-
Dissolve this compound (1.0 equivalent) in anhydrous diethyl ether and place it in the dropping funnel.
-
To the flask, add the methylmagnesium bromide solution (1.1 equivalents) via syringe.
-
Cool the Grignard solution in an ice bath.
-
Add the solution of this compound dropwise from the dropping funnel to the stirred Grignard reagent.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture in an ice bath and slowly quench it by the dropwise addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by distillation or column chromatography to yield 5,5-dimethyl-2-hexanol.
-
Conclusion
The performance of this compound in named reactions is significantly dictated by the steric bulk of its neopentyl group. While this can be a limitation in reactions like the Wittig reaction, alternative methodologies such as the Horner-Wadsworth-Emmons reaction provide a robust solution for olefination. In reactions with highly reactive nucleophiles like Grignard reagents, good yields can still be expected. For Aldol-type condensations, this compound serves as a non-enolizable electrophile, and its reactivity will depend on the choice of the enolate partner. The provided protocols offer a starting point for the practical application of this sterically hindered aldehyde in organic synthesis.
A Comparative Review: Applications of 4,4-Dimethylpentanal versus Structurally Similar Aldehydes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive literature review comparing the applications and reactivity of 4,4-Dimethylpentanal to other linear and branched aliphatic aldehydes. By examining its performance in key organic reactions and its profile in sensory applications, this document aims to equip researchers with the necessary data to make informed decisions in experimental design and chemical synthesis.
Introduction to this compound
This compound, a branched-chain aliphatic aldehyde, is a versatile compound utilized in organic synthesis and as a flavoring agent.[1] Its defining structural feature is a neopentyl group (a tert-butyl group adjacent to a methylene (B1212753) group), which imparts significant steric hindrance around the carbonyl functional group. This steric bulk is a critical factor influencing its reactivity and sensory properties when compared to less hindered linear or differently branched aldehydes. This guide will delve into these differences, providing quantitative data and detailed experimental protocols for key applications.
Comparative Analysis in Organic Synthesis
The steric hindrance of this compound plays a significant role in its reactivity in common carbonyl reactions such as aldol (B89426) condensation, Wittig reactions, and Grignard reactions. Generally, increased steric hindrance at the α- and β-positions of an aldehyde can decrease the reaction rate and, in some cases, affect the stereochemical outcome.
Aldol Condensation
Table 1: Comparative Kinetics of Acid-Catalyzed Aldol Condensation of Aliphatic Aldehydes
| Aldehyde | Rate Constant (M⁻¹s⁻¹) at 298 K in 70% H₂SO₄ |
| Acetaldehyde (C2) | 0.013 |
| Propanal (C3) | 0.045 |
| Butanal (C4) | 0.032 |
| Pentanal (C5) | 0.027 |
| Hexanal (C6) | 0.023 |
| Heptanal (C7) | 0.020 |
| Octanal (C8) | 0.018 |
Data sourced from a study on the kinetics of acid-catalyzed aldol condensation reactions.
Wittig Reaction
The Wittig reaction is a powerful tool for alkene synthesis from aldehydes and ketones. However, the reaction can be slow and give poor yields with sterically hindered ketones and, to a lesser extent, aldehydes, particularly when using stabilized ylides. While no direct comparative yield data for this compound was found, it is well-established that the steric hindrance of the neopentyl group would likely lead to lower yields compared to a linear aldehyde like pentanal under identical conditions.
Grignard Reaction
The addition of Grignard reagents to aldehydes is a fundamental carbon-carbon bond-forming reaction. The steric environment of the carbonyl carbon is a key factor in the reaction's feasibility and rate. The significant steric bulk of the tert-butyl group in this compound would be expected to hinder the approach of the Grignard reagent, potentially leading to lower yields or requiring more forcing reaction conditions compared to a linear aldehyde.
Comparative Analysis in Fragrance and Flavor Applications
Aliphatic aldehydes are widely used as fragrance and flavor compounds, with their odor profiles being highly dependent on their molecular structure, including chain length and branching.[2]
Odor Profile
Generally, branched-chain aldehydes are described as having malty or chocolate-like scents.[2] For instance, 2,4-dimethylpentanal (B3050699) is noted for its strong, pungent odor and is used in both the food and fragrance industries.[3] While a specific sensory panel profile for this compound is not available in the reviewed literature, it is described as having a distinct, pleasant odor, which is common for many aldehydes.[1]
Odor Detection Thresholds
The odor detection threshold (ODT) is a critical parameter for fragrance and flavor compounds. For linear aliphatic aldehydes, the ODT generally decreases with increasing carbon chain length up to a certain point. This indicates that longer chain aldehydes can be detected at lower concentrations. While the ODT for this compound is not documented in the reviewed literature, the data for linear aldehydes provides a useful benchmark.
Table 2: Odor Detection Thresholds of Linear Aliphatic Aldehydes
| Aldehyde | Odor Detection Threshold (ppb in water) |
| Acetaldehyde (C2) | 8.7 |
| Propanal (C3) | 9.5 |
| Butanal (C4) | 9 |
| Pentanal (C5) | 12 |
| Hexanal (C6) | 4.5 |
| Heptanal (C7) | 3 |
| Octanal (C8) | 0.7 |
| Nonanal (C9) | 1 |
| Decanal (C10) | 0.1 |
Data compiled from publicly available sources on fragrance and flavor compounds.
Experimental Protocols
The following are detailed methodologies for key reactions discussed in this guide.
Protocol 1: Base-Catalyzed Aldol Condensation
This protocol is a general procedure for the crossed aldol condensation between an aldehyde and a ketone.
Materials:
-
Aldehyde (e.g., this compound or a comparative aldehyde)
-
Ketone (e.g., acetone)
-
95% Ethanol
-
1.0 M Sodium Hydroxide (NaOH) solution
-
Stir plate and stir bar
-
Round bottom flask or vial
-
Apparatus for vacuum filtration
-
Recrystallization solvent (e.g., 95% ethanol)
Procedure:
-
In a round bottom flask or vial, dissolve the ketone (1.5 mmol) in 3 mL of 95% ethanol.
-
Add the aldehyde (6.0 mmol) to the solution and stir.
-
Add 2.5 mL of 1.0 M NaOH solution to the mixture.
-
Stir the reaction at room temperature for a designated time (e.g., 10 minutes or longer, monitoring by TLC).
-
If a precipitate forms, cool the mixture in an ice-water bath.
-
Collect the solid product by vacuum filtration.
-
Wash the product with cold 4% (v/v) acetic acid in ethanol, followed by cold ethanol.
-
Purify the crude product by recrystallization from a suitable solvent.
-
Dry the purified product and determine the yield.
Protocol 2: Wittig Reaction
This is a general protocol for a one-pot aqueous Wittig reaction.
Materials:
-
Triphenylphosphine
-
Saturated aqueous sodium bicarbonate solution
-
Alkyl halide (e.g., methyl bromoacetate)
-
Aldehyde (e.g., this compound or a comparative aldehyde)
-
1.0 M Sulfuric acid (H₂SO₄)
-
Diethyl ether
-
Magnesium sulfate (B86663) (MgSO₄)
-
Stir plate and stir bar
-
Test tube or reaction vial
Procedure:
-
To a test tube containing a stir bar, add powdered triphenylphosphine.
-
Add 5 mL of saturated aqueous sodium bicarbonate solution and stir the suspension for 1 minute.
-
Add the alkyl halide followed by the aldehyde to the suspension.
-
Stir the reaction mixture vigorously for 1 hour at room temperature.
-
Quench the reaction by adding 40 drops of 1.0 M H₂SO₄.
-
Extract the product with diethyl ether.
-
Dry the organic layer with magnesium sulfate, filter, and concentrate in vacuo to obtain the crude product.
-
Purify the product by column chromatography to determine the yield.
Visualizing Reaction Workflows
The following diagrams, generated using Graphviz, illustrate the general workflows for the experimental protocols provided.
Caption: Experimental workflow for a base-catalyzed aldol condensation.
Caption: Experimental workflow for a one-pot aqueous Wittig reaction.
Conclusion
This compound presents an interesting case study in the structure-activity relationships of aliphatic aldehydes. Its neopentyl group significantly influences its chemical reactivity, generally leading to slower reaction rates in nucleophilic additions compared to its linear counterparts due to steric hindrance. This property can be either a disadvantage, leading to lower yields, or an advantage in specific synthetic strategies where selectivity is desired. In the realm of fragrance and flavor, its branched structure contributes to a distinct sensory profile, though further studies are needed to fully characterize its odor and taste properties in comparison to other branched and linear aldehydes. The data and protocols presented in this guide offer a solid foundation for researchers to explore the unique chemistry of this compound and to judiciously select the appropriate aldehyde for their specific synthetic or sensory application.
References
Safety Operating Guide
Proper Disposal of 4,4-Dimethylpentanal: A Guide for Laboratory Professionals
Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals
The proper handling and disposal of chemical waste are paramount for ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step operational plan for the safe disposal of 4,4-Dimethylpentanal, a flammable liquid and irritant. Adherence to these procedures is critical for minimizing risks and maintaining compliance with hazardous waste regulations.
Immediate Safety and Handling
Before initiating any procedure involving this compound, it is crucial to consult the Safety Data Sheet (SDS) for the most detailed and up-to-date information.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.[1][2]
-
Hand Protection: Use chemically resistant gloves, such as nitrile or butyl gloves.[1][3]
-
Skin and Body Protection: A fully-buttoned lab coat, long pants, and closed-toe shoes are required to prevent skin contact.[3][4]
-
Respiratory Protection: Work in a well-ventilated area, preferably a chemical fume hood.[1][4] If ventilation is inadequate or there is a risk of aerosolization, use a NIOSH-approved respirator with an organic vapor cartridge.[2]
Handling and Storage:
-
Avoid contact with skin and eyes.[1]
-
Do not breathe mists or vapors.[1]
-
Keep the chemical away from heat, sparks, open flames, and other sources of ignition.[1][5]
-
Ground and bond containers and receiving equipment to prevent static discharge.[1][2][6]
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][2]
-
Incompatible materials include strong oxidizing agents and strong bases.[1]
Spill Response Protocol
In the event of a spill, immediate and proper response is crucial to mitigate hazards.
-
Evacuate and Isolate: Alert personnel in the immediate vicinity and evacuate the area if the spill is large or in a poorly ventilated space.[4]
-
Ventilate: Increase ventilation to the spill area.[4]
-
Remove Ignition Sources: Extinguish all nearby flames and turn off any spark-producing equipment.[5][6]
-
Containment: For small spills, use a non-combustible, inert absorbent material such as vermiculite, sand, or earth to contain and absorb the liquid.[2][4][5] Do not use combustible materials like paper towels.[2]
-
Collection: Using non-sparking tools, carefully collect the absorbed material and place it into a designated, labeled, and sealed container for hazardous waste.[4][6]
-
Decontamination: Clean the spill area with soap and water. All cleaning materials must also be disposed of as hazardous waste.[4]
-
Reporting: Report the spill to your laboratory supervisor and the institution's Environmental Health and Safety (EHS) department.[4]
Operational Disposal Plan
The disposal of this compound is governed by federal and state regulations, primarily the Resource Conservation and Recovery Act (RCRA), which outlines a "cradle-to-grave" management system for hazardous waste.[7][8] This chemical must be treated as hazardous waste and disposed of through an approved waste disposal plant.[1] Under no circumstances should this compound be disposed of down the drain or in regular trash. [3][9]
Step-by-Step Disposal Procedure
-
Waste Classification: this compound is classified as a flammable liquid and an irritant, making it a hazardous waste.[10]
-
Waste Collection:
-
Labeling:
-
Storage of Waste:
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.[4] The EHS department will work with a licensed hazardous waste disposal contractor.
-
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound.
| Property | Value | Source |
| Molecular Formula | C7H14O | [10] |
| Molecular Weight | 114.19 g/mol | [10] |
| Boiling Point | 124 - 125 °C / 255.2 - 257 °F | [1] |
| Flash Point | 18 °C / 64.4 °F | [1] |
| GHS Hazard Codes | H226, H315, H319, H335 | [10] |
Experimental Protocols
The standard protocol for the disposal of this compound does not involve chemical neutralization in a laboratory setting by the end-user. The primary and recommended "experiment" is the safe collection and transfer of the chemical waste to a licensed disposal facility as outlined in the operational disposal plan. Any deviation from this, such as a neutralization procedure, should only be undertaken by highly trained personnel with explicit approval from the relevant institutional safety committee, as the reactions themselves can be hazardous.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. fishersci.com [fishersci.com]
- 7. youtube.com [youtube.com]
- 8. Hazardous Waste Compliance and Assistance | Missouri Department of Natural Resources [dnr.mo.gov]
- 9. web.mit.edu [web.mit.edu]
- 10. This compound | C7H14O | CID 11062343 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. rtong.people.ust.hk [rtong.people.ust.hk]
Essential Safety and Operational Guide for Handling 4,4-Dimethylpentanal
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety protocols and logistical guidance for the handling and disposal of 4,4-Dimethylpentanal (CAS No. 926-36-3). Adherence to these procedures is critical for ensuring laboratory safety and minimizing risk.
Hazard Summary
This compound is a flammable liquid and vapor that poses several health risks.[1][2] It is known to cause skin and serious eye irritation, and may also lead to respiratory irritation.[1][3] Ingestion can be fatal if the substance enters the airways, and it may cause drowsiness or dizziness.[2][4][5] It is also very toxic to aquatic life with long-lasting effects.[2][4]
GHS Hazard Classification:
| Hazard Class | Category |
| Flammable Liquids | 3[1] |
| Skin Corrosion/Irritation | 2[1][2] |
| Serious Eye Damage/Eye Irritation | 2A[1] |
| Specific Target Organ Toxicity (Single Exposure) | 3 (Respiratory tract irritation)[1] |
| Aspiration Hazard | 1[2] |
| Hazardous to the Aquatic Environment, Acute Hazard | 1[2] |
| Hazardous to the Aquatic Environment, Chronic Hazard | 1[2] |
Personal Protective Equipment (PPE)
The selection of appropriate PPE is paramount when handling this compound. The following table summarizes the required and recommended PPE.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield.[6] | Protects against splashes and sprays that can cause serious eye irritation.[1][6] |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile rubber), coveralls, and a chemical-resistant apron. | Prevents skin contact which can cause irritation.[1][7] |
| Respiratory Protection | Use in a well-ventilated area. If ventilation is inadequate, use a NIOSH-approved respirator. | Minimizes the risk of respiratory tract irritation from vapors.[1] |
| Footwear | Chemical-resistant, closed-toe shoes. | Protects feet from spills.[6] |
Operational Plan: Step-by-Step Handling Procedure
-
Preparation:
-
Ensure a safety shower and eyewash station are readily accessible.
-
Work within a certified chemical fume hood to ensure adequate ventilation.[5]
-
Remove all potential ignition sources from the work area as the substance is flammable.[2][8]
-
Ground and bond containers and receiving equipment to prevent static discharge.[2][8]
-
-
Handling:
-
Post-Handling:
Emergency Procedures
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids.[9] Seek immediate medical attention.
-
Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water or shower.[2] If skin irritation occurs, get medical advice/attention.[8]
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[2]
-
Ingestion: Do NOT induce vomiting.[2] Immediately call a poison center or doctor.[2]
-
Spill:
Disposal Plan
-
Waste Chemical: Dispose of contents and container to an approved waste disposal plant.[2] Do not empty into drains.[9]
-
Empty Containers:
-
If the chemical is not on the acutely hazardous waste list, triple-rinse the container with a suitable solvent.[12] The rinsate must be collected and disposed of as hazardous waste.[12]
-
After rinsing, deface the label and dispose of the container in the general trash.[12] Glass containers should be placed in a broken glass receptacle.[12]
-
Containers that cannot be completely emptied must be disposed of as hazardous waste.[12]
-
Visual Workflow for PPE Selection
The following diagram outlines the decision-making process for selecting the appropriate Personal Protective Equipment when handling this compound.
Caption: PPE selection workflow for handling this compound.
References
- 1. This compound | C7H14O | CID 11062343 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. WERCS Studio - Application Error [assets.thermofisher.com]
- 3. 2,4-Dimethylpentanal | C7H14O | CID 34072 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. youtube.com [youtube.com]
- 7. youtube.com [youtube.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. benchchem.com [benchchem.com]
- 11. datasheets.scbt.com [datasheets.scbt.com]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
